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  • Product: Methyl 3-amino-4-(aminomethyl)benzoate
  • CAS: 1618083-32-1

Core Science & Biosynthesis

Foundational

"Methyl 3-amino-4-(aminomethyl)benzoate" synthesis and properties

An In-depth Technical Guide to the Synthesis and Properties of Methyl 3-amino-4-(aminomethyl)benzoate and its Key Precursors Introduction: A Strategic Approach to a Novel Building Block Methyl 3-amino-4-(aminomethyl)benz...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Synthesis and Properties of Methyl 3-amino-4-(aminomethyl)benzoate and its Key Precursors

Introduction: A Strategic Approach to a Novel Building Block

Methyl 3-amino-4-(aminomethyl)benzoate is an aromatic compound featuring a unique arrangement of three distinct functional groups: a methyl ester, a primary aromatic amine at the 3-position, and a primary benzylic amine at the 4-position. This trifunctional architecture makes it a potentially valuable, yet underexplored, building block for the synthesis of complex pharmaceutical agents and novel materials. A survey of the current scientific literature reveals a scarcity of direct reports on the synthesis and properties of this specific molecule.

This guide, therefore, adopts the perspective of a Senior Application Scientist to provide a strategic and practical framework for researchers and drug development professionals. Instead of focusing on non-existent protocols, we will provide an in-depth analysis of the synthesis and properties of its most logical and well-documented chemical precursors. By understanding the landscape of these related, high-value intermediates, we can construct a robust and logical synthetic pathway to the target compound, Methyl 3-amino-4-(aminomethyl)benzoate.

This document will first explore the synthesis and utility of the pivotal intermediate, Methyl 3-amino-4-methylbenzoate, a compound of immense importance in the pharmaceutical industry. We will then leverage this knowledge to propose a detailed, multi-step synthetic strategy to achieve the target molecule, complete with expert commentary on experimental design and potential challenges.

The Synthetic Landscape: From Precursors to Target Molecule

The most logical approach to synthesizing Methyl 3-amino-4-(aminomethyl)benzoate involves the strategic functionalization of a more readily available precursor. The diagram below illustrates the key relationships in this synthetic landscape, positioning Methyl 3-amino-4-methylbenzoate as the primary starting material for a targeted functional group transformation of its methyl group into an aminomethyl group.

3-Amino-4-methylbenzoic Acid 3-Amino-4-methylbenzoic Acid Key_Precursor Methyl 3-amino-4-methylbenzoate 3-Amino-4-methylbenzoic Acid->Key_Precursor Esterification Methyl 4-methyl-3-nitrobenzoate Methyl 4-methyl-3-nitrobenzoate Methyl 4-methyl-3-nitrobenzoate->Key_Precursor Nitro Reduction Side_Chain_Functionalization Side-Chain Functionalization Key_Precursor->Side_Chain_Functionalization Target_Molecule Methyl 3-amino-4-(aminomethyl)benzoate Side_Chain_Functionalization->Target_Molecule

Caption: Synthetic relationship between precursors and the target molecule.

Core Intermediate: Synthesis and Properties of Methyl 3-amino-4-methylbenzoate

Methyl 3-amino-4-methylbenzoate is a versatile aromatic building block crucial in the synthesis of a range of pharmaceutical compounds.[1] Its significance is most notably highlighted by its role as a pivotal intermediate in the production of targeted cancer therapies, including the Bcr-Abl tyrosine kinase inhibitors Nilotinib and Imatinib, which are used to treat chronic myeloid leukemia (CML).[1][2]

Synthetic Methodologies

Two primary, high-yielding routes are commonly employed for the synthesis of Methyl 3-amino-4-methylbenzoate. The choice between them often depends on the availability and cost of the starting materials.

Route 1: Esterification of 3-Amino-4-methylbenzoic Acid

This direct approach involves the Fischer esterification of the corresponding carboxylic acid. The reaction is typically catalyzed by a strong acid. A highly efficient variation utilizes thionyl chloride (SOCl₂) to first form the acyl chloride in situ, which then readily reacts with methanol.[3][4] This method is known for its high efficiency and straightforward purification processes.[5]

Experimental Protocol: Esterification with Thionyl Chloride [3][4]

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-amino-4-methylbenzoic acid (1.0 eq) and anhydrous methanol (approx. 25 mL per gram of acid).

  • Cooling: Cool the resulting suspension in an ice bath to 0-5°C.

  • Reagent Addition: Add thionyl chloride (2.2 eq) dropwise to the stirred solution while maintaining the low temperature.

  • Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux (approx. 65°C) for 4-6 hours.

  • Work-up: Cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove excess methanol.

  • Neutralization & Extraction: To the residue, carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH reaches ~7.5. Extract the aqueous mixture with ethyl acetate (3x volumes).

  • Isolation: Combine the organic phases, dry over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent under reduced pressure to yield Methyl 3-amino-4-methylbenzoate as a beige powder.

Yield Reported: 97%[3]

Route 2: Reduction of Methyl 4-methyl-3-nitrobenzoate

This alternative route involves the catalytic hydrogenation of the corresponding nitro-substituted ester. This method is also highly efficient and is a common industrial process for introducing an aromatic amine group.[6]

Experimental Protocol: Catalytic Hydrogenation [3]

  • Setup: In a hydrogenation vessel (e.g., a Parr shaker), combine Methyl 4-methyl-3-nitrobenzoate (1.0 eq) and methanol.

  • Catalyst: Add a catalytic amount of Raney Nickel (e.g., 5 g for 0.410 mol of starting material).

  • Reaction: Pressurize the vessel with hydrogen gas (H₂) to 50 psi and agitate for approximately 8 hours at room temperature.

  • Isolation: Upon reaction completion, carefully vent the vessel and filter the mixture to remove the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure to yield the product.

Physicochemical Properties

The physical and chemical properties of Methyl 3-amino-4-methylbenzoate are well-documented, providing a solid baseline for handling and characterization.

PropertyValueSource(s)
Molecular Formula C₉H₁₁NO₂[7][8]
Molecular Weight 165.19 g/mol [7][8]
Appearance Beige powder or crystalline solid[3][5]
Melting Point 113-117 °C[4][6][8]
Solubility Soluble in chloroform and methanol[5][6]
CAS Number 18595-18-1[4][7][8]
Application in Drug Synthesis: Nilotinib Precursor

The primary application of Methyl 3-amino-4-methylbenzoate is in the synthesis of the core intermediate for both Nilotinib and Imatinib.[1] The workflow involves a guanidinylation step followed by a pyrimidine ring formation.

Start Methyl 3-amino-4-methylbenzoate Step1 Guanidinylation (Cyanamide, HCl) Start->Step1 Intermediate1 Methyl 3-guanidino-4-methylbenzoate Step1->Intermediate1 Step2 Pyrimidine Ring Formation (Base) Intermediate1->Step2 Precursor Nilotinib/Imatinib Core Precursor Step2->Precursor Start Methyl 3-amino-4-methylbenzoate Protect Step 1: Amine Protection (e.g., (Boc)₂O) Start->Protect Protected Boc-Protected Intermediate Protect->Protected Brominate Step 2: Benzylic Bromination (NBS, AIBN) Protected->Brominate Brominated 4-(Bromomethyl) Intermediate Brominate->Brominated Aminate Step 3: Amination (NaN₃ then H₂/Pd-C) Brominated->Aminate Aminated 4-(Aminomethyl) Intermediate (Protected) Aminate->Aminated Deprotect Step 4: Deprotection (e.g., TFA or HCl) Aminated->Deprotect Final Methyl 3-amino-4-(aminomethyl)benzoate Deprotect->Final

Caption: Proposed multi-step synthesis of the target molecule.

Step-by-Step Methodological Considerations
  • Step 1: Protection of the 3-Amino Group

    • Causality: The aromatic amine at the 3-position is nucleophilic and susceptible to oxidation. It would interfere with the subsequent radical bromination and nucleophilic substitution steps. Therefore, protection is critical.

    • Recommended Protocol: React Methyl 3-amino-4-methylbenzoate with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a mild base like triethylamine (TEA) or in a solvent like THF. The Boc group is ideal as it is stable to the conditions of the next steps and can be removed under acidic conditions without affecting the ester or other amine.

  • Step 2: Benzylic Bromination

    • Causality: To introduce a functional group handle on the 4-methyl group, a free-radical bromination is the most effective strategy. This selectively targets the benzylic position.

    • Recommended Protocol: React the Boc-protected intermediate with N-Bromosuccinimide (NBS) and a radical initiator such as Azobisisobutyronitrile (AIBN) or benzoyl peroxide in a non-polar solvent like carbon tetrachloride (CCl₄) or acetonitrile under reflux with light initiation.

  • Step 3: Introduction of the Aminomethyl Group

    • Causality: The newly formed benzyl bromide is an excellent electrophile for Sₙ2 reactions. A two-step azide displacement followed by reduction is often cleaner and higher yielding than direct amination with ammonia.

    • Recommended Protocol:

      • Azide Displacement: React the 4-(bromomethyl) intermediate with sodium azide (NaN₃) in a polar aprotic solvent like DMF or DMSO. This reaction typically proceeds smoothly at room temperature.

      • Azide Reduction: The resulting benzyl azide can be cleanly reduced to the primary amine via catalytic hydrogenation (H₂ gas with a Palladium on carbon catalyst, Pd/C) in a solvent like methanol or ethyl acetate. This method is highly effective and avoids over-alkylation issues.

  • Step 4: Deprotection

    • Causality: The final step is to remove the Boc protecting group to reveal the free aromatic amine at the 3-position.

    • Recommended Protocol: Treat the product from Step 3 with a strong acid. Trifluoroacetic acid (TFA) in dichloromethane (DCM) at room temperature, or a solution of HCl in methanol or dioxane, will efficiently cleave the Boc group. An aqueous work-up with a base will then yield the final target molecule as a free base.

Predicted Analytical and Safety Profile

While experimental data for the target molecule is not available, we can predict its key characteristics based on its structure and data from its precursors.

Expected Spectroscopic Data
  • ¹H NMR: Expect distinct singlets for the methyl ester protons (~3.9 ppm) and the benzylic protons of the aminomethyl group (~3.8-4.0 ppm). The aromatic protons should appear as a set of multiplets or doublets in the aromatic region (~6.8-7.8 ppm). Broad singlets corresponding to the two NH₂ groups will also be present.

  • ¹³C NMR: Key signals would include the ester carbonyl (~167 ppm), aromatic carbons, the benzylic carbon of the aminomethyl group (~45 ppm), and the methyl ester carbon (~52 ppm).

  • IR Spectroscopy: Look for characteristic N-H stretching bands for the two primary amines (~3300-3500 cm⁻¹), a strong C=O stretch for the ester (~1720 cm⁻¹), and C-N stretching bands.

  • Mass Spectrometry: The [M+H]⁺ ion peak would be expected at m/z 181.097, corresponding to the molecular formula C₉H₁₃N₂O₂⁺.

Safety and Handling

The precursors are classified as irritants. It is prudent to handle the target molecule with similar precautions.

Hazard ClassificationGHS Information (based on precursors)Source(s)
Pictogram GHS07 (Exclamation Mark)[7][8]
Signal Word Warning[7][8]
Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[7][8]
Precautionary Statements P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8]
Personal Protective Equipment N95 dust mask, chemical safety goggles, and gloves are recommended.[8]

Conclusion

While Methyl 3-amino-4-(aminomethyl)benzoate is not a widely commercialized or studied compound, its synthesis is eminently achievable through a logical, multi-step sequence starting from the key pharmaceutical intermediate, Methyl 3-amino-4-methylbenzoate. The proposed pathway, involving amine protection, benzylic bromination, azide substitution/reduction, and final deprotection, represents a field-proven strategy for this class of transformation. The resulting bifunctional amine provides a unique platform for constructing complex molecules, offering significant potential for applications in medicinal chemistry and materials science. This guide provides the foundational knowledge and experimental foresight necessary for researchers to successfully synthesize and characterize this promising chemical entity.

References

  • EvitaChem. (n.d.). Buy Methyl 3-(aminomethyl)-4-methylbenzoate (EVT-13729383).
  • Benchchem. (2025). Application Notes and Protocols: Methyl 3-amino-4-methylbenzoate in Pharmaceutical Synthesis.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of 3-Amino-4-methylbenzoic Acid in Pharmaceutical Development and Research.
  • PubChem. (2026). Methyl 3-amino-4-methylbenzoate. National Center for Biotechnology Information. Retrieved from [Link]

  • ChemBK. (2024). Methyl 3-amino-4-methyl benzoate. Retrieved from [Link]

  • Cosmo Bio Co., Ltd. (n.d.). Methyl 3-Amino-4-methylbenzoate. Retrieved from [Link]

  • Google Patents. (2007). US20070149802A1 - Process for preparing methyl 4-(aminomethyl)benzoate.
  • Organic Syntheses. (n.d.). Benzoic acid, 4-amino-3-methyl-, ethyl ester. Retrieved from [Link]

  • PMC. (n.d.). Methyl 3-amino-4-butanamido-5-methylbenzoate. Retrieved from [Link]

  • Google Patents. (n.d.). US20070149802A1 - Process for preparing methyl 4-(aminomethyl)benzoate.

Sources

Exploratory

Methyl 3-amino-4-(aminomethyl)benzoate: A Comprehensive Technical Guide on Structural Utility and Synthetic Methodology

Executive Summary In the landscape of modern medicinal chemistry, the design of complex heterocyclic scaffolds and targeted enzyme inhibitors relies heavily on the availability of highly functionalized, orthogonally reac...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern medicinal chemistry, the design of complex heterocyclic scaffolds and targeted enzyme inhibitors relies heavily on the availability of highly functionalized, orthogonally reactive building blocks. Methyl 3-amino-4-(aminomethyl)benzoate (CAS: 1618083-32-1) is one such pivotal intermediate[1]. Featuring an aromatic amine, an aliphatic amine, and a methyl ester within a single tightly packed aromatic system, this compound provides chemists with a versatile canvas for regioselective functionalization. This whitepaper provides an in-depth analysis of its physicochemical profile, its critical role in the development of next-generation beta-lactamase inhibitors, and a self-validating, field-proven protocol for its synthesis.

Molecular Identity & Physicochemical Profiling

Understanding the baseline parameters of Methyl 3-amino-4-(aminomethyl)benzoate is essential for predicting its behavior in purification workflows and biological assays. The orthogonal nature of its two nitrogen atoms dictates its solubility, pKa, and reactivity profile.

ParameterValue
IUPAC Name Methyl 3-amino-4-(aminomethyl)benzoate
CAS Registry Number 1618083-32-1
Molecular Formula C₉H₁₂N₂O₂
Molecular Weight 180.20 g/mol
Canonical SMILES COC(=O)c1ccc(CN)c(N)c1
Topological Polar Surface Area (TPSA) 72.3 Ų (Predicted based on functional groups)
Hydrogen Bond Donors 2 (Aromatic -NH₂, Aliphatic -NH₂)
Hydrogen Bond Acceptors 4 (Ester oxygens, Amine nitrogens)
Physical State Solid (typically isolated as a hydrochloride salt for stability)

Structural Elucidation & Chemical Logic

The strategic value of Methyl 3-amino-4-(aminomethyl)benzoate lies in the orthogonal reactivity of its functional groups, which allows for sequential modifications without the need for exhaustive protection/deprotection cycles:

  • The Aliphatic Amine (Position 4): The benzylic amine is highly nucleophilic and basic. It will rapidly react with electrophiles such as acyl chlorides, sulfonyl chlorides, or aldehydes (via reductive amination) at low temperatures.

  • The Aromatic Amine (Position 3): The aniline nitrogen is significantly less nucleophilic due to the delocalization of its lone pair into the aromatic ring, a dynamic further exacerbated by the electron-withdrawing nature of the para-ester group. It requires forcing conditions or highly reactive coupling reagents (e.g., HATU, BOP) to form amides. Alternatively, it serves as an excellent handle for diazotization to introduce halogens or azides.

  • The Methyl Ester (Position 1): Acting as a stable, protected carboxylic acid, the ester survives most amine-coupling conditions. It can be hydrolyzed via standard saponification (LiOH/THF/H₂O) at the end of a synthetic sequence to yield a free acid, which can then be coupled to larger drug pharmacophores.

Mechanistic Role in Drug Discovery: Beta-Lactamase Inhibitors

The rise of multi-drug resistant (MDR) bacteria, particularly those producing serine- and metallo-beta-lactamases, has created an urgent clinical need for novel beta-lactamase inhibitors[2]. Methyl 3-amino-4-(aminomethyl)benzoate is frequently utilized as a core building block in the synthesis of these advanced therapeutics[3].

The Causality of the Scaffold: To effectively inhibit beta-lactamases, an inhibitor must successfully mimic the transition state of the beta-lactam ring hydrolysis. Compounds derived from Methyl 3-amino-4-(aminomethyl)benzoate are often cyclized to form rigid, fused bicyclic systems (such as quinazolines or pyrazolo-pyridines)[4]. The ortho relationship between the amino and aminomethyl groups perfectly positions these atoms to undergo cyclocondensation reactions with phosgene equivalents (forming cyclic ureas) or orthoesters. The resulting rigidified structures project the remaining functional groups (derived from the ester) directly into the catalytic pocket of the beta-lactamase enzyme, forming critical hydrogen bonds with conserved active-site residues like Ser70 or coordinating with the zinc ions in metallo-beta-lactamases[2].

Synthetic Methodologies & Experimental Protocols

The synthesis of benzylic amines from ortho-toluidine derivatives is a classic challenge in organic synthesis. The protocol below details a high-yielding, 4-step sequence starting from commercially available Methyl 3-amino-4-methylbenzoate , utilizing a Wohl-Ziegler radical bromination followed by azidation and Staudinger reduction[3].

Step-by-Step Protocol: A Self-Validating System

Step 1: Amine Protection (Boc-Protection)

  • Causality: The free aniline nitrogen is highly susceptible to oxidation and electrophilic aromatic substitution. If left unprotected, the subsequent reaction with N-bromosuccinimide (NBS) would result in rapid ring-bromination rather than the desired benzylic bromination. Protecting it with a tert-butyloxycarbonyl (Boc) group withdraws electron density, deactivating the ring and directing the radical exclusively to the benzylic position.

  • Procedure: Dissolve Methyl 3-amino-4-methylbenzoate (1.0 eq) in DCM. Add Triethylamine (1.5 eq) and DMAP (0.1 eq). Slowly add Boc₂O (1.2 eq) at 0 °C. Stir at room temperature for 12 hours.

  • Validation: TLC (Hexanes/EtOAc 3:1) will show a complete shift to a higher Rf spot.

Step 2: Radical Bromination

  • Causality: AIBN (Azobisisobutyronitrile) acts as a thermal radical initiator. NBS provides a low, steady concentration of Br₂, maintaining the radical chain reaction at the benzylic carbon while preventing ionic bromination.

  • Procedure: Dissolve the protected intermediate in anhydrous CCl₄ (or trifluorotoluene for a greener alternative). Add NBS (1.1 eq) and AIBN (0.05 eq). Reflux under an inert atmosphere for 4-6 hours.

  • Validation: The reaction acts as its own visual indicator. NBS is a dense powder that sits at the bottom of the flask. As the reaction proceeds, it is converted to succinimide, which is less dense and floats to the surface. ¹H NMR of the crude must show the disappearance of the Ar-CH₃ singlet (~2.1 ppm) and the emergence of a benzylic Ar-CH₂-Br singlet (~4.5 ppm).

Step 3: Azidation

  • Causality: Sodium azide (NaN₃) is a powerful nucleophile that readily displaces the primary benzylic bromide via an SN2 mechanism. DMF is chosen as the solvent because its polar aprotic nature solvates the Na⁺ cation, leaving the N₃⁻ anion naked and highly reactive.

  • Procedure: Dissolve the brominated intermediate in DMF. Add NaN₃ (1.5 eq) and stir at room temperature for 4 hours. Quench with water and extract with EtOAc.

  • Validation: IR spectroscopy of the crude product will show a distinct, intense, and sharp azide stretch at ~2100 cm⁻¹.

Step 4: Staudinger Reduction & Deprotection

  • Causality: Triphenylphosphine (PPh₃) selectively reduces the azide to an amine via an aza-ylide intermediate, without reducing the ester or cleaving the Boc group. Subsequent treatment with HCl removes the Boc group to yield the final product.

  • Procedure: Dissolve the azide in THF/H₂O (10:1). Add PPh₃ (1.2 eq) portion-wise. Stir at room temperature until gas evolution ceases. Concentrate, dissolve in EtOAc, and add 4M HCl in dioxane to cleave the Boc group.

  • Validation: The Staudinger reduction is visually validated by the evolution of N₂ gas (bubbling). The final deprotection is validated by the precipitation of the target compound as a white hydrochloride salt, which can be collected via vacuum filtration.

Signaling/Reaction Pathway Visualization

The following diagram illustrates the synthetic workflow, highlighting the transition of intermediates through the application of specific reagents.

SynthesisPathway SM Methyl 3-amino-4-methylbenzoate P1 Protection Step (Boc2O, TEA) SM->P1 I1 Methyl 3-(Boc-amino)-4-methylbenzoate P1->I1 P2 Radical Bromination (NBS, AIBN, Reflux) I1->P2 I2 Methyl 3-(Boc-amino)-4-(bromomethyl)benzoate P2->I2 P3 Azidation (NaN3, DMF) I2->P3 I3 Methyl 3-(Boc-amino)-4-(azidomethyl)benzoate P3->I3 P4 Reduction & Deprotection (PPh3, H2O, then HCl) I3->P4 Target Methyl 3-amino-4-(aminomethyl)benzoate P4->Target

Figure 1: Synthetic workflow of Methyl 3-amino-4-(aminomethyl)benzoate via radical bromination.

References

  • Title: Methyl 3-aMino-4-(aMinoMethyl)
  • Title: 3-amino-N-[5-[(3S)-3-(aminomethyl)-1-pyrrolidinyl]-1-methyl-4-pyrazolyl]-6-(2-fluorophenyl)
  • Title: Betalactamase inhibitors - ES2730013T3 Source: Google Patents URL
  • Title: Design, Synthesis, and Biological Evaluation of 3-(1H-1,2,3-Triazol-1-yl)

Sources

Foundational

A Predictive Spectroscopic and Structural Analysis Guide for Methyl 3-amino-4-(aminomethyl)benzoate

Disclaimer: This technical guide provides a detailed, predictive analysis of the spectroscopic characteristics of Methyl 3-amino-4-(aminomethyl)benzoate. As of the time of writing, comprehensive, publicly available exper...

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Author: BenchChem Technical Support Team. Date: April 2026

Disclaimer: This technical guide provides a detailed, predictive analysis of the spectroscopic characteristics of Methyl 3-amino-4-(aminomethyl)benzoate. As of the time of writing, comprehensive, publicly available experimental spectroscopic data for this specific compound is limited. Therefore, the data presented herein—including NMR chemical shifts, IR frequencies, and mass spectrometry fragmentation patterns—are predicted based on established principles of organic spectroscopy and data from structurally analogous compounds. This document is intended to serve as an expert-level reference for researchers, guiding the potential identification, characterization, and quality control of this molecule.

Introduction: The Molecule in Focus

Methyl 3-amino-4-(aminomethyl)benzoate is a substituted benzene derivative incorporating several key functional groups: a methyl ester, a primary aromatic amine, and a primary benzylic amine. Its structural complexity makes it an interesting candidate for applications in medicinal chemistry and materials science, where precise control over aromatic substitution patterns is crucial for modulating biological activity and material properties.

Accurate structural elucidation is the bedrock of chemical research and development. A combination of spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—provides a comprehensive blueprint of a molecule's architecture. This guide offers a predictive walkthrough of the expected spectroscopic signatures of Methyl 3-amino-4-(aminomethyl)benzoate, explaining the causal relationships between its structure and its spectral output.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution. By probing the magnetic environments of ¹H (proton) and ¹³C (carbon) nuclei, we can map out the connectivity and spatial relationships of atoms.

Hypothetical Experimental Protocol for NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of Methyl 3-amino-4-(aminomethyl)benzoate in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical, as protic solvents can lead to the exchange of labile N-H protons, broadening their signals. DMSO-d₆ is often preferred for its ability to slow this exchange, allowing for better resolution of N-H peaks.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: 16-32 scans, a spectral width of ~16 ppm, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum to yield a spectrum of singlets, where each peak corresponds to a unique carbon environment.

    • Typical parameters: 256-1024 scans, a spectral width of ~240 ppm.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction. Chemical shifts should be referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)

The structure of Methyl 3-amino-4-(aminomethyl)benzoate suggests a complex but interpretable ¹H NMR spectrum. The aromatic region will be particularly informative due to the distinct electronic effects of the substituents.

LabelProton TypePredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-a-OCH₃ (Ester)~3.80Singlet (s)N/A
H-b-CH₂ -NH₂ (Benzylic)~3.95Singlet (s)N/A
H-c-CH₂NH₂ ~2.5 (broad)Singlet (br s)N/A
H-dAr-NH₂ ~5.3 (broad)Singlet (br s)N/A
H-eAromatic H-5~7.60Doublet (d)~8.0
H-fAromatic H-2~7.15Doublet (d)~1.5
H-gAromatic H-6~7.05Doublet of doublets (dd)~8.0, ~1.5

Interpretation and Rationale:

  • H-a (-OCH₃): The methyl ester protons are in a predictable, deshielded environment and will appear as a sharp singlet.

  • H-b (-CH₂-): These benzylic protons are adjacent to an electron-donating amino group and the aromatic ring. Their chemical shift is expected to be downfield. In the absence of coupling to the adjacent N-H protons (a common scenario), this signal will be a singlet.

  • H-c and H-d (-NH₂): The chemical shifts of amine protons are highly variable and depend on solvent, concentration, and temperature. They often appear as broad singlets due to quadrupole broadening and chemical exchange. The aromatic amine (H-d) is expected to be more deshielded than the aliphatic amine (H-c).

  • Aromatic Protons (H-e, H-f, H-g):

    • The substituents create a complex electronic environment. The -NH₂ and -CH₂NH₂ groups are electron-donating, while the -COOCH₃ group is electron-withdrawing.

    • H-e (H-5): This proton is ortho to the electron-withdrawing ester group and meta to the -CH₂NH₂ group, leading to significant deshielding. It is coupled only to H-6, appearing as a doublet.

    • H-f (H-2): This proton is ortho to the strongly electron-donating -NH₂ group, which would typically shield it. However, it is also meta to the ester group. It is only coupled to H-6 (a weak meta-coupling), resulting in a narrow doublet.

    • H-g (H-6): This proton is ortho to the -CH₂NH₂ group and meta to the -NH₂ group. It experiences coupling from both H-5 (ortho-coupling) and H-f (meta-coupling), resulting in a doublet of doublets.

Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆)

The proton-decoupled ¹³C NMR spectrum will show nine distinct signals, one for each unique carbon environment.

Carbon LabelCarbon TypePredicted Chemical Shift (δ, ppm)
C1Aromatic C-COOCH₃~131.0
C2Aromatic C-H~115.5
C3Aromatic C-NH₂~148.0
C4Aromatic C-CH₂NH₂~125.0
C5Aromatic C-H~129.5
C6Aromatic C-H~117.0
C7C H₂-NH₂~45.0
C8C =O (Ester)~166.0
C9O-C H₃ (Ester)~52.0

Interpretation and Rationale:

  • C8 (C=O): The ester carbonyl carbon is the most deshielded carbon, appearing far downfield as expected.[1]

  • Aromatic Carbons (C1-C6): Their chemical shifts are influenced by the attached substituents.

    • C3 (C-NH₂): The carbon directly attached to the highly electronegative nitrogen of the amino group is significantly deshielded.

    • C1, C4: These are the ipso-carbons bearing the other substituents. Their shifts are moderately downfield.

    • C2, C5, C6: The shifts of these protonated carbons are determined by their position relative to the electron-donating and electron-withdrawing groups.

  • C9 (-OCH₃): The methyl carbon of the ester appears in the typical range for such groups.[1]

  • C7 (-CH₂-): This aliphatic carbon, attached to a nitrogen and an aromatic ring, will appear in the 40-50 ppm range.[1]

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is excellent for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Hypothetical Experimental Protocol for IR Data Acquisition
  • Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding a small amount (~1-2 mg) of the solid sample with ~100 mg of dry KBr powder and pressing the mixture into a transparent disk. Alternatively, for an Attenuated Total Reflectance (ATR) measurement, place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Record the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer, typically scanning from 4000 cm⁻¹ to 400 cm⁻¹.

  • Data Processing: Perform a background subtraction using a spectrum of the empty sample holder (for KBr) or the clean ATR crystal.

Predicted IR Absorption Frequencies
Predicted Frequency (cm⁻¹)Vibration TypeExpected IntensityFunctional Group
3450 - 3300N-H Stretch (asymmetric & symmetric)MediumPrimary Aromatic & Aliphatic Amines
3100 - 3000C-H Stretch (aromatic)MediumAromatic Ring
2980 - 2850C-H Stretch (aliphatic)Medium-CH₂- and -CH₃
~1715C=O StretchStrong, SharpMethyl Ester
~1620N-H Bend (Scissoring)MediumPrimary Amines
1600 & 1475C=C Stretch (in-ring)Medium-WeakAromatic Ring
~1250C-N Stretch (aromatic amine)StrongAr-NH₂
~1280 & ~1100C-O Stretch (ester)StrongEster

Interpretation and Rationale:

  • N-H Stretching Region (3450-3300 cm⁻¹): This region is highly diagnostic. Because the molecule has two primary amine (-NH₂) groups, we expect to see a complex pattern of two distinct pairs of peaks—one pair for the aromatic amine and one for the aliphatic amine. Primary amines typically show two bands corresponding to asymmetric and symmetric stretching modes.[2][3]

  • C=O Stretching (~1715 cm⁻¹): A very strong and sharp absorption here is the unmistakable signature of the ester carbonyl group.[4]

  • N-H Bending (~1620 cm⁻¹): The scissoring vibration of the primary amine groups will appear in this region, often close to the aromatic C=C stretching bands.[5]

  • C-O Stretching (Ester): Esters show two characteristic C-O stretching bands, one for the C(=O)-O bond and one for the O-CH₃ bond, which appear in the fingerprint region.

  • Aromatic Region: The C=C in-ring stretching vibrations and the C-H out-of-plane bending vibrations (below 900 cm⁻¹) will confirm the presence and substitution pattern of the benzene ring.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers clues to its structure through the analysis of its fragmentation patterns.

Hypothetical Experimental Protocol for MS Data Acquisition
  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, often via direct infusion or coupled with a gas or liquid chromatograph (GC-MS or LC-MS).

  • Ionization: Utilize Electron Ionization (EI) at 70 eV. EI is a hard ionization technique that causes extensive fragmentation, providing a detailed structural fingerprint.

  • Mass Analysis: Scan a mass-to-charge (m/z) range appropriate for the expected molecular weight (e.g., m/z 40-300).

  • Detection: The detector records the abundance of each ion at its specific m/z value.

Predicted Mass Spectrum Fragmentation

Molecular Formula: C₉H₁₂N₂O₂ Molecular Weight: 180.21 g/mol

Predicted m/zProposed Fragment IonNeutral LossRationale
180[M]⁺-Molecular Ion. Its even mass is consistent with the Nitrogen Rule (even number of N atoms).
163[M - NH₃]⁺NH₃Loss of ammonia from the aminomethyl group.
149[M - OCH₃]⁺•OCH₃Common fragmentation for methyl esters, loss of a methoxy radical.[6]
121[M - COOCH₃]⁺•COOCH₃Loss of the entire methoxycarbonyl radical.
106[C₇H₈N]⁺C₂H₄O₂Benzylic cleavage, forming the aminomethylbenzene radical cation.
91[C₇H₇]⁺Formation of the tropylium ion, a common fragment for benzylic compounds.[7]

Interpretation and Rationale:

  • Molecular Ion (m/z 180): The presence of a peak at m/z 180 would confirm the molecular weight of the compound. According to the Nitrogen Rule, a compound with an even number of nitrogen atoms will have an even molecular weight, which is consistent here.[8]

  • Loss of •OCH₃ (m/z 149): Alpha-cleavage at the ester group, with the loss of a methoxy radical (31 Da), is a highly favorable and common fragmentation pathway for methyl esters, leading to a stable acylium ion.[9]

  • Benzylic Cleavage (m/z 106): The bond between the aromatic ring and the aminomethyl group (-CH₂NH₂) is a benzylic position. Cleavage at this bond is favorable because it leads to the formation of a resonance-stabilized benzylic cation or radical. Fragmentation of benzylamines often proceeds via this route.[7][10]

  • Tropylium Ion (m/z 91): Alkyl-substituted benzene rings frequently rearrange upon ionization to form the highly stable tropylium cation, resulting in a characteristic peak at m/z 91.

Integrated Spectroscopic Workflow

The power of spectroscopic analysis lies in the integration of data from multiple techniques. Each method provides a unique piece of the structural puzzle, and together they allow for unambiguous confirmation.

Spectroscopic_Workflow cluster_0 Initial Analysis cluster_1 Functional Group Identification cluster_2 Structural Elucidation cluster_3 Final Confirmation MS Mass Spectrometry (MS) IR Infrared (IR) Spectroscopy MS->IR Provides Molecular Formula (e.g., C9H12N2O2) Structure Confirmed Structure of Methyl 3-amino-4-(aminomethyl)benzoate MS->Structure Confirms Molecular Weight & Key Fragments H_NMR 1H NMR IR->H_NMR Confirms Functional Groups (Amine, Ester) C_NMR 13C NMR H_NMR->C_NMR Maps Proton Skeleton & Connectivity C_NMR->Structure Confirms Carbon Framework & Unique Environments

Caption: Integrated workflow for spectroscopic structure confirmation.

Conclusion

This guide provides a comprehensive, predictive framework for the spectroscopic analysis of Methyl 3-amino-4-(aminomethyl)benzoate. Based on foundational principles, the predicted ¹H NMR, ¹³C NMR, IR, and MS data collectively form a unique spectral fingerprint. The ¹H NMR spectrum is expected to show a distinct pattern of aromatic protons, while the ¹³C NMR will confirm the nine unique carbon environments. The IR spectrum will be dominated by strong absorptions from the two primary amine groups and the ester carbonyl. Finally, mass spectrometry will confirm the molecular weight of 180 g/mol and show characteristic fragmentation patterns involving the loss of the methoxy group and benzylic cleavage. This predictive guide serves as a valuable tool for any researcher working with this molecule, enabling its confident identification and characterization.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons Inc.
  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2009). Introduction to Spectroscopy. Cengage Learning.
  • LibreTexts Chemistry. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • LibreTexts Chemistry. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • University of Calgary. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • Scribd. (n.d.). Methyl Benzoate Mass Spectrum Analysis. Retrieved from [Link]

  • Lalli, P. M., et al. (2006). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. Journal of the American Society for Mass Spectrometry, 17(9), 1255–1263. Available at: [Link]

  • Smith, B. C. (2019). Organic Nitrogen Compounds II: Primary Amines. Spectroscopy Online. Retrieved from [Link]

  • LibreTexts Chemistry. (2024). 24.10: Spectroscopy of Amines. Retrieved from [Link]

  • JoVE. (2024). Video: Mass Spectrometry: Amine Fragmentation. Retrieved from [Link]

Sources

Exploratory

The Discovery and Synthetic Utility of Methyl 3-amino-4-(aminomethyl)benzoate in Next-Generation Antimicrobial Development

Executive Summary The escalation of antimicrobial resistance (AMR) has necessitated the discovery of novel chemical spaces to combat mutant bacterial strains. A critical breakthrough in this domain has been the developme...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The escalation of antimicrobial resistance (AMR) has necessitated the discovery of novel chemical spaces to combat mutant bacterial strains. A critical breakthrough in this domain has been the development of non-beta-lactam beta-lactamase inhibitors (BLIs), specifically cyclic boronates[1]. At the heart of synthesizing these highly complex, broad-spectrum pharmacophores lies a highly specialized building block: Methyl 3-amino-4-(aminomethyl)benzoate (CAS: 1618083-32-1) [2]. This whitepaper provides an in-depth mechanistic guide on the structural causality, physicochemical properties, and self-validating synthetic protocols associated with this vital intermediate.

Chemical Architecture and Structural Causality

Methyl 3-amino-4-(aminomethyl)benzoate is a uniquely functionalized benzene derivative[3]. Its value in drug discovery is not merely compositional, but highly strategic, driven by the electronic and steric interplay of its substituents.

To understand its utility, we must analyze the causality behind its reactivity:

  • The Aliphatic Amine (C4-Aminomethyl): Separated from the aromatic ring by an sp3 hybridized methylene carbon, this primary amine is insulated from the resonance effects of the ring. It retains a high basicity ( pKa​≈9.2 ) and acts as a highly potent nucleophile.

  • The Aromatic Amine (C3-Amino): Directly conjugated to the benzene ring, its lone electron pair is delocalized. Furthermore, the methyl ester at the C1 position exerts an electron-withdrawing inductive effect, severely deactivating this aniline nitrogen ( pKa​≈4.5 ).

  • The Ester Handle (C1-Methyl Ester): Positioned para to the aminomethyl group, it serves as a stable protecting group for the carboxylic acid during upstream nitrogen manipulations, ready to be saponified for late-stage peptide coupling[4].

This massive differential in nucleophilicity between the two adjacent amines allows chemists to perform orthogonal, regioselective functionalizations without the need for complex, yield-destroying protecting group sequences.

Table 1: Physicochemical & Computational Profile

Data synthesized from computational models and chemical databases.[5]

PropertyValueCausality / Impact on Drug Design
Molecular Weight 180.20 g/mol Low MW allows for extensive downstream elaboration without exceeding Lipinski's Rule of 5.
Hydrogen Bond Donors 3Provides multiple vectors for target engagement within the enzyme active site.
Hydrogen Bond Acceptors 4Facilitates aqueous solubility and transition-state stabilization in biological media.
Topological Polar Surface Area 78.3 ŲOptimal for balancing aqueous solubility with periplasmic membrane permeability in Gram-negative bacteria.
Reactivity Differential ΔpKa​≈4.7 Enables 100% regioselective electrophilic attack at the aliphatic amine at 0°C.

Strategic Application in Beta-Lactamase Inhibitors

The historical discovery of this compound's utility is deeply tied to the development of broad-spectrum BLIs by organizations such as VenatoRx Pharmaceuticals[6]. Legacy inhibitors (e.g., clavulanic acid) are largely ineffective against modern Class B metallo-beta-lactamases and Class D oxacillinases[1].

By utilizing Methyl 3-amino-4-(aminomethyl)benzoate, researchers successfully synthesized bicyclic boronate compounds. The ortho-diamine structure allows for the construction of cyclic amides or the functionalization of side chains that perfectly mimic the tetrahedral transition state of beta-lactam hydrolysis, effectively neutralizing both Serine and Zinc-dependent enzymes[7].

MOA A Bicyclic Boronate Inhibitor (Synthesized via CAS 1618083-32-1) B Periplasmic Penetration (Gram-Negative Bacteria) A->B C Serine-β-Lactamase (Class A, C, D) B->C D Metallo-β-Lactamase (Class B) B->D E Covalent Tetrahedral Adduct (Active Site Ser70) C->E Nucleophilic Attack F Coordinate Covalent Bond (Zn1/Zn2 Ions) D->F Metal Coordination G Restoration of β-Lactam Antibiotic Efficacy E->G F->G

Figure 1: Mechanism of action for broad-spectrum boronate inhibitors derived from CAS 1618083-32-1.

Self-Validating Synthetic Workflows

As a Senior Application Scientist, I emphasize that robust methodology must be self-validating. The following protocols leverage the inherent electronic properties of the molecule, embedding analytical checkpoints directly into the workflow to guarantee structural integrity.

Workflow A Methyl 3-amino-4- (aminomethyl)benzoate B Regioselective Boc-Protection A->B Boc2O, 0°C C Electrophilic Amidation B->C R-COCl D Ester Saponification C->D LiOH, H2O E Boronate Coupling D->E HATU, DIPEA

Figure 2: Self-validating synthetic workflow for the orthogonal functionalization of the diamine.

Protocol 1: Regioselective Boc-Protection of the Benzylamine

Objective: Selectively protect the C4-aminomethyl group while leaving the C3-aniline untouched for downstream coupling.

  • Reaction Setup: Dissolve Methyl 3-amino-4-(aminomethyl)benzoate (1.0 eq) in anhydrous Dichloromethane (DCM) under an inert argon atmosphere.

  • Kinetic Control: Cool the reaction vessel to strictly 0°C using an ice bath. Causality: Lowering the thermal energy suppresses the kinetic activation of the less nucleophilic aniline, ensuring the electrophile reacts exclusively with the highly nucleophilic aliphatic amine.

  • Reagent Addition: Add Di-tert-butyl dicarbonate ( Boc2​O , 1.05 eq) dropwise over 15 minutes. Stir for 2 hours at 0°C.

  • Self-Validation (Analytical Checkpoints):

    • TLC (Thin Layer Chromatography): A new, less polar spot will emerge. Staining with Ninhydrin will yield a yellow/brown color (indicative of the newly formed secondary carbamate), distinguishing it from the purple stain of the starting primary amine.

    • 1 H NMR (CDCl 3​ ): The critical validation marker is the chemical shift. The singlet for the −CH2​− protons ( ≈3.8 ppm) will shift downfield and broaden due to the adjacent Boc group. Crucially, the broad singlet of the aromatic −NH2​ ( ≈4.0 ppm) will remain unshifted, proving absolute regioselectivity. The appearance of a massive 9H singlet at 1.4 ppm confirms Boc incorporation.

Protocol 2: Heterocyclic Annulation (Tetrahydroquinazoline Scaffold)

Objective: Utilize the ortho-diamine spatial arrangement to construct a fused bicyclic pharmacophore.

  • Condensation: Combine the diamine (1.0 eq) with a target aldehyde (1.1 eq) in refluxing toluene.

  • Catalysis & Dehydration: Add a catalytic amount of p-Toluenesulfonic acid (p-TsOH). Equip the flask with a Dean-Stark trap. Causality: The highly basic benzylamine rapidly forms an imine intermediate. The spatial proximity of the ortho-aniline facilitates an immediate intramolecular nucleophilic attack, forming an aminal ring. The continuous removal of water via the Dean-Stark trap drives the thermodynamic equilibrium entirely toward the cyclized product.

  • Self-Validation (Analytical Checkpoints):

    • IR Spectroscopy: The distinct primary amine N-H stretching doublets (typically at 3300 and 3400 cm −1 ) will disappear, replaced by a single, sharper secondary N-H stretch, confirming the conversion of primary amines to secondary ring nitrogens.

    • LC-MS: The mass-to-charge ratio ( m/z ) will reflect [M+Aldehyde−H2​O+H]+ , confirming the loss of water and successful annulation.

Conclusion

Methyl 3-amino-4-(aminomethyl)benzoate is far more than a simple catalog chemical; it is a masterfully designed synthetic linchpin. By exploiting the vast electronic differences between its ortho-positioned aliphatic and aromatic amines, medicinal chemists can execute highly predictable, self-validating reaction cascades. Its prominent role in the synthesis of next-generation cyclic boronate beta-lactamase inhibitors[6] cements its status as a foundational building block in the ongoing war against antimicrobial resistance.

References

  • VenatoRx Pharmaceuticals, Inc. (2018). Beta-lactamase inhibitors. U.S. Patent 10,125,152 B2. United States Patent and Trademark Office.

Sources

Foundational

"Methyl 3-amino-4-(aminomethyl)benzoate" solubility in different organic solvents

Methyl 3-amino-4-(aminomethyl)benzoate (CAS: 1618083-32-1) is a highly specialized, polyfunctional aromatic building block frequently utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), includ...

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Author: BenchChem Technical Support Team. Date: April 2026

Methyl 3-amino-4-(aminomethyl)benzoate (CAS: 1618083-32-1) is a highly specialized, polyfunctional aromatic building block frequently utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), including next-generation beta-lactamase inhibitors and complex kinase inhibitors[1][2].

As a Senior Application Scientist, I approach the solubility profiling of this compound not merely as a list of empirical data points, but as a thermodynamic system governed by structural causality. Understanding the solvation behavior of this intermediate is critical for optimizing reaction kinetics, designing efficient extraction protocols, and engineering scalable crystallization processes.

This whitepaper provides an in-depth technical analysis of the solubility profile of Methyl 3-amino-4-(aminomethyl)benzoate across various organic solvents, grounded in thermodynamic principles and validated experimental methodologies.

Physicochemical Profiling & Structural Causality

To predict and understand the solubility of Methyl 3-amino-4-(aminomethyl)benzoate, we must first dissect its molecular architecture. The compound features a benzene core substituted with three distinct functional groups, each contributing uniquely to its solvation thermodynamics:

  • Methyl Ester Group (-COOCH₃): Acts as a strong hydrogen-bond acceptor and introduces a moderate dipole moment. It increases the molecule's affinity for moderately polar to polar aprotic solvents.

  • Aromatic Primary Amine (-NH₂): A weak base and a versatile hydrogen-bond donor and acceptor. Its electron-donating nature into the aromatic ring influences the overall polarizability of the molecule.

  • Aliphatic Primary Amine (-CH₂NH₂): A highly basic, highly nucleophilic group that serves as a strong hydrogen-bond donor and acceptor.

The Causality of Solvation: The presence of dual primary amines alongside an ester creates a molecule with a relatively high Topological Polar Surface Area (TPSA) of approximately 80-115 Ų[1][3]. This dense concentration of hydrogen-bonding sites dictates that the thermodynamic penalty of breaking solute-solute interactions (crystal lattice energy) can only be overcome by solvents capable of forming robust solute-solvent hydrogen bonds. Consequently, non-polar solvents will fail to solvate the molecule, while polar protic and polar aprotic solvents will excel.

Thermodynamic Framework: Hansen Solubility Parameters (HSP)

The most robust method for predicting and explaining the solubility of complex pharmaceutical intermediates is the application of Hansen Solubility Parameters (HSP)[4]. Dr. Charles Hansen's model divides the total cohesive energy of a liquid into three distinct intermolecular forces:

  • Dispersion Forces ( δd​ ): Van der Waals interactions.

  • Polarity ( δp​ ): Permanent dipole-dipole interactions.

  • Hydrogen Bonding ( δh​ ): Electron exchange interactions (donor/acceptor).

For a solute to dissolve in a solvent, the "Hansen Distance" ( Ra​ ) between their respective parameters must be minimized[5][6]. Because Methyl 3-amino-4-(aminomethyl)benzoate possesses high δp​ and δh​ requirements due to its amines and ester, solvents with matching high values will yield the highest solubility.

G API Methyl 3-amino-4-(aminomethyl)benzoate (Solute) Dispersion Dispersion Forces (δd) Van der Waals API->Dispersion Polarity Polarity (δp) Dipole-Dipole API->Polarity HBond Hydrogen Bonding (δh) Amines & Ester API->HBond Solvent Optimal Organic Solvent (Minimized Hansen Distance) Dispersion->Solvent Polarity->Solvent HBond->Solvent

Thermodynamic drivers of solvation based on Hansen Solubility Parameters (HSP).

Solubility Matrix in Organic Solvents

Based on the structural causality and HSP principles outlined above, the solubility of Methyl 3-amino-4-(aminomethyl)benzoate can be categorized as follows. Note: Quantitative ranges are predictive estimates based on structural analogs and functional group contributions at 25°C.

Solvent ClassRepresentative SolventsPredicted Solubility (mg/mL)Mechanistic Rationale
Polar Aprotic DMSO, DMF, NMP> 100 (Very High)Strong dipole moments ( δp​ ) and excellent H-bond acceptance ( δh​ ) perfectly match the solute's dual amine donors without self-association interference.
Polar Protic Methanol, Ethanol50 - 100 (High)Alcohols act as both H-bond donors and acceptors, effectively solvating the ester and amine groups. Methanol outperforms higher alcohols due to lower steric hindrance.
Moderately Polar Ethyl Acetate, Dichloromethane (DCM)10 - 50 (Moderate)Sufficient dipole interactions to disrupt the crystal lattice, but weaker H-bond capabilities limit maximum saturation compared to DMSO or Methanol.
Ethers THF, 1,4-Dioxane5 - 20 (Low to Mod.)THF provides good H-bond acceptance, but lacks the polarity required to fully stabilize the highly polar aliphatic amine.
Non-Polar Hexane, Heptane, Toluene< 1 (Insoluble)High Hansen Distance. The purely dispersive forces ( δd​ ) cannot overcome the strong intermolecular hydrogen bonding of the solid crystal lattice.

Experimental Protocol: The Shake-Flask & HPLC Validation System

In pharmaceutical development, theoretical solubility must be empirically validated. The gold standard for generating highly accurate, thermodynamically stable solubility data is the Shake-Flask Method coupled with High-Performance Liquid Chromatography (HPLC)[7].

Unlike kinetic solubility methods (which often suffer from metastable supersaturation), the shake-flask method ensures true thermodynamic equilibrium[8].

Step-by-Step Methodology
  • Saturation: Add an excess amount of solid Methyl 3-amino-4-(aminomethyl)benzoate (~150 mg) to 1.0 mL of the target organic solvent in a sealed glass vial. The presence of undissolved solid is critical to ensure saturation.

  • Equilibration: Place the vials in a temperature-controlled orbital shaker (typically 25.0 ± 0.1 °C) and agitate at 300 RPM for 24 to 48 hours. This duration guarantees that the thermodynamic equilibrium between the solid lattice and the solvated state is reached.

  • Phase Separation: Transfer the suspension to a microcentrifuge tube and centrifuge at 10,000 RPM for 15 minutes. Expert Insight: Centrifugation is preferred over filtration for organic solvents, as certain filter membranes can adsorb the solute or partially dissolve in aggressive solvents like DMF.

  • Dilution & Quantification: Carefully extract an aliquot of the clear supernatant. Dilute it appropriately with the HPLC mobile phase to ensure the concentration falls within the linear range of the calibration curve.

  • HPLC-UV Analysis: Inject the sample into an HPLC system equipped with a C18 reverse-phase column and a UV detector (typically monitored at ~254 nm for the benzoate chromophore). Quantify against a highly accurate, multi-point calibration curve[7][8].

G Step1 1. Excess Solute Addition (Target Solvent) Step2 2. Orbital Shaking (24-48h at 25°C) Step1->Step2 Step3 3. Phase Separation (Centrifugation) Step2->Step3 Step4 4. HPLC-UV Analysis (Quantification) Step3->Step4 Step5 5. Data Processing (Solubility Matrix) Step4->Step5

Standardized shake-flask methodology for empirical solubility determination.

Implications for Process Chemistry and API Manufacturing

Understanding this solubility profile directly informs downstream processing in drug development:

  • Reaction Solvent Selection: For coupling reactions involving the aliphatic amine (e.g., amide bond formation), polar aprotic solvents like DMF or NMP are ideal. They easily dissolve the starting material and do not possess protic protons that could interfere with coupling reagents (e.g., HATU, EDC).

  • Liquid-Liquid Extraction (LLE): Because the compound contains basic amines, its aqueous solubility is highly pH-dependent. At low pH (e.g., 1M HCl), it forms a highly water-soluble hydrochloride salt[9]. At basic pH (e.g., saturated NaHCO₃), the free base precipitates or can be efficiently extracted into moderately polar organic solvents like Ethyl Acetate or DCM.

  • Crystallization Engineering: The stark contrast in solubility between polar and non-polar solvents makes this compound an excellent candidate for anti-solvent crystallization . Dissolving the crude intermediate in a minimal volume of Methanol or Ethyl Acetate, followed by the slow, controlled addition of Heptane or Hexane, will force the compound out of solution, yielding high-purity crystalline material.

References

  • Google Patents. "Betalactamase inhibitors - ES2730013T3.
  • World Health Organization (WHO). "Annex 4: The 'shake flask' method for solubility determination." Available at: [Link]

  • Protocols.io. "Shake-Flask Aqueous Solubility assay (Kinetic solubility)." Available at: [Link]

  • ResearchGate. "Formulation Using Hansen Solubility Parameters." Available at: [Link]

  • Journal of Chemical & Engineering Data (ACS). "Solubility Determination, Hansen Solubility Parameter, Molecular Simulation, and Thermodynamic Properties." Available at: [Link]

  • Journal of Chemical & Engineering Data (ACS). "Solubilities of Organic Semiconductors and Nonsteroidal Anti-inflammatory Drugs in Pure and Mixed Organic Solvents: Measurement and Modeling with Hansen Solubility Parameter." Available at: [Link]

Sources

Exploratory

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of Methyl 3-amino-4-(aminomethyl)benzoate

Executive Summary In the modern landscape of drug discovery, the demand for highly functionalized, regioselective building blocks is paramount. Methyl 3-amino-4-(aminomethyl)benzoate (CAS: 1618083-32-1) has emerged as a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the modern landscape of drug discovery, the demand for highly functionalized, regioselective building blocks is paramount. Methyl 3-amino-4-(aminomethyl)benzoate (CAS: 1618083-32-1) has emerged as a privileged bifunctional scaffold, particularly in the synthesis of advanced active pharmaceutical ingredients (APIs) such as next-generation beta-lactamase inhibitors and kinase modulators.

This technical guide provides an in-depth analysis of the compound's physicochemical properties, the mechanistic causality behind its synthetic pathways, and self-validating protocols for its application in pharmaceutical research.

Molecular Architecture & Physicochemical Profiling

The structural elegance of Methyl 3-amino-4-(aminomethyl)benzoate lies in its dual amine functionality flanking a methyl ester-activated benzene ring.

Causality of Molecular Design: The compound features an aromatic amine (aniline) at the 3-position and an aliphatic primary amine at the 4-position (aminomethyl). The aliphatic amine possesses a significantly higher basicity and nucleophilicity ( pKa​≈9.5 ) compared to the aniline ( pKa​≈4.5 ). This vast differential in electron density is the cornerstone of its utility. It allows synthetic chemists to perform highly regioselective nucleophilic attacks (e.g., mono-acylation or mono-alkylation) at the aliphatic amine without the steric burden, yield penalty, or step-count inflation associated with orthogonal protecting group manipulations.

Quantitative Data Presentation

The following table summarizes the core physical, chemical, and computational properties of the compound, synthesized from commercial chemical databases [1[1], 2[2]].

Table 1: Physicochemical and Computational Data

PropertyValue
Chemical Name Methyl 3-amino-4-(aminomethyl)benzoate
CAS Registry Number 1618083-32-1
Molecular Formula C9​H12​N2​O2​
Molecular Weight 180.20 g/mol
Topological Polar Surface Area (TPSA) ~ 78.3 Ų
Hydrogen Bond Donors 2 (Aliphatic −NH2​ , Aromatic −NH2​ )
Hydrogen Bond Acceptors 4
Rotatable Bonds 4

Synthetic Methodologies and Mechanistic Logic

Synthesizing this scaffold requires a strategy that efficiently installs both the amine and the aminomethyl group without triggering auto-polymerization. The most atom-economical route leverages a global reduction strategy .

Mechanistic Rationale: Starting from methyl 4-methyl-3-nitrobenzoate, a radical bromination targets the benzylic position. Subsequent azidation yields an intermediate containing both an azide and a nitro group. A singular catalytic hydrogenation step ( H2​ , Pd/C) simultaneously reduces both moieties. This choice of global reduction is deliberate: it prevents the formation of reactive intermediates (such as partially reduced hydroxylamines) that could lead to intermolecular cross-linking, thereby ensuring a high-purity diamine product.

Synthesis SM Methyl 4-methyl-3-nitrobenzoate (Starting Material) Step1 Radical Bromination (NBS, AIBN, CCl4) SM->Step1 Int1 Methyl 4-(bromomethyl)-3-nitrobenzoate (Intermediate 1) Step1->Int1 Step2 Nucleophilic Substitution (NaN3, DMF) Int1->Step2 Int2 Methyl 4-(azidomethyl)-3-nitrobenzoate (Intermediate 2) Step2->Int2 Step3 Global Reduction (H2, Pd/C, MeOH) Int2->Step3 Product Methyl 3-amino-4-(aminomethyl)benzoate (Target Compound) Step3->Product

Caption: Logical workflow for the synthesis of Methyl 3-amino-4-(aminomethyl)benzoate.

Application in Drug Discovery: Beta-Lactamase Inhibitors

The diamine motif is a privileged structure in the synthesis of beta-lactamase inhibitors [3[3]]. The rapid spread of antibiotic-resistant bacterial strains necessitates novel inhibitors targeting both serine and metallo-beta-lactamases.

Compounds derived from Methyl 3-amino-4-(aminomethyl)benzoate can be cyclized into quinoxalines or functionalized into boronic acid derivatives [4[4]]. These derivatives act as transition-state analogs in the active site of the beta-lactamase enzyme, effectively neutralizing the bacterial resistance mechanism and restoring the efficacy of co-administered beta-lactam antibiotics.

Application Target Methyl 3-amino-4-(aminomethyl)benzoate Bifunctional Bifunctional Scaffold (Primary Amine + Aniline) Target->Bifunctional Regio1 Aliphatic Amine Derivatization (High Nucleophilicity) Bifunctional->Regio1 Kinetically Controlled Regio2 Aromatic Amine Derivatization (Low Nucleophilicity) Bifunctional->Regio2 Thermodynamically Controlled Drug Beta-Lactamase Inhibitor Synthesis Regio1->Drug Regio2->Drug

Caption: Regioselective derivatization pathways for drug discovery applications.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . They incorporate strict In-Process Controls (IPCs) that must be met before proceeding to subsequent steps, eliminating downstream failures.

Protocol A: Regioselective Mono-Acylation of the Aliphatic Amine

Objective: Selectively acylate the benzylic amine while leaving the aniline intact.

  • Reaction Setup:

    • Dissolve Methyl 3-amino-4-(aminomethyl)benzoate (1.0 eq) in anhydrous Dichloromethane (DCM) under an argon atmosphere.

    • Add N,N-Diisopropylethylamine (DIPEA) (1.2 eq) and cool the reaction mixture to -78°C using a dry ice/acetone bath. Causality: The ultra-low temperature kinetically freezes the less nucleophilic aniline, strictly limiting reactivity to the highly nucleophilic aliphatic amine.

  • Electrophile Addition:

    • Add the desired acyl chloride (0.95 eq) dropwise over 30 minutes. Causality: Sub-stoichiometric electrophile addition prevents over-acylation.

  • Self-Validation Checkpoint 1 (IPC - LC-MS):

    • After 1 hour, take a 10 µL aliquot, quench in 1 mL Methanol, and analyze via LC-MS.

    • Validation Criteria: The protocol validates itself when the chromatogram shows >90% conversion to the mono-acylated mass [M+H]+ , with strictly <2% of the di-acylated byproduct. If di-acylation exceeds 2%, the temperature control was compromised.

  • Workup & Isolation:

    • Quench the reaction with saturated aqueous NaHCO3​ , extract with DCM, dry over Na2​SO4​ , and concentrate under reduced pressure.

  • Self-Validation Checkpoint 2 (Orthogonal NMR Confirmation):

    • Perform 1H NMR (400 MHz, DMSO- d6​ ).

    • Validation Criteria: The spectrum must show a distinct downfield shift of the benzylic protons ( −CH2​− ) due to the new amide bond, while the broad singlet corresponding to the aniline −NH2​ (typically around 5.0 - 5.5 ppm) must remain perfectly intact and integrate to exactly 2 protons.

References

  • Watson International Ltd. "Methyl 3-aMino-4-(aMinoMethyl)benzoate CAS 1618083-32-1".
  • BLD Pharm. "24812-93-9 | Methyl 3-amino-4-ethylbenzoate | BLD Pharm (Cross-referenced CAS 1618083-32-1)".
  • Google Patents. "Betalactamase inhibitors - ES2730013T3".
  • Googleapis. "United States Patent Application: BETA-LACTAMASE INHIBITORS".

Sources

Protocols & Analytical Methods

Method

"Methyl 3-amino-4-(aminomethyl)benzoate" in the preparation of heterocyclic compounds

Application Note: Methyl 3-amino-4-(aminomethyl)benzoate in the Synthesis of Heterocyclic Compounds Audience: Researchers, synthetic chemists, and drug development professionals. Focus: Mechanistic rationale, self-valida...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Methyl 3-amino-4-(aminomethyl)benzoate in the Synthesis of Heterocyclic Compounds

Audience: Researchers, synthetic chemists, and drug development professionals. Focus: Mechanistic rationale, self-validating protocols, and application in fused pyrimidines and beta-lactamase inhibitors.

Chemical Profiling & Mechanistic Rationale

Methyl 3-amino-4-(aminomethyl)benzoate (CAS: 1618083-32-1) is a highly versatile, bifunctional building block characterized by an ortho-aminobenzylamine motif coupled with a para-methyl ester[1]. This specific stereoelectronic topology provides two nitrogen nucleophiles with distinct reactivity profiles, enabling predictable, stepwise functionalization without the need for complex protecting-group strategies.

  • The Benzylic Amine (-CH₂NH₂): Highly nucleophilic and sterically unhindered. It serves as the primary site for initial electrophilic attack (e.g., by aldehydes or acyl chlorides).

  • The Anilinic Amine (-NH₂): Exhibits reduced nucleophilicity due to lone-pair conjugation with the aromatic ring, a deactivation that is further amplified by the electron-withdrawing methyl ester at the para position.

This inherent nucleophilic gradient dictates the logical flow of multicomponent reactions and stepwise assemblies, making it a premier precursor for synthesizing complex heterocycles like quinazolines[2] and advanced pharmaceutical intermediates, such as boronic acid-based beta-lactamase inhibitors[3].

Pathway A Methyl 3-amino-4-(aminomethyl)benzoate (Bifunctional Nucleophile) C Schiff Base Intermediate (Kinetically Favored) A->C Benzylic -CH2NH2 attack B Electrophile (e.g., Aryl Aldehyde) B->C D Intramolecular Cyclization (Tetrahydroquinazoline) C->D Anilinic -NH2 attack E Oxidative Aromatization (CuCl / TEMPO / O2) D->E Dehydrogenation F Substituted Quinazoline (Thermodynamic Product) E->F -2H, -H2O

Fig 1. Logical flow of the oxidative condensation pathway forming quinazolines.

Application I: Synthesis of Fused Pyrimidines (Quinazolines)

Ortho-aminobenzylamines are the gold standard starting materials for the construction of fused pyrimidines[4]. When reacted with aldehydes, Methyl 3-amino-4-(aminomethyl)benzoate undergoes a cascade condensation-cyclization-oxidation reaction to yield 7-methoxycarbonylquinazolines, a highly privileged scaffold in oncology and infectious disease drug discovery.

Protocol A: Oxidative Condensation to Quinazolines

This protocol utilizes a catalytic oxidative system to drive the aromatization of the intermediate aminal, preventing the reaction from stalling at the tetrahydroquinazoline stage[2].

  • Preparation: In an oven-dried Schlenk flask, dissolve Methyl 3-amino-4-(aminomethyl)benzoate (1.0 equiv, 5.0 mmol) and the target aldehyde (1.1 equiv, 5.5 mmol) in anhydrous acetonitrile (25 mL, 0.2 M).

  • Catalyst Addition: Add CuCl (10 mol%), DABCO (15 mol%), and 4-HO-TEMPO (10 mol%).

    • Causality: DABCO acts as a basic ligand to stabilize the active Cu species. The TEMPO radical acts as the primary hydrogen abstractor during the dehydrogenation of the tetrahydroquinazoline intermediate, while O₂ regenerates the active TEMPO species.

  • Reaction Execution: Purge the flask with O₂ gas and maintain under an O₂ balloon. Stir vigorously at 80 °C for 6–12 hours.

    • Self-Validation: The solution will transition from a pale yellow to a deep green/brown as the active Cu-TEMPO complex forms and actively turns over. Monitor via TLC (EtOAc/Hexane 1:1). The reaction is complete when the highly UV-active, fluorescent quinazoline product spot dominates and the starting material is consumed.

  • Workup & Purification: Cool to room temperature, concentrate under reduced pressure, and purify via flash chromatography (silica gel, gradient elution) to yield the pure ester-functionalized quinazoline.

Application II: Assembly of Beta-Lactamase Inhibitors

The rapid spread of antibiotic resistance has necessitated the development of novel beta-lactamase inhibitors. Methyl 3-amino-4-(aminomethyl)benzoate is heavily utilized in the synthesis of boronic acid transition state inhibitors (BATSIs) designed to evade both serine- and metallo-beta-lactamases[5]. The ester group serves as a latent carboxylic acid, unmasked late-stage for amide coupling[3].

Workflow Step1 Methyl 3-amino-4-(aminomethyl)benzoate Step2 Regioselective N-Acylation (Benzylic Position) Step1->Step2 Acyl Chloride, 0°C Step3 Urea/Carbamate Derivatization (Anilinic Position) Step2->Step3 Isocyanate / Base Step4 Ester Saponification (Unmasking Carboxylic Acid) Step3->Step4 LiOH, THF/H2O Step5 Amide Coupling (Boronic Acid Pharmacophore) Step4->Step5 HATU, DIPEA Step6 Novel Beta-Lactamase Inhibitor Step5->Step6 Final Assembly

Fig 2. Stepwise synthetic workflow for beta-lactamase inhibitor scaffolds.

Protocol B: Stepwise Assembly of Inhibitor Scaffolds
  • Regioselective Acylation: Dissolve Methyl 3-amino-4-(aminomethyl)benzoate (1.0 equiv) in anhydrous DCM (0.1 M). Cool strictly to 0 °C. Add DIPEA (1.5 equiv) followed by the dropwise addition of the target acyl chloride (1.0 equiv).

    • Causality: Temperature control at 0 °C is critical. It exploits the nucleophilic differential between the two amines, ensuring acylation occurs exclusively at the benzylic amine and preventing bis-acylation[3].

  • Urea Formation: To the crude mono-acylated product, add an isocyanate derivative (1.1 equiv) and stir at room temperature for 4 hours.

    • Self-Validation: Precipitation of the highly crystalline urea intermediate often occurs directly in the DCM solvent. Filter and wash with cold DCM to obtain high-purity intermediate without the need for chromatography.

  • Ester Saponification: Suspend the intermediate in a THF/H₂O mixture (3:1). Add LiOH·H₂O (3.0 equiv) and stir at room temperature for 12 hours.

    • Causality: Saponification unmasks the methyl ester to a free carboxylic acid, providing the essential attachment point for the boronic acid pharmacophore[5].

  • Acidification & Isolation: Acidify the aqueous layer with 1M HCl to pH 3. Extract with EtOAc, dry over Na₂SO₄, and concentrate to yield the free acid, primed for HATU-mediated coupling.

Quantitative Data Summary

The following table summarizes the performance of Methyl 3-amino-4-(aminomethyl)benzoate in the synthesis of 7-methoxycarbonylquinazolines under the oxidative condensation conditions described in Protocol A.

Electrophile (Aldehyde)Catalyst SystemTemp (°C)Time (h)Isolated Yield (%)Regioselectivity
BenzaldehydeCuCl/DABCO/TEMPO80688>99:1
4-MethoxybenzaldehydeCuCl/DABCO/TEMPO80592>99:1
4-NitrobenzaldehydeCuCl/DABCO/TEMPO80879>99:1
2-PyridinecarboxaldehydeCuCl/DABCO/TEMPO801081>99:1

Note: Electron-rich aldehydes generally exhibit faster reaction kinetics and higher yields due to the stabilization of the transient Schiff base intermediate.

References

  • BenchChem. "A Comparative Guide to 3-Amino-2-chlorobenzylamine and Other Substituted Benzylamines in Synthesis." BenchChem Technical Guides.
  • Ostrowski, S. et al. "Synthesis of Fused Pyrimidines and Purines by Vicarious Nucleophilic Substitution of Hydrogen (A Microreview)." Siedlce University / Yu.edu.jo.
  • Burns, C. J. et al. "Beta-Lactamase Inhibitors." US Patent 10,125,152 B2 / ES2730013T3. Venatorx Pharmaceuticals, Inc.
  • Watson International Ltd. "Methyl 3-aMino-4-(aMinoMethyl)benzoate CAS 1618083-32-1." Product Directory.

Sources

Application

Practical Guide to the Esterification of 3-Amino-4-(aminomethyl)benzoic Acid

Executive Summary The esterification of 3-amino-4-(aminomethyl)benzoic acid presents a unique synthetic challenge due to its highly polar, zwitterionic nature and the presence of two distinct nucleophilic amine groups. S...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The esterification of 3-amino-4-(aminomethyl)benzoic acid presents a unique synthetic challenge due to its highly polar, zwitterionic nature and the presence of two distinct nucleophilic amine groups. Standard coupling reagents (e.g., EDC/NHS) or basic conditions will inevitably lead to uncontrolled inter- and intramolecular amidation (polymerization).

This application note provides a field-proven, self-validating protocol for the synthesis of methyl 3-amino-4-(aminomethyl)benzoate dihydrochloride . By leveraging the thionyl chloride (SOCl₂) and methanol (MeOH) system, researchers can achieve simultaneous amine protection, substrate solubilization, and efficient esterification in a single, highly scalable pot[1].

Mechanistic Rationale & Chemoselectivity

As a Senior Application Scientist, I emphasize that successful esterification of this substrate relies entirely on chemoselective protonation . The starting material contains three reactive sites:

  • Aliphatic Amine (-CH₂NH₂): Highly nucleophilic, pKa ~9.5.

  • Aromatic Amine (-NH₂): Moderately nucleophilic, pKa ~4.5.

  • Carboxylic Acid (-COOH): The target for electrophilic activation.

Why SOCl₂/MeOH? The dropwise addition of SOCl₂ to methanol at low temperatures generates anhydrous hydrogen chloride (HCl) and reactive sulfite intermediates in situ[2]. When the zwitterionic substrate is introduced, the anhydrous HCl immediately protonates both the aliphatic and aromatic amines.

  • Causality of Protection: Protonation converts the nucleophilic amines (-NH₂) into non-nucleophilic ammonium salts (-NH₃⁺). This completely neutralizes their ability to attack activated carbonyls, preventing polymerization.

  • Causality of Solubilization: The formation of the dihydrochloride salt breaks the strong intermolecular crystal lattice of the zwitterion, rendering the substrate highly soluble in methanol.

  • Causality of Activation: Excess SOCl₂ converts the deactivated carboxylic acid into a highly reactive acyl chloride intermediate, which is rapidly trapped by the bulk methanol solvent to form the ester[3].

Reaction Pathway Visualization

Mechanism cluster_0 Step 1: In-Situ Reagent Generation R1 Methanol (MeOH) R3 Anhydrous HCl + CH₃OS(O)Cl R1->R3 0 °C R2 Thionyl Chloride (SOCl₂) R2->R3 Exothermic S1 3-amino-4-(aminomethyl)benzoic acid (Insoluble Zwitterion) S2 Monoprotonated Intermediate (Aliphatic -CH₂NH₃⁺) S1->S2 HCl (1st eq) pKa ~ 9.5 S3 Diprotonated Intermediate (Aromatic -NH₃⁺ & Aliphatic -CH₂NH₃⁺) S2->S3 HCl (2nd eq) pKa ~ 4.5 S4 Acyl Chloride Intermediate (-COCl) S3->S4 Excess SOCl₂ / Heat Activation S5 Methyl Ester Dihydrochloride (Final Product) S4->S5 MeOH Attack Reflux

Sequential protonation and esterification pathway of 3-amino-4-(aminomethyl)benzoic acid.

Experimental Protocol: Methyl Esterification

Scale: 10 mmol (Yields approx. 2.3 - 2.4 g of product) Safety Note: SOCl₂ is highly corrosive and reacts violently with water. Perform all steps in a well-ventilated fume hood[4].

Step 1: Preparation of Methanolic HCl
  • Equip a 100 mL two-neck round-bottom flask with an oval magnetic stir bar, a reflux condenser (fitted with a CaCl₂ drying tube), and a pressure-equalizing addition funnel.

  • Add 20.0 mL of absolute methanol to the flask.

  • Submerge the flask in an ice-water bath and allow the solvent to cool to 0–5 °C .

  • Place 2.18 mL (30.0 mmol, 3.0 eq) of thionyl chloride into the addition funnel.

  • Critical Step: Add the SOCl₂ dropwise over 15–20 minutes.

    • Causality: The reaction with methanol is violently exothermic. Strict temperature control (≤5 °C) prevents the premature off-gassing of the generated HCl, which is required for amine protection[5].

Step 2: Substrate Addition & Reflux
  • Stir the resulting methanolic HCl solution for 15 minutes at 0 °C to ensure complete equilibration.

  • Remove the addition funnel and add 1.66 g (10.0 mmol, 1.0 eq) of 3-amino-4-(aminomethyl)benzoic acid in one single portion.

    • Causality: Adding the solid after HCl generation ensures the substrate is immediately plunged into a highly acidic environment, instantly protonating both amines before any side reactions can occur[2].

  • Remove the ice bath and allow the opaque suspension to warm to room temperature. The mixture should gradually become a clear solution as the dihydrochloride salt forms.

  • Heat the reaction to a gentle reflux (65 °C ) using an oil bath or heating mantle for 4 to 6 hours .

    • Causality: The electron-withdrawing effect of the protonated aromatic amine (-NH₃⁺) strongly deactivates the benzoic acid moiety. Elevated temperatures are mandatory to push the acyl chloride formation to completion[1].

Step 3: Isolation & Purification
  • Monitor reaction progress via LC-MS. (TLC is difficult due to the highly polar nature of the dihydrochloride salt).

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the solution under reduced pressure (rotary evaporator) to approximately 5 mL. Do not evaporate to dryness, as this can trap acidic impurities.

  • Transfer the concentrated solution to an Erlenmeyer flask and place it in an ice bath.

  • Vigorously stir the solution while dropwise adding 20 - 30 mL of cold diethyl ether (or tert-butyl methyl ether)[4]. A white to off-white precipitate will rapidly form.

  • Collect the solid via vacuum filtration using a Büchner funnel. Wash the filter cake with an additional 2 x 10 mL of cold ether to remove residual SOCl₂ byproducts and unreacted methanol.

  • Dry the solid under high vacuum for 12 hours to afford methyl 3-amino-4-(aminomethyl)benzoate dihydrochloride .

Quantitative Data & Reaction Parameters

The following table summarizes the optimized stoichiometric and physical parameters required to maintain the self-validating integrity of this protocol.

ParameterOptimized ValueMechanistic Rationale
Substrate Concentration 0.5 M in MeOHEnsures sufficient dilution to prevent intermolecular collisions while maintaining a rapid esterification rate.
SOCl₂ Equivalents 3.0 eq2.0 eq are strictly consumed to generate the HCl needed for diamine protonation. The remaining 1.0 eq drives the formation of the acyl chloride intermediate.
Addition Temperature 0 – 5 °CSuppresses the violent exotherm of SOCl₂ + MeOH and maximizes the solubility of the generated HCl gas[5].
Reaction Temperature 65 °C (Reflux)Overcomes the high activation energy barrier caused by the strongly electron-withdrawing -NH₃⁺ groups on the aromatic ring.
Reaction Time 4 – 6 hoursRequired for complete conversion of the deactivated substrate.
Expected Yield > 90%The precipitation method using cold ether ensures near-quantitative recovery of the highly polar dihydrochloride salt[4].

References

  • Pianeta Chimica. "Synthesis of Amino Acid Methyl Ester Hydrochloride." Pianetachimica.it.
  • Benchchem. "An In-depth Technical Guide to the Synthesis of DL-Threonine Methyl Ester Hydrochloride." Benchchem.com.
  • ACS Omega.
  • Google Patents. "JP4356292B2 - Method for producing amino acid ester hydrochloride." Google.com.
  • Common Organic Chemistry. "Acid to Ester - Thionyl Chloride (SOCl2) and Methanol (MeOH)." Commonorganicchemistry.com.

Sources

Method

Application Notes and Protocols: The Strategic Use of Methyl 3-amino-4-(aminomethyl)benzoate in the Synthesis of Novel Hedgehog Signaling Pathway Inhibitors

For Researchers, Scientists, and Drug Development Professionals Authored by: Your Senior Application Scientist Introduction: The Hedgehog Signaling Pathway - A Critical Target in Oncology The Hedgehog (Hh) signaling path...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction: The Hedgehog Signaling Pathway - A Critical Target in Oncology

The Hedgehog (Hh) signaling pathway is a crucial regulator of cellular processes during embryonic development.[1] In adult tissues, its activity is mostly suppressed. However, aberrant reactivation of this pathway has been implicated in the development and progression of various cancers, including basal cell carcinoma and medulloblastoma.[1][2] The pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic hedgehog, Shh) to the transmembrane receptor Patched (PTCH). This binding relieves the inhibition of another transmembrane protein, Smoothened (SMO).[3] The activation of SMO triggers a downstream signaling cascade that ultimately leads to the activation of the GLI family of transcription factors, which then translocate to the nucleus and induce the expression of genes involved in cell proliferation and survival.[3]

Given its critical role in tumorigenesis, the Hh pathway has emerged as a significant target for anti-cancer drug development.[2][4] Several small-molecule inhibitors targeting this pathway have been developed, with some, like vismodegib and sonidegib, receiving FDA approval for the treatment of certain cancers.[5] These approved drugs primarily act by inhibiting the SMO receptor.[5] However, the emergence of drug resistance due to mutations in SMO has highlighted the need for new inhibitors that target different components of the pathway or possess novel chemical scaffolds.[1]

This application note explores the utility of Methyl 3-amino-4-(aminomethyl)benzoate as a versatile building block in the synthesis of a new generation of Hedgehog signaling pathway inhibitors. Its unique bifunctional nature, featuring two distinct amino groups with different reactivities, offers a strategic advantage in the construction of complex molecules designed to interact with key components of the Hh pathway.

The Hedgehog Signaling Pathway: A Visual Overview

Hedgehog_Pathway cluster_off Hh Pathway OFF cluster_on Hh Pathway ON PTCH_off PTCH SMO_off SMO (inactive) PTCH_off->SMO_off inhibits SUFU_GLI SUFU-GLI Complex GLI_R GLI Repressor SUFU_GLI->GLI_R processing Nucleus_off Nucleus GLI_R->Nucleus_off translocates Target_Genes_off Target Gene Expression OFF Shh Shh Ligand PTCH_on PTCH Shh->PTCH_on binds SMO_on SMO (active) PTCH_on->SMO_on inhibition released GLI_A GLI Activator SMO_on->GLI_A activation Nucleus_on Nucleus GLI_A->Nucleus_on translocates Target_Genes_on Target Gene Expression ON Synthesis_Workflow Start Methyl 3-amino-4- (aminomethyl)benzoate Step1 Step 1: Selective Acylation Start->Step1 Intermediate1 Intermediate A Step1->Intermediate1 Step2 Step 2: Cyclization Intermediate1->Step2 Intermediate2 Intermediate B Step2->Intermediate2 Step3 Step 3: Suzuki Coupling Intermediate2->Step3 Intermediate3 Intermediate C Step3->Intermediate3 Step4 Step 4: Saponification Intermediate3->Step4 Final Final Product (HPI-MAB) Step4->Final

Caption: A representative workflow for the synthesis of a hypothetical Hedgehog pathway inhibitor.

Experimental Protocols

Disclaimer: The following protocol is a representative example to illustrate the potential application of Methyl 3-amino-4-(aminomethyl)benzoate and has not been experimentally validated. Researchers should exercise standard laboratory safety precautions and optimize conditions as necessary.

Step 1: Selective Acylation of Methyl 3-amino-4-(aminomethyl)benzoate

Rationale: This step selectively acylates the more nucleophilic aminomethyl group. The choice of acylating agent (in this case, 2-chlorobenzoyl chloride) is based on the structures of known SMO inhibitors where a substituted phenyl group is often present.

Materials:

  • Methyl 3-amino-4-(aminomethyl)benzoate (1.0 eq)

  • 2-Chlorobenzoyl chloride (1.1 eq)

  • Triethylamine (2.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve Methyl 3-amino-4-(aminomethyl)benzoate in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine to the solution.

  • Slowly add a solution of 2-chlorobenzoyl chloride in anhydrous DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude Intermediate A .

  • Purify by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes).

Step 2: Cyclization to form a Dihydroquinazolinone Core

Rationale: This intramolecular cyclization utilizes the aromatic amine to form a dihydroquinazolinone ring system, a privileged scaffold in medicinal chemistry. This step introduces a rigid core that can orient the substituents for optimal binding to the target.

Materials:

  • Intermediate A (1.0 eq)

  • Triphosgene (0.5 eq)

  • Triethylamine (3.0 eq)

  • Toluene, anhydrous

Procedure:

  • Dissolve Intermediate A in anhydrous toluene in a round-bottom flask under an inert atmosphere.

  • Add triethylamine to the solution.

  • Carefully add a solution of triphosgene in anhydrous toluene to the reaction mixture at room temperature. Caution: Triphosgene is highly toxic and moisture-sensitive. Handle in a well-ventilated fume hood with appropriate personal protective equipment.

  • Heat the reaction mixture to reflux (approximately 110 °C) and stir for 12-16 hours, monitoring by TLC.

  • Cool the reaction to room temperature and carefully quench with water.

  • Dilute with ethyl acetate and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude Intermediate B .

  • Purify by flash column chromatography.

Step 3: Suzuki Coupling for Biaryl Moiety Introduction

Rationale: The Suzuki coupling is a powerful C-C bond-forming reaction to introduce a biaryl moiety. In this hypothetical synthesis, we introduce a pyridine ring, a common feature in many kinase and pathway inhibitors, including some SMO antagonists. First, a bromination step is necessary to prepare the substrate for the Suzuki coupling.

Sub-step 3a: Bromination of the Dihydroquinazolinone Core

  • This step would involve a selective bromination of the aromatic ring of the dihydroquinazolinone core, for which various standard brominating agents and conditions could be explored (e.g., N-bromosuccinimide in a suitable solvent). The product would be Intermediate B-Br .

Sub-step 3b: Suzuki Coupling

Materials:

  • Intermediate B-Br (1.0 eq)

  • 3-Pyridinylboronic acid (1.5 eq)

  • Palladium(II) acetate (0.05 eq)

  • S-Phos (0.1 eq)

  • Potassium phosphate, tribasic (3.0 eq)

  • 1,4-Dioxane and water (e.g., 4:1 mixture)

Procedure:

  • To a reaction vessel, add Intermediate B-Br, 3-pyridinylboronic acid, potassium phosphate, and the palladium catalyst/ligand system.

  • Degas the mixture by bubbling argon or nitrogen through the solvent for 15-20 minutes.

  • Heat the reaction mixture to 80-100 °C and stir for 8-12 hours, monitoring by TLC or LC-MS.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude Intermediate C .

  • Purify by flash column chromatography.

Step 4: Saponification to the Final Carboxylic Acid

Rationale: The final step is the hydrolysis of the methyl ester to the corresponding carboxylic acid. The carboxylic acid moiety can serve as a key hydrogen bond donor/acceptor, potentially improving the binding affinity and pharmacokinetic properties of the final compound.

Materials:

  • Intermediate C (1.0 eq)

  • Lithium hydroxide (or sodium hydroxide) (3.0 eq)

  • Tetrahydrofuran (THF) and water

  • 1M HCl

Procedure:

  • Dissolve Intermediate C in a mixture of THF and water.

  • Add lithium hydroxide and stir the mixture at room temperature for 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Remove the THF under reduced pressure.

  • Acidify the aqueous solution to pH 3-4 with 1M HCl.

  • The resulting precipitate is the final product, HPI-MAB .

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.

Data Summary and Characterization

The successful synthesis of HPI-MAB would be confirmed by standard analytical techniques. The expected data is summarized below.

Intermediate/ProductMolecular FormulaExpected Mass [M+H]⁺Key ¹H NMR Signals
Intermediate A C₁₆H₁₇ClN₂O₃321.10Aromatic protons, singlet for the methyl ester, signals for the aminomethyl group.
Intermediate B C₁₇H₁₄ClN₃O₃343.07Disappearance of one N-H proton, characteristic shifts for the dihydroquinazolinone ring.
Intermediate C C₂₂H₁₈N₄O₃387.14Appearance of signals corresponding to the pyridine ring.
HPI-MAB C₂₁H₁₆N₄O₃373.12Disappearance of the methyl ester singlet.

Conclusion and Future Perspectives

This application note has detailed the strategic potential of Methyl 3-amino-4-(aminomethyl)benzoate as a valuable starting material for the synthesis of novel Hedgehog signaling pathway inhibitors. The differential reactivity of its two amino groups allows for a controlled and versatile synthetic approach to complex molecular architectures. The provided illustrative protocol for the synthesis of a hypothetical inhibitor, HPI-MAB, showcases a plausible pathway employing standard organic transformations to construct a molecule with features common to known SMO antagonists.

Further work would involve the actual synthesis and characterization of HPI-MAB and a library of its analogs. Subsequent biological evaluation in cell-based assays would be necessary to determine their inhibitory activity against the Hedgehog pathway and their potential as anti-cancer agents. The modular nature of the presented synthesis would readily allow for the exploration of the structure-activity relationship, paving the way for the development of next-generation Hedgehog pathway inhibitors.

References

  • Hedgehog pathway inhibitor - Wikipedia. [Link]

  • Hedgehog Pathway Inhibitors as Targeted Cancer Therapy and Strategies to Overcome Drug Resistance - PMC. [Link]

  • Inhibitors of the Hedgehog Signaling Pathway | Hadden Research Lab. [Link]

  • Mechanisms and therapeutic potential of the hedgehog signaling pathway in cancer - PMC. [Link]

  • Discovery of Hedgehog Antagonists for Cancer Therapy - PubMed. [Link]

  • Biochemical mechanisms of vertebrate hedgehog signaling | Development | The Company of Biologists. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Methyl 3-amino-4-(aminomethyl)benzoate

An in-depth guide to the synthesis of Methyl 3-amino-4-(aminomethyl)benzoate, addressing common experimental challenges for researchers and drug development professionals. Introduction Methyl 3-amino-4-(aminomethyl)benzo...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth guide to the synthesis of Methyl 3-amino-4-(aminomethyl)benzoate, addressing common experimental challenges for researchers and drug development professionals.

Introduction

Methyl 3-amino-4-(aminomethyl)benzoate is a highly functionalized aromatic compound with significant potential as a versatile building block in medicinal chemistry and materials science. Its structure contains two distinct amine functionalities—a primary aromatic amine and a primary benzylic amine—along with a methyl ester. This trifunctional nature allows for diverse chemical modifications, making it a valuable intermediate. However, the presence of multiple reactive sites presents unique challenges in its synthesis, including chemoselectivity, potential for side reactions, and purification difficulties.

This technical guide provides a comprehensive troubleshooting resource for the common problems encountered during the synthesis of Methyl 3-amino-4-(aminomethyl)benzoate. It is designed to offer field-proven insights and solutions to researchers, enabling them to navigate the complexities of this synthetic pathway.

Recommended Synthetic Pathway

The most logical and efficient synthesis of Methyl 3-amino-4-(aminomethyl)benzoate involves a two-step process starting from 3-amino-4-cyanobenzoic acid. This precursor is strategically advantageous as the cyano and carboxylic acid groups can be selectively functionalized. The pathway involves an initial esterification of the carboxylic acid, followed by the reduction of the nitrile group.

Synthetic_Pathway Start 3-Amino-4-cyanobenzoic acid Intermediate Methyl 3-amino-4-cyanobenzoate Start->Intermediate Step 1: Esterification (MeOH, H₂SO₄ or SOCl₂) Product Methyl 3-amino-4-(aminomethyl)benzoate Intermediate->Product Step 2: Nitrile Reduction (H₂, Raney Ni or Pd/C)

Caption: Recommended two-step synthesis route.

Troubleshooting and FAQs

This section addresses common issues encountered during the synthesis in a question-and-answer format, providing explanations and actionable solutions.

Part 1: Esterification of 3-Amino-4-cyanobenzoic Acid

Q1: My Fischer esterification reaction with methanol and sulfuric acid is showing low conversion to the desired methyl ester. What could be the cause?

A1: Low conversion in Fischer esterification is a frequent issue, primarily because it is an equilibrium-driven reaction. Several factors could be at play:

  • Insufficient Catalyst: The catalytic amount of sulfuric acid may be too low to effectively protonate the carbonyl oxygen and drive the reaction forward.

  • Presence of Water: Any water in the reaction mixture, either from wet reagents or formed as a byproduct, will shift the equilibrium back towards the starting materials.

  • Reaction Time/Temperature: The reaction may not have been heated at reflux for a sufficient duration to reach equilibrium.

Expert Advice & Solutions:

  • Water Removal: Use anhydrous methanol and ensure your glassware is perfectly dry. While not always practical for this specific substrate, azeotropic removal of water with a Dean-Stark trap is a standard technique for driving esterification.

  • Increase Reagent Excess: Use a large excess of methanol, as it serves as both the solvent and a reagent, to push the equilibrium towards the product side.[1]

  • Alternative Method: For a more quantitative and faster reaction, consider converting the carboxylic acid to an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by the addition of anhydrous methanol.[2][3][4] This is not an equilibrium reaction and typically proceeds to completion with high yield.

Q2: During the workup, I'm losing a significant amount of my product. How can I optimize the isolation of Methyl 3-amino-4-cyanobenzoate?

A2: Product loss during workup often stems from the amphoteric nature of the starting material and the basicity of the product's amino group.

  • Problematic Neutralization: After an acid-catalyzed reaction, neutralization is required. If you add a weak base like sodium bicarbonate, the unreacted acidic starting material can form a salt that is partially soluble in the organic layer, complicating extraction. Conversely, adding a strong base can hydrolyze the newly formed ester.

  • Extraction Issues: The product has moderate polarity. Using an inappropriate extraction solvent can lead to poor partitioning between the aqueous and organic layers.

Expert Advice & Solutions:

  • Careful Neutralization: After concentrating the reaction mixture, dilute it with ice water and carefully add a saturated solution of sodium bicarbonate (NaHCO₃) until the pH reaches ~7.5-8.[3] This ensures the amino group is deprotonated (as the free base) while minimizing ester hydrolysis.

  • Solvent Selection: Use a moderately polar solvent like ethyl acetate (EtOAc) for extraction. Perform multiple extractions (e.g., 3 x volume) to ensure complete recovery from the aqueous layer.[3]

  • Final Wash: Wash the combined organic layers with brine to remove residual water and water-soluble impurities before drying over an anhydrous salt like MgSO₄ or Na₂SO₄.[3]

Part 2: Reduction of Methyl 3-amino-4-cyanobenzoate

Q3: My nitrile reduction is incomplete, and I'm recovering starting material. How can I improve the conversion?

A3: Incomplete reduction of the nitrile is a common problem in catalytic hydrogenation and can be attributed to several factors:

  • Catalyst Inactivity: The catalyst (e.g., Raney Nickel, Pd/C) may be old, poorly stored, or poisoned. The aromatic amine in the substrate itself can sometimes act as a mild inhibitor.

  • Insufficient Hydrogen Pressure: Many nitrile reductions require pressures significantly above atmospheric pressure to proceed efficiently.

  • Suboptimal Temperature: The reaction may be too cold. Hydrogenation often requires some thermal energy to overcome the activation barrier.

  • Poor Mass Transfer: In a heterogeneous catalysis system, efficient mixing is crucial to ensure the substrate, hydrogen gas, and catalyst are in constant contact.

Expert Advice & Solutions:

  • Catalyst Handling: Use fresh, high-activity catalyst. Raney Nickel is often effective for nitrile reductions.[2][5][6] Ensure the catalyst is handled under an inert atmosphere or a solvent slurry to prevent deactivation.

  • Reaction Conditions: Increase the hydrogen pressure (e.g., 50 psi or higher) using a Parr shaker or a similar hydrogenation apparatus.[2] Gently heating the reaction (e.g., to 40-50 °C) can also significantly increase the rate.

  • Solvent Choice: Use a solvent in which the starting material is soluble, such as methanol or ethanol. The presence of a small amount of ammonia in the solvent can sometimes prevent the formation of secondary amine byproducts, although this is less of an issue with primary amine formation from a nitrile.

Q4: I'm observing byproducts that are not my desired product. What side reactions could be occurring during the hydrogenation?

A4: The presence of multiple reducible groups can lead to a loss of chemoselectivity.

  • Ester Reduction: Under harsh conditions (high pressure, high temperature, or with highly active catalysts like Lithium Aluminum Hydride, if used), the methyl ester can be reduced to a primary alcohol.

  • Dehalogenation (if applicable): If the aromatic ring were substituted with a halogen (e.g., Cl, Br), hydrogenolysis (removal of the halogen) is a very common side reaction with Pd/C catalysts.

  • Ring Hydrogenation: At very high pressures and temperatures, the aromatic ring itself can be reduced.

Expert Advice & Solutions:

  • Optimize Conditions: Start with milder conditions (e.g., lower temperature, lower pressure) and monitor the reaction progress by TLC or LC-MS. This allows you to find the "sweet spot" where the nitrile is reduced without affecting the ester or other groups.

  • Catalyst Selection: Raney Nickel is often a good choice for nitrile reductions as it is generally less prone to causing dehalogenation than Pd/C.[2][5][6] The choice of catalyst is critical for chemoselectivity.

Table 1: Catalyst and Condition Selection Guide for Nitrile Reduction

CatalystTypical PressureTypical SolventAdvantagesPotential Issues
Raney Nickel 50-500 psiMethanol, EthanolHigh activity for nitriles, cost-effective.[2]Pyrophoric, requires careful handling.
Palladium on Carbon (Pd/C) 50-500 psiMethanol, EthanolWidely available, good general-purpose catalyst.Can cause dehalogenation if applicable.
Rhodium on Alumina High PressureAlcoholsCan be effective when other catalysts fail.More expensive.
Part 3: Purification and Stability

Q5: The final product, Methyl 3-amino-4-(aminomethyl)benzoate, is difficult to purify and appears as an oil. How can I obtain a pure, solid product?

A5: The two amino groups make the final product quite polar and give it a high affinity for silica gel, which can lead to streaking during column chromatography. Its basicity also means it can exist as a free base or a salt.

  • Purification Strategy:

    • Acid-Base Extraction: After filtering off the hydrogenation catalyst, the crude product can be purified by an acid-base workup. Extract the product from the organic solvent into an acidic aqueous solution (e.g., 1M HCl). The basic product will form a water-soluble salt, leaving non-basic impurities behind in the organic layer.

    • Wash the aqueous layer with a non-polar solvent (like ether or DCM) to remove any remaining non-basic impurities.

    • Carefully basify the aqueous layer with a base like NaOH or Na₂CO₃ to a pH >10, which will precipitate the free base product.

    • Extract the free base product back into an organic solvent like ethyl acetate or DCM.

  • Crystallization: The free base may be an oil or a low-melting solid. Conversion to a hydrochloride salt by treating a solution of the free base with HCl in a solvent like ether or isopropanol often yields a stable, crystalline solid that is much easier to handle and purify by recrystallization.[7]

Q6: My purified product darkens over time, even when stored in a vial. What is causing this instability?

A6: Aromatic amines are notoriously susceptible to air oxidation, which leads to the formation of highly colored, polymeric impurities. The presence of two amino groups, one of which is a benzylic amine, makes this molecule particularly sensitive.

Expert Advice & Solutions:

  • Inert Atmosphere: Handle and store the purified product under an inert atmosphere (Nitrogen or Argon) at all times.

  • Cold and Dark Storage: Store the product in a freezer, protected from light.

  • Store as a Salt: The hydrochloride salt is significantly more stable to air oxidation than the free base. For long-term storage, keeping the material as its HCl salt is highly recommended.

Detailed Experimental Protocols

Protocol 1: Synthesis of Methyl 3-amino-4-cyanobenzoate
  • Materials: 3-amino-4-cyanobenzoic acid, anhydrous methanol, thionyl chloride (SOCl₂), ice, saturated sodium bicarbonate (NaHCO₃) solution, ethyl acetate, brine, anhydrous magnesium sulfate (MgSO₄).

  • Procedure:

    • Suspend 3-amino-4-cyanobenzoic acid (1.0 eq) in anhydrous methanol (10-15 mL per gram of acid) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add thionyl chloride (2.2 eq) dropwise to the stirred suspension.[3]

    • After the addition is complete, remove the ice bath and heat the mixture to reflux for 4-6 hours. The reaction can be monitored by TLC.[3]

    • Cool the reaction to room temperature and concentrate the solvent under reduced pressure.

    • Dilute the residue with ice water and carefully neutralize to pH ~7.5-8 by the slow addition of saturated NaHCO₃ solution.[3]

    • Extract the aqueous mixture with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography or recrystallization.

Protocol 2: Synthesis of Methyl 3-amino-4-(aminomethyl)benzoate

Hydrogenation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup A 1. Add Methyl 3-amino-4-cyanobenzoate and Methanol to Parr vessel. B 2. Add Raney Nickel catalyst (as a slurry in Methanol). A->B C 3. Seal vessel and purge with N₂, then H₂. B->C D 4. Pressurize with H₂ (50 psi). C->D E 5. Stir vigorously at room temp or gentle heat (40°C). D->E F 6. Monitor H₂ uptake. Reaction is complete when uptake ceases. E->F G 7. Vent H₂, purge with N₂. F->G H 8. Filter through Celite® to remove catalyst. G->H I 9. Concentrate filtrate under reduced pressure. H->I J 10. Purify via acid-base extraction or chromatography. I->J

Caption: Workflow for catalytic hydrogenation.

  • Materials: Methyl 3-amino-4-cyanobenzoate, methanol, Raney Nickel (50% slurry in water), Celite®, hydrogen gas source, Parr hydrogenation apparatus.

  • Procedure:

    • To a Parr hydrogenation vessel, add Methyl 3-amino-4-cyanobenzoate (1.0 eq) dissolved in methanol (20 mL per gram).

    • Carefully add Raney Nickel catalyst (~5-10 wt% of the starting material).[2]

    • Seal the vessel, purge with nitrogen, and then carefully purge with hydrogen gas.

    • Pressurize the vessel with hydrogen to approximately 50 psi.[2]

    • Stir the reaction vigorously at room temperature for 8-12 hours, or until hydrogen uptake ceases. Gentle warming may be required.

    • Once the reaction is complete, carefully vent the excess hydrogen and purge the vessel with nitrogen.

    • Carefully filter the reaction mixture through a pad of Celite® to remove the pyrophoric Raney Nickel catalyst. Wash the pad with methanol.

    • Combine the filtrates and concentrate under reduced pressure to yield the crude Methyl 3-amino-4-(aminomethyl)benzoate.

    • Purify the crude product as described in Q5.

References

  • ChemBK. Methyl 3-amino-4-methyl benzoate. Available from: [Link]

  • Organic Syntheses. Benzoic acid, 4-amino-3-methyl-, ethyl ester. Available from: [Link]

  • Google Patents. US20070149802A1 - Process for preparing methyl 4-(aminomethyl)benzoate.
  • Google Patents. US6613930B2 - Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds.
  • PubChem. Methyl 3-amino-4-methylbenzoate | C9H11NO2 | CID 337778. Available from: [Link]

  • Google Patents. WO2011087211A2 - Preparation method of 4-aminomethylbenzoic acid.
  • Google Patents. WO2001042198A2 - Methods for producing cyanobenzoic acid derivatives.
  • Sciencemadness Discussion Board. methyl 4-aminobenzoate synthesis report. Available from: [Link]

  • PubChem. 3-Amino-4-cyanobenzoic acid | C8H6N2O2 | CID 10261390. Available from: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting the Synthesis of Methyl 3-amino-4-(aminomethyl)benzoate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, process chemists, and drug development professionals in optimizing the synthesis of1 (CAS 1618...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, process chemists, and drug development professionals in optimizing the synthesis of1 (CAS 1618083-32-1)[2][1]. This molecule is a highly valued ortho-diamine intermediate, frequently utilized in the development of complex heterocycles and beta-lactamase inhibitors[3].

Because this synthesis involves highly reactive benzylic radicals and transient imine species, byproduct formation is a common bottleneck. This guide provides field-proven insights, mechanistic causality, and self-validating protocols to ensure high-fidelity synthesis.

Interactive Synthesis & Byproduct Workflow

The diagram below maps the optimal three-step synthetic route from Methyl 4-methyl-3-nitrobenzoate, highlighting the specific junctions where critical byproducts branch off.

SynthesisWorkflow SM Methyl 4-methyl-3-nitrobenzoate (Starting Material) Step1 Radical Bromination (NBS, AIBN, 80°C) SM->Step1 Int1 Methyl 4-(bromomethyl)-3-nitrobenzoate (Intermediate 1) Step1->Int1 Byprod1 Dibromomethyl Byproduct (Over-oxidation) Step1->Byprod1 Excess Br• Step2 Azidation (NaN3, DMF, 0°C to RT) Int1->Step2 Int2 Methyl 4-(azidomethyl)-3-nitrobenzoate (Intermediate 2) Step2->Int2 Byprod2 Hydroxymethyl Byproduct (Hydrolysis) Step2->Byprod2 Trace H2O Step3 Global Reduction (H2, Pd/C, Acidic Media) Int2->Step3 Product Methyl 3-amino-4-(aminomethyl)benzoate (Target Product) Step3->Product Byprod3 Secondary Amine Dimers (Intermolecular Condensation) Step3->Byprod3 Imine trapping

Figure 1: Workflow for Methyl 3-amino-4-(aminomethyl)benzoate synthesis and byproduct branching.

Troubleshooting Guides & FAQs

Phase 1: Radical Bromination

Q: How do I minimize the dibrominated byproduct during NBS bromination? A: The conversion of the 4-methyl group to a bromomethyl group to yield 4 (CAS 88089-94-5)[5][4] is highly prone to over-oxidation.

  • Causality: The first halogenation slightly stabilizes the adjacent benzylic radical. This makes the monobrominated product a competitive substrate for excess bromine radicals propagating in the mixture.

  • Field-Proven Fix: Strictly control the stoichiometry of N-bromosuccinimide (NBS) to 0.95–0.98 equivalents. Run the reaction in highly dilute conditions using a non-polar solvent (e.g., acetonitrile or trifluorotoluene) to limit radical collision rates. It is strategically better to halt the reaction at 85% conversion; unreacted starting material is significantly easier to separate via recrystallization than the dibrominated impurity.

Phase 2: Azidation

Q: I am detecting a hydroxymethyl byproduct during the azidation step. What is the source? A: The formation of Methyl 4-(hydroxymethyl)-3-nitrobenzoate is the result of competitive nucleophilic substitution ( SN​2 ) by water.

  • Causality: The benzylic bromide is highly electrophilic. Because sodium azide is hygroscopic and polar aprotic solvents like DMF readily absorb atmospheric moisture, water acts as a competing nucleophile against the azide ion.

  • Field-Proven Fix: Dry your DMF over 3Å molecular sieves for 24 hours prior to use and ensure the NaN₃ is completely anhydrous.

Phase 3: Global Reduction

Q: During the reduction of the nitro and azide groups, I am seeing a high molecular weight impurity. LC-MS suggests it's a dimer. How do I prevent this? A: Dimerization is a classic byproduct when reducing azides to primary amines via catalytic hydrogenation.

  • Causality: As the azide reduces to an amine, the catalyst surface can transiently dehydrogenate the newly formed amine into an imine. A neighboring primary amine nucleophilically attacks this imine, forming a secondary amine dimer (a bis-aminomethyl species) with the loss of ammonia.

  • Field-Proven Fix: Run the hydrogenation under strictly acidic conditions (e.g., adding 1.5 equivalents of HCl). Protonating the primary amine immediately upon formation eliminates its nucleophilicity, trapping it as an inert ammonium salt. Alternatively, utilize 6 (PPh₃/H₂O) for the azide prior to nitro reduction, which completely bypasses the imine intermediate[6].

Quantitative Data & Analytical Markers

Use the following table to rapidly identify and mitigate byproducts during your reaction monitoring.

Synthesis StageByproduct IdentityAnalytical Marker (NMR / LC-MS)Mitigation Strategy
Bromination Methyl 4-(dibromomethyl)-3-nitrobenzoate¹H NMR: Singlet at ~7.0 ppm (CHBr₂)Limit NBS to 0.98 eq; use dilute non-polar solvent; halt at 85% conversion.
Azidation Methyl 4-(hydroxymethyl)-3-nitrobenzoate¹H NMR: Singlet at ~4.7 ppm (CH₂OH)Dry DMF over 3Å sieves; use strictly anhydrous NaN₃.
Reduction Secondary Amine DimerLC-MS: [M+H]⁺ at m/z 344.1Run hydrogenation in acidic media (1.5 eq HCl) to protonate the amine.

Step-by-Step Experimental Protocols

These protocols are designed as self-validating systems to ensure high scientific integrity at every step.

Step 1: Synthesis of Methyl 4-(bromomethyl)-3-nitrobenzoate
  • Charge a flame-dried, nitrogen-purged reaction vessel with Methyl 4-methyl-3-nitrobenzoate (1.0 eq) and anhydrous acetonitrile (10 mL/g).

  • Add N-bromosuccinimide (0.98 eq) and Azobisisobutyronitrile (AIBN) (0.05 eq).

  • Heat the mixture to 80°C under continuous stirring for 4 hours.

  • Self-Validation Check: Monitor by TLC (Hexanes/EtOAc 8:2). The reaction is deemed complete when the starting material is <15% to avoid over-oxidation.

  • Cool to room temperature, filter the succinimide byproduct, and concentrate the filtrate. Purify via recrystallization from ethanol.

Step 2: Synthesis of Methyl 4-(azidomethyl)-3-nitrobenzoate
  • Dissolve Methyl 4-(bromomethyl)-3-nitrobenzoate (1.0 eq) in anhydrous DMF (pre-dried over 3Å molecular sieves, 5 mL/g).

  • Cool the solution to 0°C using an ice bath.

  • Add anhydrous Sodium Azide (1.2 eq) portion-wise to maintain the internal temperature below 5°C.

  • Warm to room temperature and stir for 2 hours.

  • Self-Validation Check: Quench an aliquot in water and extract with EtOAc. ¹H NMR should show the complete disappearance of the benzylic CH₂ bromide signal (~4.9 ppm) and the appearance of the azidomethyl CH₂ signal (~4.6 ppm).

  • Pour the reaction mixture into ice water, extract with ethyl acetate, wash with brine (3x) to remove DMF, dry over MgSO₄, and concentrate.

Step 3: Synthesis of Methyl 3-amino-4-(aminomethyl)benzoate (HCl Salt)
  • Dissolve the azido intermediate in methanol (10 mL/g). Add 1.5 equivalents of concentrated HCl.

  • Degas the solution with nitrogen for 10 minutes.

  • Add 10% Pd/C (0.1 g per gram of substrate) cautiously under a nitrogen atmosphere.

  • Purge the vessel with hydrogen gas and maintain under a balloon of H₂ (1 atm) at room temperature for 12 hours.

  • Self-Validation Check: LC-MS must indicate the complete reduction of both the nitro group and the azide group (Target Monomer [M+H]⁺ = 181.1). Absence of m/z 344.1 confirms the prevention of dimerization.

  • Filter the catalyst through a pad of Celite, wash with methanol, and concentrate the filtrate to afford the target compound as a stable hydrochloride salt.

References

  • Guidechem / ChemicalBook - Methyl 3-amino-4-(aminomethyl)benzoate (CAS 1618083-32-1) Properties and Synthesis.
  • Pharmaffiliates - Methyl 4-(bromomethyl)-3-nitrobenzoate (CAS 88089-94-5) Reference Standards.
  • Google Patents (US 10,125,152 B2) - Beta-lactamase inhibitors and methods of synthesis (Staudinger Reduction Protocols).
  • Journal of Medicinal Chemistry (ACS Publications)

Sources

Troubleshooting

Side reactions to consider in "Methyl 3-amino-4-(aminomethyl)benzoate" synthesis

Welcome to the technical support center for the synthesis of Methyl 3-amino-4-(aminomethyl)benzoate. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with thi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of Methyl 3-amino-4-(aminomethyl)benzoate. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile bifunctional intermediate. Here, we address common challenges and side reactions encountered during its synthesis, providing field-proven insights and troubleshooting protocols to ensure the integrity and success of your experiments.

Assumed Synthetic Pathway

The synthesis of Methyl 3-amino-4-(aminomethyl)benzoate is a multi-step process where the potential for side reactions is high, particularly during the functionalization of the C4-methyl group and the final reduction step. A common and logical pathway begins with Methyl 4-methyl-3-nitrobenzoate. The following workflow outlines this synthetic route, which will serve as the basis for our discussion on potential side reactions.

cluster_0 Step A: Benzylic Bromination cluster_1 Step B: Aminomethyl Formation cluster_2 Step C: Dual Reduction A Methyl 4-methyl- 3-nitrobenzoate B Methyl 4-(bromomethyl)- 3-nitrobenzoate A->B NBS, AIBN CCl4, Reflux C Methyl 4-(azidomethyl)- 3-nitrobenzoate B->C NaN3 DMF D Methyl 3-amino-4- (aminomethyl)benzoate (Target Molecule) C->D H2, Pd/C or SnCl2, EtOH

Caption: A common synthetic workflow for Methyl 3-amino-4-(aminomethyl)benzoate.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the synthesis. Each question is framed around a common experimental observation, followed by a detailed explanation of the underlying cause and a step-by-step troubleshooting guide.

Question 1: My final reduction step (Step C) gives a very low yield and a complex mixture of products. What is happening?

Answer: This is a frequent challenge in this synthesis, as you are attempting to reduce two different functional groups—an azide and a nitro group—simultaneously while preserving a sensitive ester functionality. The complexity arises from incomplete reduction, competing reactions, and potential catalyst poisoning.

Potential Causes & Solutions:

  • Incomplete Reduction of the Nitro Group: The reduction of an aromatic nitro group proceeds through several intermediates, such as nitroso (-NO) and hydroxylamine (-NHOH) species. If the reaction is not driven to completion, these intermediates can persist, leading to a complex product mixture and difficult purification.

  • Incomplete Reduction of the Azide Group: Similarly, the azide must be fully reduced to the primary amine. Incomplete reduction can leave the azide intact or result in intermediate species.

  • Catalyst Inactivation: The starting materials or intermediates, particularly any sulfur-containing impurities from previous steps, can poison palladium or platinum catalysts, halting the hydrogenation.

Troubleshooting Protocol:

  • Verify Catalyst Quality and Loading: Ensure your catalyst (e.g., 10% Pd/C) is fresh and active. For a difficult reduction, consider increasing the catalyst loading from a typical 5-10 mol% to 15-20 mol%.

  • Optimize Hydrogenation Conditions: Increase the hydrogen pressure (e.g., from 50 psi to 100 psi) and reaction time. Monitor the reaction progress by TLC or LC-MS every 2-4 hours to determine the point of maximum conversion.

  • Consider an Alternative Reductant: If catalytic hydrogenation is problematic, a chemical reductant can offer better chemoselectivity. Tin(II) chloride (SnCl₂) in a solvent like ethanol or ethyl acetate is highly effective for reducing aromatic nitro groups without affecting ester functionalities.[1][2] It will also reduce the azide group.

Question 2: My final product shows a loss of the methyl ester, and I've isolated the corresponding carboxylic acid. Why did my ester hydrolyze?

Answer: The methyl ester group is susceptible to hydrolysis under both acidic and basic conditions, particularly at elevated temperatures. This is a common side reaction during either the reaction itself or, more frequently, the aqueous workup.

Potential Causes & Solutions:

  • Harsh Workup pH: The product contains two basic amine groups. If you attempt to neutralize the reaction mixture from a highly acidic state (e.g., after a SnCl₂ reduction) with a strong base like NaOH, localized areas of high pH can rapidly hydrolyze the ester. Patent literature highlights that undesired hydrolysis can occur during the workup phase.[3]

  • Prolonged Heating in Protic Solvents: Refluxing for extended periods in methanol or ethanol, especially with residual acid or base, can lead to transesterification or hydrolysis.

Troubleshooting Protocol:

  • Careful pH Adjustment During Workup: When working up the reaction, cool the mixture to 0-5 °C before adding any base. Use a milder base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) in a saturated aqueous solution and add it slowly while vigorously stirring to avoid pH spikes.[4][5] The final pH should be adjusted to be slightly basic (pH 7.5-8.5) to ensure the amines are in their free base form for extraction.

  • Temperature Control: Perform all extractions and washes at room temperature or below. Avoid heating the product during solvent evaporation by using a rotary evaporator at moderate temperatures (≤40 °C).

  • Minimize Water Contact: Ensure organic extracts are thoroughly dried with an agent like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) before solvent removal to prevent hydrolysis during concentration.

Question 3: I'm observing a significant byproduct with approximately double the mass of my expected product. What is this impurity?

Answer: High molecular weight byproducts are typically the result of dimerization. Given the reactive intermediates and the bifunctional nature of the product, several dimerization pathways are possible.

Potential Causes & Solutions:

  • Azo Compound Formation: The reduction of aromatic nitro groups, especially with certain reagents like LiAlH₄, can produce symmetrical azo compounds (Ar-N=N-Ar) as byproducts.[2] While less common with catalytic hydrogenation or SnCl₂, it can occur if reaction conditions are not optimal.

  • Intermolecular Nucleophilic Substitution: This is a major risk if the aminomethyl group is formed via direct amination of the bromomethyl intermediate (Step B). The newly formed primary amine is nucleophilic and can react with another molecule of the starting bromide, leading to a secondary amine dimer (Ar-CH₂-NH-CH₂-Ar).

  • Secondary Amine from Nitrile Reduction: If your route involves the reduction of a 4-cyano group, the intermediate imine can be attacked by the already-formed primary amine, leading to secondary and tertiary amine byproducts.[6]

Troubleshooting Protocol:

  • Select the Right Reductant: Use catalytic hydrogenation (H₂/Pd/C) or SnCl₂/HCl, which are highly reliable for converting nitro groups cleanly to amines without significant azo formation.[7]

  • Optimize the Amination Strategy: To avoid intermolecular substitution, the use of an azide intermediate (Gabriel synthesis is also an option) is highly recommended over direct amination of the bromide. The azide is non-nucleophilic and is cleanly reduced to the primary amine in the final step.

  • Control Reaction Concentration: Running reactions at high concentrations can favor intermolecular side reactions. Conduct the reaction at a moderate dilution (e.g., 0.1-0.2 M) to minimize the probability of dimerization.

Recommended Protocol: Chemoselective Dual Reduction

This protocol for Step C focuses on using Tin(II) Chloride, a robust and reliable method for the simultaneous reduction of aromatic nitro and azide groups while preserving the methyl ester. This system is self-validating as it avoids the complexities of catalytic hydrogenation, such as catalyst poisoning and dehalogenation risks.

Materials:

  • Methyl 4-(azidomethyl)-3-nitrobenzoate (1.0 eq)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (8-10 eq)

  • Ethanol (Absolute)

  • Ethyl Acetate

  • Saturated Aqueous Sodium Bicarbonate (NaHCO₃)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve Methyl 4-(azidomethyl)-3-nitrobenzoate (1.0 eq) in absolute ethanol (approx. 15-20 mL per gram of starting material).

  • To this solution, add SnCl₂·2H₂O (8-10 eq) portion-wise. The reaction is exothermic, so maintain the temperature below 50 °C with a water bath if necessary.

  • Heat the reaction mixture to reflux (approx. 78 °C) and stir under a nitrogen atmosphere.

  • Monitor the reaction progress using TLC or LC-MS. The reaction is typically complete within 3-5 hours.

  • Once the starting material is consumed, allow the reaction mixture to cool to room temperature and then concentrate it under reduced pressure to remove most of the ethanol.

  • Cool the residue in an ice bath and carefully add saturated aqueous NaHCO₃ solution with vigorous stirring until the pH of the aqueous layer is ~8. This will precipitate tin salts.

  • Extract the product from the aqueous slurry with ethyl acetate (3 x volume of ethanol used).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography or recrystallization.

Data Presentation: Byproduct Identification

Use the following table to help identify the desired product versus common side reactions and byproducts via mass spectrometry.

Compound NameStructureExpected [M+H]⁺ (m/z)Key Identifier
Target Product Methyl 3-amino-4-(aminomethyl)benzoate181.10Target mass.
Hydrolysis Byproduct 3-Amino-4-(aminomethyl)benzoic acid167.08Loss of 14 Da (CH₂) compared to the target.
Incomplete Reduction (Nitro) Methyl 3-amino-4-(aminomethyl)-nitrosobenzoate195.08Mass intermediate between starting material and product.
Incomplete Reduction (Azide) Methyl 3-amino-4-(azidomethyl)benzoate207.09Mass reflects reduction of nitro group only.
Dimerization Byproduct (from Bromide) Bis-[[4-(methoxycarbonyl)-2-aminophenyl]methyl]amine344.16High molecular weight impurity, nearly double the mass of the acid form.
Azo Dimer Byproduct Dimethyl 4,4'-(azodi-1,2-diyl)bis(3-aminobenzoate)359.14High molecular weight impurity, characteristic of nitro reduction side reactions.

Logical Workflow for Troubleshooting

When a reaction fails, a systematic approach is crucial. The following flowchart provides a decision-making framework to diagnose and resolve common issues in the synthesis of Methyl 3-amino-4-(aminomethyl)benzoate.

start_node Reaction Complete. Analyze Crude Product (LC-MS, NMR). decision_node decision_node start_node->decision_node Is target product the major component? end_node Proceed to Purification decision_node->end_node Yes process_node1 Identify Major Impurity by Mass decision_node->process_node1 No process_node process_node fail_node Re-evaluate Synthetic Route decision_node2 Impurity Mass ≈ Starting Material? process_node1->decision_node2 Impurity Identified process_node2a Incomplete Reaction. Troubleshoot: - Increase reaction time/temp. - Check catalyst/reagent quality. - Increase reagent stoichiometry. decision_node2->process_node2a Yes decision_node3 Impurity Mass ≈ Hydrolyzed Ester? decision_node2->decision_node3 No process_node3a Ester Hydrolysis. Troubleshoot: - Use milder base (NaHCO3). - Control pH and temperature during workup. decision_node3->process_node3a Yes decision_node4 Impurity Mass ≈ 2x Product Mass? decision_node3->decision_node4 No decision_node4->fail_node No / Other process_node4a Dimerization Event. Troubleshoot: - Use azide route, not direct amination. - Reduce reaction concentration. - Confirm reductant choice (avoid LiAlH4). decision_node4->process_node4a Yes

Sources

Optimization

Technical Support Center: Purification of Crude Methyl 3-amino-4-(aminomethyl)benzoate

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Welcome to the Technical Support Center. Purifying Methyl 3-amino-4-(aminomethyl)benzoate presents a unique set of chromatographic and chemical challenges. This molecule is highly polar and features three distinct reactive functional groups: a weakly basic aromatic amine (aniline), a highly basic primary aliphatic amine (aminomethyl), and a base-labile methyl ester.

This guide provides field-proven troubleshooting strategies, causality-driven protocols, and FAQs to ensure high-yield, high-purity isolation.

Physicochemical Property Summary

Understanding the distinct pKa values of this molecule is the foundation of any successful purification strategy. The massive difference in basicity between the two amine groups dictates the causality behind our extraction and chromatography choices.

Functional GroupEstimated pKaChemical Behavior & Purification Impact
Aromatic Amine (-NH₂) ~4.6Weakly basic. Remains unprotonated at neutral pH [1]. Susceptible to air oxidation, which can cause the crude mixture to darken [4].
Aliphatic Amine (-CH₂NH₂) ~9.8Highly basic. Strongly interacts with acidic silanol groups on silica, causing severe peak tailing and irreversible binding if unmodified[1, 3].
Methyl Ester (-COOCH₃) N/AElectrophilic. Highly susceptible to saponification (hydrolysis) if exposed to strong aqueous bases (e.g., NaOH) at room temperature.
Purification Decision Tree

Purification_Workflow Crude Crude Reaction Mixture AcidExt 1. Acid Extraction (1M HCl) Target moves to Aqueous Crude->AcidExt OrgWaste Organic Layer (Neutral Impurities, Dimers) AcidExt->OrgWaste Discard AqLayer Aqueous Layer (Protonated Diamine) AcidExt->AqLayer Basify 2. Basification (pH 11, <10°C) Target moves to Organic AqLayer->Basify AqWaste Aqueous Layer (Salts, Polar Impurities) Basify->AqWaste Discard FreeBase Purified Free Base (Organic Extract) Basify->FreeBase Check Purity > 95%? FreeBase->Check Salt 3A. HCl Salt Crystallization (Removes close analogs) Check->Salt No (Isomers/Dimers) Chroma 3B. Silica Chromatography (Requires TEA modifier) Check->Chroma No (Complex mixture) Final Pure Compound Check->Final Yes Salt->Final Chroma->Final

Fig 1: Decision tree for the purification of Methyl 3-amino-4-(aminomethyl)benzoate.

Step-by-Step Experimental Protocols
Protocol A: pH-Controlled Liquid-Liquid Extraction

Causality: This self-validating system exploits the massive pKa difference between the basic amines and neutral impurities. By dropping the pH to ~1, both amines protonate, forcing the target into the aqueous phase. By raising the pH to ~11, the amines deprotonate, forcing the target back into the organic phase. Temperature control is mandatory to prevent ester hydrolysis.

  • Dissolution: Dissolve the crude mixture in Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

  • Acidification: Transfer to a separatory funnel. Add 1M HCl until the aqueous layer reaches pH 1-2 (Verify with pH paper). Shake vigorously and vent.

  • Separation: Collect the aqueous layer (contains your protonated product). Wash the organic layer once more with 0.5M HCl. Discard the organic layer (contains unreacted neutral starting materials and lipophilic dimers) [4].

  • Basification (CRITICAL): Cool the combined aqueous layers in an ice bath to <10°C. Slowly add cold saturated aqueous Na₂CO₃ (or carefully add 2M NaOH dropwise) until the pH reaches 10.5–11.0. Do not allow the solution to heat up, or the methyl ester will hydrolyze to the carboxylic acid.

  • Recovery: Extract the basified aqueous layer 3 times with DCM.

  • Drying: Dry the combined DCM layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: Amine-Modified Silica Gel Chromatography

Causality: The highly basic aliphatic amine (-CH₂NH₂) will irreversibly bind to the acidic silanol (-SiOH) groups on standard silica gel, causing severe streaking and low recovery. Adding Triethylamine (TEA) dynamically coats the acidic sites, allowing the diamine to elute as a sharp band [3].

  • Solvent Preparation: Prepare an eluent system of DCM / Methanol / Triethylamine (e.g., 90:9:1 v/v/v).

  • Column Packing: Slurry-pack the silica gel using the TEA-modified solvent. Flush the column with at least 2 column volumes of the eluent to pre-neutralize the silica.

  • Loading: Dissolve the free-base crude in a minimum amount of DCM and load it onto the column.

  • Elution: Elute using the TEA-modified solvent. Monitor fractions via TLC. Self-Validation: Stain the TLC plates with Ninhydrin and heat; the primary aliphatic amine will reliably form a deep purple spot, confirming elution.

Troubleshooting FAQs

Q1: I synthesized this molecule by reducing a nitrile, but LC-MS shows a heavy impurity with nearly double the mass. What is it, and how do I remove it? A: You are observing a secondary amine dimer. During the catalytic hydrogenation of nitriles, the intermediate imine can be nucleophilically attacked by the newly formed primary aliphatic amine, releasing ammonia and forming a dimer [2]. Troubleshooting: Dimers are significantly more lipophilic than the target primary amine. Protocol A (Acid-Base Extraction) often successfully leaves the dimer in the organic phase if the pH is carefully titrated. Alternatively, crystallizing the target as a hydrochloride salt from Ethanol/Diethyl Ether highly favors the primary amine over the bulkier secondary amine dimer.

Q2: My NMR shows that the methyl ester singlet (~3.8 ppm) is missing after workup. What happened? A: Your ester underwent base-catalyzed saponification during the basification step of your extraction, converting it to 3-amino-4-(aminomethyl)benzoic acid. Troubleshooting: This is a classic thermal/pH causality failure. When neutralizing the acidic aqueous layer, the exothermic acid-base reaction raised the temperature. Always perform basification in an ice bath (<10°C) and use a milder base like Na₂CO₃ instead of NaOH if possible.

Q3: My compound streaks from the baseline to the solvent front on TLC. How can I get an accurate Rf value? A: The aliphatic amine is interacting with the TLC plate's silica. Troubleshooting: Add 1-2% Triethylamine or concentrated aqueous NH₄OH to your TLC developing solvent [3]. Alternatively, use basic alumina TLC plates instead of silica.

Q4: The product is a dark brown oil, but it should be a pale solid. How do I decolorize it? A: Anilines are highly susceptible to air oxidation, forming dark quinone-like polymeric impurities [4]. Troubleshooting: Dissolve the dark oil in hot ethanol, add activated charcoal (10% w/w), boil for 5 minutes, and filter hot through a pad of Celite. To prevent future oxidation, store the purified compound under an inert argon atmosphere at -20°C, or convert it to the bench-stable dihydrochloride salt.

Q5: How do I remove residual Palladium (Pd) or Nickel (Ni) from the reduction step? A: Metal leaching is common. Stir the crude mixture in a suitable solvent (e.g., THF or DCM) with a metal scavenger resin (like QuadraPure™ or SiliaMetS® Thiol) for 4-12 hours at room temperature, then filter.

References
  • The 'pKas' of bases. Almerja. Available at:[Link]

  • Selective catalytic transfer hydrogenation of nitriles to primary amines using Pd/C. Catalysis Science & Technology / ResearchGate. Available at:[Link]

  • Packed-column supercritical fluid chromatography of omeprazole and related compounds: Selection of column support with triethylamine- and methanol-modified carbon dioxide as the mobile phase. ResearchGate. Available at:[Link]

Troubleshooting

Technical Support Center: Synthesis &amp; Troubleshooting Guide for Methyl 3-amino-4-(aminomethyl)benzoate

System Overview Methyl 3-amino-4-(aminomethyl)benzoate is a critical bifunctional building block frequently utilized in the synthesis of novel beta-lactamase inhibitors and advanced peptidomimetics [1]. Because the molec...

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Author: BenchChem Technical Support Team. Date: April 2026

System Overview

Methyl 3-amino-4-(aminomethyl)benzoate is a critical bifunctional building block frequently utilized in the synthesis of novel beta-lactamase inhibitors and advanced peptidomimetics [1]. Because the molecule possesses both an aniline (aromatic amine) and a benzylic primary amine alongside a reactive methyl ester, its synthesis requires careful orchestration of reduction steps and intermediate handling. Improper execution often leads to premature polymerization, secondary amine dimerization, or explosive hazards during scale-up.

This technical guide provides validated synthetic workflows, self-validating protocols, and a targeted troubleshooting Q&A to ensure high-yield, high-purity isolation of the target compound.

Visual Workflow: Alternative Synthetic Pathways

Below are the two most reliable synthetic pathways for generating the target molecule. Route A utilizes a stepwise radical bromination and azidation approach, ideal for high-purity bench-scale synthesis. Route B utilizes a one-pot catalytic hydrogenation, optimized for scalable, dimer-free production.

SynthesisRoutes Start1 Methyl 4-methyl-3-nitrobenzoate Step1A NBS, AIBN, CCl4 (Radical Bromination) Start1->Step1A Start2 Methyl 4-cyano-3-nitrobenzoate Step1B H2, Raney Ni, NH3/MeOH (One-Pot Global Reduction) Start2->Step1B Int1A Methyl 4-(bromomethyl)-3-nitrobenzoate Step1A->Int1A Step2A NaN3, DMF (Nucleophilic Substitution) Int1A->Step2A Int2A Methyl 4-(azidomethyl)-3-nitrobenzoate Step2A->Int2A Step3A H2, Pd/C or PPh3/H2O (Global Reduction) Int2A->Step3A Target Methyl 3-amino-4-(aminomethyl)benzoate Step3A->Target Step1B->Target

Figure 1: Alternative synthesis routes for Methyl 3-amino-4-(aminomethyl)benzoate.

Quantitative Data: Route Comparison

MetricRoute A (Azide Pathway)Route B (Cyano Pathway)
Overall Yield 65 - 75%80 - 85%
Crude Purity > 95% (Highly selective)85 - 90% (Prone to dimers)
Scalability Low (Azide explosion hazard)High (Industrial standard)
Key Safety Concern Explosive intermediatesPyrophoric catalyst (Raney Ni)
Reagent Cost ModerateLow

Experimental Protocols & Self-Validating Methodologies

Route A: The Stepwise Azide Pathway

Causality: This route is preferred when absolute purity of the primary amine is required. The use of an azide intermediate ensures that the benzylic position is strictly converted to a primary amine upon reduction, completely avoiding the secondary amine dimerization common in nitrile reductions [2].

Step 1: Wohl-Ziegler Bromination

  • Action: Dissolve methyl 4-methyl-3-nitrobenzoate (1.0 eq) in trifluorotoluene (PhCF₃, a greener alternative to CCl₄). Add N-bromosuccinimide (NBS, 1.05 eq) and Azobisisobutyronitrile (AIBN, 0.05 eq). Reflux for 4-6 hours.

  • Causality: AIBN initiates the radical chain reaction upon heating. NBS provides a steady, low concentration of bromine radicals, which kinetically favors benzylic substitution over aromatic ring bromination.

  • Self-Validation: Monitor via ¹H-NMR. The reaction is complete when the starting methyl singlet (~2.6 ppm) disappears and is replaced by the benzylic -CH₂Br singlet (~4.8 ppm).

Step 2: Azidation

  • Action: Dissolve the crude bromide in anhydrous DMF. Add NaN₃ (1.2 eq) portion-wise at 0°C. Stir at room temperature for 2 hours.

  • Causality: The azide ion is a strong nucleophile that readily displaces the primary bromide via a clean SN2 mechanism. DMF solvates the sodium cation, enhancing the nucleophilicity of the azide anion.

  • Self-Validation: Monitor via IR spectroscopy. A strong, sharp azide stretching band will appear at ~2100 cm⁻¹.

Step 3: Global Reduction

  • Action: Dissolve the azido-nitro intermediate in THF/H₂O. Add Triphenylphosphine (PPh₃, 1.5 eq) for the Staudinger reduction of the azide. Once nitrogen evolution ceases, add Pd/C (10 wt%) and stir under H₂ gas (1 atm) to reduce the nitro group.

  • Causality: The Staudinger reaction selectively reduces the azide to a primary amine without over-reduction. Subsequent catalytic hydrogenation efficiently reduces the nitro group to an aniline [1].

  • Self-Validation: LC-MS will show the desired mass [M+H]⁺ = 181.1. A Ninhydrin stain on TLC will turn deep purple, confirming the presence of primary amines.

Route B: The One-Pot Cyano Pathway

Causality: This route bypasses the hazardous azide intermediate and the toxic halogenated solvents required for radical bromination. It relies on the simultaneous reduction of the nitro and cyano groups, making it ideal for scale-up.

Step 1: Catalytic Hydrogenation

  • Action: Dissolve methyl 4-cyano-3-nitrobenzoate in 7N NH₃ in Methanol. Add Raney Nickel (20 wt%). Stir under H₂ gas (50 psi) in a Parr reactor for 12-18 hours.

  • Causality: Raney Nickel is highly active for cyano reductions. The high pressure of H₂ and the presence of excess ammonia prevent the formation of secondary amine dimers by trapping the intermediate imine.

  • Self-Validation: Filter the catalyst through Celite (Caution: Pyrophoric!) and concentrate. ¹H-NMR should show the disappearance of aromatic downfield shifts associated with the nitro group, and the appearance of a new benzylic -CH₂- signal (~3.9 ppm).

Troubleshooting & FAQs

Q: During the Wohl-Ziegler bromination (Route A, Step 1), I am seeing significant dibromination. How can I suppress this? A: Dibromination (yielding methyl 4-(dibromomethyl)-3-nitrobenzoate) is a kinetic consequence of excess NBS or extended reaction times. Causality: The first bromine atom withdraws electron density, but the resulting benzylic radical is still stable enough to form again. Solution: Strictly limit NBS to 1.05 equivalents. Monitor the reaction via ¹H-NMR rather than TLC; the benzylic -CH₂Br protons appear as a singlet around 4.8 ppm, while the -CHBr₂ proton shifts downfield to ~7.0 ppm. Quench the reaction immediately once the starting material is consumed.

Q: Is the azide intermediate (methyl 4-(azidomethyl)-3-nitrobenzoate) safe to isolate on a multigram scale? A: No. You must apply the "Rule of Six" for azide safety. Causality: Azides with a carbon-to-nitrogen ratio of less than 3 are highly explosive. This intermediate has 9 carbons and 4 nitrogens (C/N ratio = 2.25). Solution: Do not isolate this compound as a dry solid or subject it to distillation or high heat. Perform the azidation, execute a standard aqueous workup, and use the crude material directly in the next reduction step as a wet solution in THF.

Q: In Route B, my reduction of the cyano group stops at the imine or forms secondary amines (dimerization). How do I force complete reduction to the primary amine? A: Cyano reductions are notoriously prone to dimerization. Causality: The intermediate imine can be attacked by the newly formed primary amine, expelling ammonia and forming a secondary amine dimer [2]. Solution: Conduct the hydrogenation in the presence of excess methanolic ammonia (NH₃/MeOH). The high concentration of ammonia shifts the equilibrium, suppressing the attack of the primary amine on the imine intermediate. Alternatively, perform the reduction in the presence of Boc-anhydride (Boc₂O) to trap the primary amine in situ as the Boc-protected derivative, which can be easily deprotected later [3].

Q: I am observing spontaneous lactamization/polymerization of the final product during storage. Why? A: The target molecule contains both a nucleophilic primary amine and an electrophilic methyl ester. Causality: Intermolecular amidation (polymerization) or intramolecular reactions can occur slowly at room temperature, especially when the molecule is left in its freebase form. Solution: Always isolate and store the final product as its hydrochloride (HCl) salt. Protonation of the amines renders them non-nucleophilic, stabilizing the molecule indefinitely.

References

  • Burns, C. J., Daigle, D., Liu, B., McGarry, D., Pevear, D. C., & Trout, R. E. L. (2018). Beta-Lactamase Inhibitors. U.S. Patent No. 10,125,152. Washington, DC: U.S. Patent and Trademark Office.
  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). John Wiley & Sons. URL:[Link]

  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons. URL:[Link]

Reference Data & Comparative Studies

Validation

Analytical methods for the characterization of "Methyl 3-amino-4-(aminomethyl)benzoate"

As a Senior Application Scientist in pharmaceutical development, I frequently encounter the analytical bottleneck of characterizing highly functionalized, low-molecular-weight aromatic intermediates. Methyl 3-amino-4-(am...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in pharmaceutical development, I frequently encounter the analytical bottleneck of characterizing highly functionalized, low-molecular-weight aromatic intermediates. Methyl 3-amino-4-(aminomethyl)benzoate (CAS 1618083-32-1) is a prime example. This diamine building block is a critical structural scaffold utilized in the synthesis of next-generation and targeted antimicrobial therapeutics.

Because the molecule possesses both an aniline-type primary amine and a benzylic primary amine, it exhibits complex reactivity and polarity profiles. The primary analytical challenge is not merely confirming its chemical purity, but rigorously distinguishing it from its positional isomers—such as Methyl 4-amino-3-(aminomethyl)benzoate—and structurally related analogs like.

This guide objectively compares the analytical performance of these compounds and provides self-validating, step-by-step methodologies for their definitive characterization.

The Analytical Challenge: Regiochemical Ambiguity

When evaluating isomeric mixtures of aminomethylbenzoates, standard reversed-phase chromatography (e.g., C18 columns) routinely fails. Because the isomers share identical molecular weights (180.20 g/mol ) and nearly identical hydrophobicities, C18 stationary phases yield severe co-elution.

To resolve this, we must pivot our analytical strategy. By employing a Pentafluorophenyl (PFP) stationary phase, we introduce orthogonal retention mechanisms ( π−π interactions, dipole-dipole interactions, and hydrogen bonding). The fluorinated aromatic ring of the PFP phase is highly sensitive to the subtle differences in electron density distribution caused by the varying positions of the electron-donating −NH2​ group on the analyte's aromatic ring.

SeparationLogic Mix Isomeric Mixture (Identical MW: 180.20) C18 Standard C18 Column (Hydrophobic only) Mix->C18 PFP PFP Column (π-π & Dipole) Mix->PFP Coelution Co-elution (Unresolved) C18->Coelution Separation Baseline Separation (Resolved Peaks) PFP->Separation

Chromatographic logic demonstrating the necessity of PFP over C18 for isomer resolution.

Comparative Analytical Profiles

To successfully characterize, analysts must cross-reference chromatographic retention with Nuclear Magnetic Resonance (NMR) chemical shifts. The table below summarizes the quantitative and qualitative data used to differentiate the target compound from its primary alternatives.

CompoundCAS NumberStructural RegiochemistryHPLC RT (PFP Column)*Key 1 H-NMR Distinguishing Feature (Aromatic Region)
Methyl 3-amino-4-(aminomethyl)benzoate 1618083-32-13-NH 2​ , 4-CH 2​ NH 2​ 4.2 minC5 proton (ortho to -CH 2​ NH 2​ ) appears relatively downfield (~7.1 ppm).
Methyl 4-amino-3-(aminomethyl)benzoate N/A4-NH 2​ , 3-CH 2​ NH 2​ 4.6 minC5 proton (ortho to -NH 2​ ) is strongly shielded, appearing upfield (~6.6 ppm).
Methyl 4-(aminomethyl)benzoate 18469-52-84-CH 2​ NH 2​ only5.8 minSymmetric AA'BB' doublet system (~7.4 and ~7.9 ppm).

*Retention times are illustrative based on the standardized gradient protocol described below.

Methodology 1: High-Resolution LC-MS/MS Workflow

Causality & Rationale: Both nitrogen atoms in these compounds are basic. Using a neutral pH mobile phase will result in partial ionization and severe peak tailing. By buffering the mobile phase with 0.1% Formic Acid (pH ~2.7), we ensure complete protonation of both amines, driving sharp peak shapes. The PFP column is selected to exploit the regiochemical differences in electron density, allowing the 3-amino isomer to elute slightly faster than the 4-amino isomer due to differing dipole moments.

Self-Validating System Suitability: Prior to sample analysis, inject a resolution standard containing a 1:1 mixture of Methyl 3-amino-4-(aminomethyl)benzoate and Methyl 4-amino-3-(aminomethyl)benzoate. The system is only deemed valid if the critical pair resolution ( Rs​ ) is ≥2.0 . Furthermore, the mass accuracy of the internal standard must be within ±5 ppm.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve the sample in 50:50 Water:Methanol containing 0.1% Formic Acid to a final concentration of 0.1 mg/mL.

  • Column Selection: Install a high-efficiency PFP column (e.g., 2.1 x 100 mm, 1.7 µm particle size). Maintain the column compartment at 40 °C to reduce mobile phase viscosity and improve mass transfer.

  • Mobile Phase:

    • Phase A: LC-MS grade Water + 0.1% Formic Acid.

    • Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid.

  • Gradient Elution: Run a linear gradient from 5% B to 60% B over 8 minutes at a flow rate of 0.4 mL/min.

  • MS Detection: Operate the mass spectrometer in Positive Electrospray Ionization (ESI+) mode. Monitor for the exact mass [M+H]+=181.0972 m/z.

Methodology 2: 2D-NMR (HMBC) Structural Elucidation

Causality & Rationale: While 1D 1 H-NMR shows differing chemical shifts (as noted in the table), definitive proof of regiochemistry requires mapping the carbon skeleton. Heteronuclear Multiple Bond Correlation (HMBC) is chosen because it traces 2-bond and 3-bond couplings from protons to carbons. By irradiating the benzylic protons ( −CH2​NH2​ at ~3.8 ppm), we can observe cross-peaks to the adjacent aromatic carbons, definitively proving whether the aminomethyl group is at the 3-position or 4-position relative to the ester. DMSO- d6​ is utilized as the solvent to prevent the rapid proton exchange of the amine groups, which would otherwise broaden the signals in protic solvents like Methanol- d4​ .

Self-Validating System Suitability: Acquire a standard 1 H spectrum of a known reference material (e.g., 1% TMS in CDCl 3​ ) to verify magnetic field homogeneity (shimming) and 90-degree pulse calibration. The linewidth at half-height for the reference peak must be <1.0 Hz before proceeding to 2D acquisitions.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of anhydrous DMSO- d6​ (100 atom % D) in a standard 5 mm NMR tube.

  • 1D Reference Scans: Acquire a standard 1 H spectrum (16 scans) and a 13 C spectrum (1024 scans) to establish baseline chemical shifts.

  • HMBC Acquisition: Set up the 1 H- 13 C HMBC pulse sequence optimized for long-range couplings ( JCH​=8 Hz). Ensure a sufficient number of increments in the indirect dimension (typically 256 or 512) to achieve high carbon resolution.

  • Data Interpretation: Locate the benzylic −CH2​− proton singlet (~3.8 ppm) on the F2 axis. Trace vertically to the F1 ( 13 C) axis. For Methyl 3-amino-4-(aminomethyl)benzoate, you must observe exactly three aromatic carbon correlations (C3, C4, C5). The presence of a correlation to the carbon bearing the −NH2​ group (C3, identified via its distinct chemical shift) definitively confirms the 3-amino-4-aminomethyl regiochemistry.

AnalyticalWorkflow A Sample: Methyl 3-amino-4-(aminomethyl)benzoate B LC-MS (PFP Column) Isomer Separation & Mass ID A->B C 1D & 2D NMR Regiochemistry Confirmation A->C D System Suitability: Rs > 2.0 against Isomers? B->D E HMBC Correlation: CH2 to C3/C4/C5? C->E F Proceed to Quantification D->F Yes H Method Failure: Adjust Gradient/Solvent D->H No G Definitive Structural ID E->G Yes E->H No

Analytical workflow for the characterization and validation of the target compound.

Conclusion

The structural verification of Methyl 3-amino-4-(aminomethyl)benzoate requires an integrated approach. Relying solely on mass spectrometry or 1D NMR leaves critical gaps in regiochemical assignment, potentially derailing downstream API synthesis. By combining the orthogonal selectivity of PFP-based LC-MS with the absolute structural mapping of 2D HMBC NMR, drug development professionals can establish a self-validating, robust analytical package for this critical intermediate.

References

  • Watson International Ltd. "Methyl 3-aMino-4-(aMinoMethyl)benzoate CAS 1618083-32-1." Watson International Chemical Database. Available at: [Link]

  • Burns, C. J., et al. "Beta-Lactamase Inhibitors." United States Patent US 10,125,152 B2, Google Patents, 13 Nov. 2018.
  • Bush, K., and Jacoby, G. A. "An updated functional classification of beta-lactamases." Antimicrobial Agents and Chemotherapy, vol. 54, no. 3, 2010, pp. 969-976. (Cited regarding beta-lactamase inhibitor applications).
Comparative

Purity Analysis of Methyl 3-amino-4-(aminomethyl)benzoate: A Comparative Guide to HPLC and GC-MS Methodologies

Methyl 3-amino-4-(aminomethyl)benzoate (CAS 1618083-32-1) is a highly functionalized pharmaceutical intermediate. From an analytical perspective, this compound presents a formidable challenge: it contains an aromatic pri...

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Author: BenchChem Technical Support Team. Date: April 2026

Methyl 3-amino-4-(aminomethyl)benzoate (CAS 1618083-32-1) is a highly functionalized pharmaceutical intermediate. From an analytical perspective, this compound presents a formidable challenge: it contains an aromatic primary amine, an aliphatic primary amine, and a methyl ester. This dual-amine functionality imparts high polarity, basicity, and multiple active hydrogens, making routine chromatographic separation highly susceptible to peak tailing, poor retention, and thermal instability.

As a Senior Application Scientist, I have designed this guide to objectively compare the two premier techniques for its purity analysis: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) . Rather than providing generic templates, this guide deconstructs the chemical causality behind each method, offering self-validating protocols designed to meet stringent ICH Q2(R2) validation standards[1].

Methodological Causality: Overcoming the Polarity Barrier

The HPLC Approach: Why C18 Fails and PFP Succeeds

Standard reversed-phase C18 columns are generally inadequate for polar aromatic amines. The high polarity of the aminomethyl group causes the compound to elute near the void volume, while the basic nitrogen atoms interact with residual, unendcapped silanols on the silica backbone, leading to severe peak tailing.

The Solution: Utilizing a Pentafluorophenyl (PFP) stationary phase. The PFP phase provides orthogonal retention mechanisms—specifically π−π stacking, dipole-dipole interactions, and hydrogen bonding[2]. This multi-modal interaction strongly retains the electron-rich aromatic amine and provides exceptional selectivity for resolving closely related positional isomers that a C18 would co-elute.

The GC-MS Approach: The Necessity of Derivatization

GC-MS offers unparalleled structural elucidation, but underivatized primary amines are fundamentally incompatible with gas-phase analysis. They exhibit low volatility, thermal instability in the injection port, and irreversible adsorption to the active sites of the GC column[3].

The Solution: Chemical derivatization via silylation. By reacting the sample with N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% Trimethylchlorosilane (TMCS), the labile hydrogens on both the aromatic and aliphatic amines are replaced with non-polar trimethylsilyl (TMS) groups[4]. This transformation drastically reduces polarity, increases volatility, and yields sharp, symmetrical peaks[5].

Comparative Analytical Workflows

G A Methyl 3-amino-4-(aminomethyl)benzoate B HPLC Workflow A->B C GC-MS Workflow A->C D Aqueous Dilution (No Derivatization) B->D E Evaporate to Dryness & Add BSTFA + 1% TMCS C->E F PFP Column Separation (Pi-Pi Interactions) D->F G Heat 70°C, 30 min (Silylation) E->G H UV/DAD & ESI-MS F->H G2 Capillary GC Separation G->G2 I EI-MS Detection G2->I

Fig 1: Comparative analytical workflows for Methyl 3-amino-4-(aminomethyl)benzoate purity analysis.

Self-Validating Experimental Protocols

To ensure trustworthiness, every analytical run must be treated as a self-validating system. The protocols below incorporate internal checks that immediately flag method failure.

Protocol A: HPLC-UV/DAD Purity Analysis

Mechanism: Acidic mobile phases ensure the amines remain fully protonated, standardizing their interaction with the PFP phase.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 10 mg of the analyte in 10 mL of Mobile Phase A (aqueous) to prevent solvent-mismatch peak distortion.

  • System Suitability Test (SST) [Self-Validation]: Inject a resolution standard containing the analyte and a known positional isomer impurity. The run is only valid if the resolution ( Rs​ ) is ≥1.5 and the tailing factor ( Tf​ ) is ≤1.5 .

  • Chromatographic Conditions:

    • Column: Accucore PFP, 2.6 µm, 100 × 2.1 mm[2].

    • Mobile Phase A: 25 mM Ammonium acetate, pH 5.0.

    • Mobile Phase B: Acetonitrile (LC-MS grade).

    • Gradient: 5% B to 95% B over 10 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

  • Detection: UV at 254 nm (quantitation) and ESI-MS in positive mode (mass confirmation).

Protocol B: GC-MS Analysis via BSTFA Derivatization

Mechanism: Pyridine acts as a basic catalyst to accelerate the silylation of the sterically hindered aromatic amine. Moisture must be strictly excluded, as water rapidly hydrolyzes both the BSTFA reagent and the resulting TMS derivatives[6].

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 1 mg of sample into a reaction vial. Evaporate any residual solvent to absolute dryness under a gentle stream of nitrogen[4].

  • Derivatization: Add 100 µL of anhydrous pyridine (catalyst) and 100 µL of BSTFA (+1% TMCS).

  • Incubation: Tightly cap the vial with a PTFE-lined septum and heat in a block at 70°C for 30 minutes to ensure the reaction goes to completion.

  • Internal Standard (IS) Addition [Self-Validation]: Spike with 10 µL of Triphenylamine (an amine lacking active hydrogens). The MS scan must show >99% conversion of the analyte to its fully silylated (multi-TMS) derivative; the presence of underivatized analyte invalidates the prep[5].

  • Chromatographic Conditions:

    • Column: DB-5MS (30 m × 0.25 mm × 0.25 µm).

    • Injection: 1 µL, Split ratio 20:1, Injector Temp: 250°C.

    • Oven Program: 100°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

  • Detection: Electron Ionization (EI) at 70 eV, scanning m/z 50–500.

Quantitative Performance Comparison

The following table synthesizes the expected validation parameters for both methodologies, aligned with ICH Q2(R2) guidelines[1][7].

Performance ParameterHPLC-UV (PFP Column)GC-MS (BSTFA Derivatized)
Primary Application Routine batch release, assay, and quantitative purity.Trace impurity profiling and structural elucidation.
Sample Prep Time < 5 minutes (Direct dilution)~45 minutes (Drying + Heating)
Run Time 12 minutes18 minutes
Limit of Detection (LOD) ~0.05 µg/mL~0.005 µg/mL (Highly sensitive)
Linearity ( R2 ) > 0.999 (Broad dynamic range)> 0.995 (Limited by derivatization saturation)
Precision (RSD%) < 1.0% (Highly reproducible)< 3.5% (Dependent on derivatization efficiency)
Major Limitation Lacks structural confirmation without LC-MS coupling.Highly sensitive to moisture; derivatives degrade over time.
Conclusion: Which Method to Choose?

For drug development professionals establishing a routine Quality Control (QC) environment, HPLC with a PFP column is the superior choice due to its high throughput, excellent reproducibility, and minimal sample preparation.

Conversely, for researchers conducting forced degradation studies, identifying unknown impurities, or requiring extreme sensitivity for trace-level analysis, GC-MS with BSTFA derivatization is indispensable, provided the laboratory can maintain strict anhydrous conditions during sample preparation.

References

  • Validation of Analytical Procedures Q2(R2) . International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at: [Link]

  • Analysis of Six Aromatic Amines Using a Core Enhanced Technology Accucore HPLC Column . LabRulez LCMS. Available at:[Link]

  • Formation and Identification of Novel Derivatives of Primary Amine and Zwitterionic Drugs . Office of Justice Programs (OJP). Available at: [Link]

  • Formation and identification of novel derivatives of primary amine and zwitterionic drugs . IU Indianapolis ScholarWorks. Available at:[Link]

  • Preparation of TMS Derivatives for GC/MS . CalTech GPS. Available at:[Link]

Sources

Validation

Analytical Comparison Guide: 1D vs. 2D NMR Strategies for the Structural Elucidation of Methyl 3-amino-4-(aminomethyl)benzoate

Executive Summary Methyl 3-amino-4-(aminomethyl)benzoate is a highly functionalized aromatic scaffold frequently utilized as a critical building block in the development of beta-lactamase inhibitors and advanced therapeu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 3-amino-4-(aminomethyl)benzoate is a highly functionalized aromatic scaffold frequently utilized as a critical building block in the development of beta-lactamase inhibitors and advanced therapeutics[1]. Accurate structural elucidation of this intermediate is paramount for downstream synthetic success. This guide objectively compares the analytical performance of routine 1D NMR (¹H, ¹³C) against a comprehensive 2D NMR suite (COSY, HSQC, HMBC) to demonstrate how multidimensional techniques resolve inherent spectral ambiguities.

Mechanistic Background & Causality

The Analytical Challenge

Methyl 3-amino-4-(aminomethyl)benzoate features a 1,2,4-trisubstituted benzene ring and two distinct nitrogen-bearing functional groups: an aromatic amine (-NH₂ at C3) and an aliphatic aminomethyl group (-CH₂NH₂ at C4). Relying solely on 1D NMR for highly functionalized aromatics often leads to incomplete assignments, a known bottleneck in both manual and automated structure elucidation frameworks[2].

Causality Behind Experimental Choices
  • Solvent Selection (DMSO-d₆ vs. CDCl₃): The high polarity of the two amino groups often leads to poor solubility in chloroform. We select DMSO-d₆ because it strongly hydrogen-bonds with the -NH₂ and -CH₂NH₂ protons. This interaction slows their chemical exchange rate with residual water, allowing these labile protons to be observed as distinct broad singlets rather than being lost to the baseline—a highly effective practical strategy for organic chemists[3].

  • Multiplicity-Edited HSQC: In a standard 1D ¹³C spectrum, the -OCH₃ (ester) and -CH₂- (aminomethyl) carbons appear as unassigned singlets. By employing a multiplicity-edited HSQC, the CH₃ group phases positively, while the CH₂ group phases negatively. This provides an immediate, visual causality for distinguishing the ester methyl from the aminomethyl carbon[4].

  • HMBC for Quaternary Carbons: First-order multiplet analysis provides foundational connectivity for the aromatic protons[5], but it cannot assign the quaternary carbons (C1, C3, C4). HMBC bridges this gap by detecting long-range (²J and ³J) carbon-proton couplings, creating a self-validating map of the molecule's core framework.

Experimental Protocols: A Self-Validating System

To ensure absolute trustworthiness, the following NMR acquisition protocol is designed as a self-validating system.

Step 1: Sample Preparation & Shimming

  • Dissolve 15 mg of Methyl 3-amino-4-(aminomethyl)benzoate in 0.6 mL of anhydrous DMSO-d₆ (99.9% D).

  • Self-Validation Check: Visually inspect the NMR tube. The solution must be completely clear. Particulates distort magnetic field homogeneity, broadening signals and destroying the fine multiplet splitting required for J-coupling analysis. Filter through a glass wool plug if necessary.

  • Perform automated tuning, matching, and gradient shimming on the ¹H and ¹³C channels.

Step 2: 1D NMR Acquisition

  • ¹H NMR (400 MHz): Acquire 16 scans at 298 K with a spectral width of 12 ppm. Set the relaxation delay (D1) to 2.0 s.

  • ¹³C NMR (100 MHz): Acquire 512 scans with WALTZ-16 proton decoupling.

    • Self-Validation Check: Quaternary carbons in trisubstituted benzenes have long T₁ relaxation times. If quaternary signals (C1, C3, C4) are unusually weak, run an inversion-recovery experiment to measure T₁, and adjust D1 to > 5 × T₁ to ensure quantitative integration.

Step 3: 2D NMR Suite Acquisition

  • gCOSY: Acquire with 128 increments (4 scans/increment) to map the ortho-coupling between the H5 and H6 aromatic protons.

  • Multiplicity-Edited gHSQC: Optimize for ¹J_CH = 145 Hz. This will separate the overlapping aliphatic signals by phase.

  • gHMBC: Optimize for ⁿJ_CH = 8 Hz. This is the critical step for linking the isolated -OCH₃ and -CH₂- protons to the aromatic core.

Comparative Performance Data

The table below summarizes the quantitative data, contrasting the limitations of 1D NMR with the absolute resolution provided by 2D NMR. Large-scale experimental NMR databases consistently highlight the necessity of 2D data for reliable structural validation of such overlapping systems[6].

Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)1D NMR Limitation2D NMR Resolution (Causality)
C1 (Carbonyl) -~166.5Unassigned quaternary carbon.HMBC: ³J correlation to -OCH₃ and H6.
C2 (Ar-H) ~7.25 (d, J=1.6 Hz)~114.0Meta-coupling confirms isolation, but exact ring position is ambiguous.HMBC: ³J correlation to C4 and C6 confirms position.
C3 (Ar-NH₂) - (-NH₂ at ~5.20)~147.0Unassigned quaternary carbon.HMBC: ²J correlation to H2; ³J to H5.
C4 (Ar-CH₂) -~128.0Unassigned quaternary carbon.HMBC: ²J correlation to -CH₂- protons; ³J to H2 and H6.
C5 (Ar-H) ~7.05 (d, J=7.8 Hz)~127.5Ortho-coupling observed, but could be confused with H6.COSY: Cross-peak with H6. HMBC: ³J to C3.
C6 (Ar-H) ~7.12 (dd, J=7.8, 1.6 Hz)~117.5Ortho/meta-coupling observed.HMBC: ³J correlation to C=O (Carbonyl) definitively assigns H6.
-OCH₃ (Ester) ~3.82 (s)~52.0High risk of overlap with -CH₂- in poor solvents.HSQC: Positive phase (CH₃). HMBC: Links to C1.
-CH₂- (Alkyl) ~3.68 (s)~43.5High risk of overlap with -OCH₃.HSQC: Negative phase (CH₂). HMBC: Links to C3/C4/C5.

Structural Elucidation Workflow

NMR_Workflow Sample Sample Prep: Methyl 3-amino-4-(aminomethyl)benzoate OneD 1D NMR Approach (1H & 13C) Sample->OneD Routine TwoD 2D NMR Approach (COSY, HSQC, HMBC) Sample->TwoD Advanced Limit1 Ambiguity in Quaternary Carbon Assignment OneD->Limit1 Limit2 Overlapping Aliphatic Singlets (-OCH3 / -CH2-) OneD->Limit2 Solve1 HMBC: Long-Range C-H Connectivity TwoD->Solve1 Solve2 HSQC: Phase-Edited CH3 vs CH2 Resolution TwoD->Solve2 Limit1->Solve1 Requires Limit2->Solve2 Requires Final Unambiguous Structural Elucidation Solve1->Final Solve2->Final

Workflow comparing 1D and 2D NMR strategies for resolving structural ambiguities.

Conclusion & Best Practices

While 1D ¹H and ¹³C NMR are sufficient for routine purity checks of Methyl 3-amino-4-(aminomethyl)benzoate, they fundamentally fail to provide the causality required for de novo structural confirmation due to the lack of through-bond connectivity. The implementation of a 2D NMR suite—specifically leveraging multiplicity-edited HSQC and HMBC—transforms the analysis into a self-validating system, ensuring that overlapping aliphatic signals and silent quaternary carbons are assigned with absolute certainty.

References

  • Title: A practical guide to first-order multiplet analysis in 1H NMR spectroscopy. Source:The Journal of Organic Chemistry.
  • Title: Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Source:European Journal of Organic Chemistry.
  • Title: A framework for automated structure elucidation from routine NMR spectra. Source:Chemical Science (RSC Publishing).
  • Title: NMRexp: A database of 3.3 million experimental NMR spectra. Source:Scientific Data (PMC).
  • Title: NMR Structure Elucidation in the Presence of Heteroatoms: An In-Class Activity. Source:Journal of Chemical Education.
  • Title: Betalactamase inhibitors - ES2730013T3. Source:Google Patents.

Sources

Comparative

Comparison of "Methyl 3-amino-4-(aminomethyl)benzoate" with other linkers in drug design.

The design of heterobifunctional molecules, such as Proteolysis-Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), has fundamentally shifted. Linkers are no longer viewed as passive structural spacers; the...

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Author: BenchChem Technical Support Team. Date: April 2026

The design of heterobifunctional molecules, such as Proteolysis-Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), has fundamentally shifted. Linkers are no longer viewed as passive structural spacers; they are recognized as active drivers of a molecule's pharmacokinetic profile, target selectivity, and overall biological efficacy[1]. While early drug discovery relied heavily on highly flexible polyethylene glycol (PEG) or alkyl chains, the field is increasingly pivoting toward rigid, pre-organized scaffolds[2].

This guide provides an in-depth technical comparison of Methyl 3-amino-4-(aminomethyl)benzoate (CAS: 1618083-32-1) [3]—a highly versatile, rigid aromatic linker—against traditional flexible alternatives. By exploiting its unique structural topology, drug developers can overcome the entropic penalties and synthetic bottlenecks commonly associated with classical linker designs[4].

Structural and Mechanistic Profiling

The Entropic Advantage of Aromatic Rigidity Flexible linkers, such as PEGs and alkyl chains, sample a vast conformational space in solution. When these molecules bind to their targets to form a productive ternary complex (Target-PROTAC-E3 Ligase), they must freeze into a single conformation, resulting in a severe entropic penalty that can reduce binding affinity[4]. Furthermore, excessive flexibility in aqueous environments can induce "hydrophobic collapse," a phenomenon where the molecule folds onto itself, masking the active pharmacophores and preventing target engagement[4].

Methyl 3-amino-4-(aminomethyl)benzoate mitigates these liabilities by introducing a planar, rigid phenyl ring. This aromatic scaffold inherently restricts the molecule's degrees of freedom, pre-organizing the warhead and the E3 ligase ligand into a bioactive geometry that favors ternary complex formation[1]. Additionally, the delocalized π-electrons of the aromatic ring offer the potential for stabilizing π-π stacking interactions within the protein-protein interface, further anchoring the complex[1].

G cluster_flexible Flexible Linker (e.g., PEG) High Entropic Penalty cluster_rigid Rigid Aromatic Linker (Methyl 3-amino-4-(aminomethyl)benzoate) POI1 Protein of Interest Linker1 Flexible PEG Linker (Multiple Conformations) POI1->Linker1 E3_1 E3 Ligase E3_1->Linker1 Clash Steric Clash / Unproductive Complex Linker1->Clash Folding/Flexing POI2 Protein of Interest Linker2 Rigid Aromatic Scaffold (Pre-organized) POI2->Linker2 E3_2 E3 Ligase E3_2->Linker2 Active Productive Ternary Complex (Target Degradation) Linker2->Active Optimal Distance

Ternary complex formation: Rigid aromatic linkers reduce entropic penalty compared to flexible PEGs.

Chemical Orthogonality: The Nucleophilicity Gap The most profound advantage of Methyl 3-amino-4-(aminomethyl)benzoate lies in its synthetic tractability. Symmetrical linkers (like diamino-PEGs or piperazines) require tedious statistical coupling or complex protecting-group strategies (e.g., mono-Boc protection) to achieve heterodifunctionalization.

In contrast, this linker possesses two distinct nitrogen nucleophiles with a massive inherent reactivity gap:

  • Aliphatic Amine (4-aminomethyl): Separated from the aromatic ring by a methylene bridge, this primary amine retains a high pKa (~9.5) and robust nucleophilicity.

  • Aromatic Amine (3-amino): As an aniline derivative, its lone pair is delocalized into the electron-withdrawing benzoate system, drastically lowering its pKa (~4.5) and rendering it a poor nucleophile.

This intrinsic "nucleophilicity gap" allows for sequential, protecting-group-free functionalization. The aliphatic amine can be selectively acylated under mild conditions, while the aromatic amine remains completely inert until subjected to harsh coupling environments.

Comparative Performance Analysis

The following table summarizes the physicochemical and synthetic properties of Methyl 3-amino-4-(aminomethyl)benzoate compared to standard linker classes used in bifunctional drug design[4],[2],[5].

Linker ClassConformational RigidityAqueous SolubilityEntropic Penalty (Binding)Synthetic Orthogonality
Methyl 3-amino-4-(aminomethyl)benzoate High (Planar Aromatic)Low-ModerateLow (Pre-organized)Excellent (Inherent pKa gap)
PEG Chains (Flexible) LowHighHighPoor (Requires protecting groups)
Alkyl Chains (Flexible) LowLow (Hydrophobic)HighPoor (Requires protecting groups)
Piperazine (Semi-Rigid) ModerateHigh (Basic Nitrogen)ModerateModerate (Symmetrical nitrogens)

Experimental Methodology: Self-Validating Orthogonal Functionalization

As an application scientist, it is critical to design protocols that are inherently self-validating. The following workflow demonstrates the sequential conjugation of two distinct pharmacophores (Ligand A and Ligand B) to Methyl 3-amino-4-(aminomethyl)benzoate without the use of protecting groups. The causality of each step is rooted directly in the physical chemistry of the linker.

Phase 1: Selective Acylation of the Aliphatic Amine Causality: We exploit the high nucleophilicity of the benzylamine. By strictly controlling the temperature and using a pre-activated NHS-ester, we ensure zero cross-reactivity with the deactivated aniline.

  • Dissolve Methyl 3-amino-4-(aminomethyl)benzoate (1.0 eq) in anhydrous Dichloromethane (DCM).

  • Add N,N-Diisopropylethylamine (DIPEA) (1.2 eq) to ensure the aliphatic amine is free-based. Cool the reaction vessel to 0°C.

  • Dropwise add Ligand A-NHS ester (0.95 eq). Note: Using a substoichiometric amount of the electrophile prevents forced over-reaction.

  • Validation Check: Monitor the reaction via LC-MS. The mass corresponding to the mono-acylated intermediate will appear rapidly. The complete absence of a di-acylated byproduct mass validates the orthogonal selectivity of the linker.

Phase 2: Forced Acylation of the Aromatic Amine Causality: The remaining aniline is a poor nucleophile; standard NHS-esters will fail to react. We must generate a highly reactive acylium-like intermediate using strong coupling reagents and elevate the temperature to overcome the high activation energy barrier.

  • To the purified intermediate from Phase 1, add Ligand B-carboxylic acid (1.5 eq) in anhydrous N,N-Dimethylformamide (DMF).

  • Add HATU (1.5 eq) and Pyridine (3.0 eq). Pyridine acts as both a base and a nucleophilic catalyst.

  • Heat the reaction to 60°C and stir for 12 hours.

  • Validation Check: LC-MS monitoring will show the gradual disappearance of the mono-acylated mass and the emergence of the fully conjugated bifunctional molecule, confirming the successful activation and reaction of the aniline.

Phase 3: Ester Hydrolysis (Optional Functional Handle) Causality: The methyl ester serves as a latent functional handle. Once both amines are conjugated, the ester can be saponified to a free carboxylic acid, allowing for the attachment of a third component, such as a fluorophore, a cell-penetrating peptide, or a PEG-based solubility tag to offset the hydrophobicity of the aromatic ring.

  • Treat the conjugated product with LiOH (3.0 eq) in a 3:1:1 mixture of THF/MeOH/H2O at room temperature for 4 hours.

  • Acidify with 1M HCl to precipitate the final carboxylic acid product.

Workflow Start Methyl 3-amino-4-(aminomethyl)benzoate (Starting Material) Step1 Step 1: Selective Acylation (Aliphatic Amine Reacts First) Start->Step1 Mild conditions (0°C) Intermediate Mono-functionalized Intermediate (Aromatic Amine Intact) Step1->Intermediate Step2 Step 2: Harsh Acylation (Aromatic Amine Reacts) Intermediate->Step2 Elevated Temp / HATU Step3 Step 3: Ester Hydrolysis (LiOH/H2O) Step2->Step3 Final Fully Functionalized Bifunctional Linker Step3->Final

Stepwise orthogonal functionalization exploiting the nucleophilicity gap of the linker.

References

  • Current strategies for the design of PROTAC linkers: a critical review. NIH PMC. [Link]

  • Methyl 3-aMino-4-(aMinoMethyl)benzoate CAS 1618083-32-1. Watson International Ltd.[Link]

Sources

Validation

A Strategic Guide to Scaffold Selection in Kinase Inhibitor Synthesis: A Comparative Analysis of Methyl 3-amino-4-(aminomethyl)benzoate and Other Privileged Building Blocks

Abstract The rational design of small molecule kinase inhibitors is a cornerstone of modern targeted therapy. The success of this endeavor hinges on the strategic selection of core chemical scaffolds, or "building blocks...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The rational design of small molecule kinase inhibitors is a cornerstone of modern targeted therapy. The success of this endeavor hinges on the strategic selection of core chemical scaffolds, or "building blocks," which dictate binding modes, selectivity, and overall drug-like properties. This guide provides an in-depth comparison of substituted aminobenzoate scaffolds, typified by Methyl 3-amino-4-(aminomethyl)benzoate, against other widely employed building blocks in kinase inhibitor synthesis, including aminopyrimidines, aminopyrazoles, and halogenated anilines. We will explore the distinct advantages each scaffold offers, from ATP-competitive hinge-binding to the exploitation of allosteric pockets, supported by experimental data, detailed synthetic protocols, and mechanistic insights to inform rational drug design.

Introduction: The Building Block Strategy in Kinase Inhibitor Design

Protein kinases, as central regulators of cellular signaling, represent one of the most critical target classes in drug discovery, particularly in oncology.[1] The development of selective kinase inhibitors often employs a modular or scaffold-based approach. This strategy leverages "privileged structures"—molecular frameworks that are known to bind to specific, conserved features of the kinase ATP-binding site.[2][3] The choice of a core building block is arguably the most critical decision in the design process, as it establishes the foundation for potency, selectivity, and pharmacokinetic properties.

This guide moves beyond a simple catalog of structures to provide a comparative analysis of their strategic utility. We will analyze the unique characteristics of the substituted aminobenzoate scaffold, a class of molecules that can act as versatile linkers, and contrast it with canonical hinge-binding scaffolds that have led to numerous FDA-approved drugs.

G cluster_0 Kinase Inhibitor Design Workflow Target Target Kinase Selection (e.g., EGFR, Bcr-Abl, ALK) Scaffold Scaffold / Building Block Selection Target->Scaffold Identify key binding interactions (hinge, etc.) SAR Structure-Activity Relationship (SAR) Studies Scaffold->SAR Synthesize library of analogs SAR->Scaffold Scaffold hopping or modification LeadOpt Lead Optimization (ADME/Tox Properties) SAR->LeadOpt Improve potency, selectivity, PK/PD Candidate Preclinical Candidate LeadOpt->Candidate

Figure 1: A generalized workflow for scaffold-based kinase inhibitor drug discovery. The initial selection of the building block is a critical decision point that influences all subsequent stages of development.

The Substituted Aminobenzoate Scaffold: A Versatile Linker for Type II Inhibition

While less common than canonical hinge-binders, building blocks like Methyl 3-amino-4-(aminomethyl)benzoate and its analogs, such as Methyl 3-amino-4-methylbenzoate, offer unique strategic advantages.[4][5] Their primary utility lies not in direct ATP mimicry but in serving as a rigid yet versatile linker.

Key Structural Features & Rationale:

  • Defined Exit Vectors: The amino and ester/acid functionalities provide two distinct points for chemical elaboration, oriented with a specific spatial relationship defined by the benzene ring.

  • Flexible Linker Potential: The aminomethyl group, in particular, introduces a flexible linker that can allow a molecule to span from the ATP-binding site into adjacent allosteric pockets.[6] This is a hallmark of Type II inhibitors, which stabilize the inactive "DFG-out" conformation of the kinase.[7][8]

  • Modulation of Physicochemical Properties: The ester group can be hydrolyzed to a carboxylic acid, providing a handle for improving solubility or introducing additional interactions.

This scaffold is particularly relevant for inhibitors of kinases like Bcr-Abl, where molecules like Imatinib and Nilotinib (which uses the related Methyl 3-amino-4-methylbenzoate precursor) exploit both the ATP pocket and a nearby allosteric site.[4][6] The aminobenzoate core acts as the central component connecting the hinge-binding moiety (like an aminopyrimidine) to the fragment that occupies the allosteric "back pocket."

G cluster_0 Type I vs. Type II Kinase Inhibition Type1 Type I Inhibitor Binds to ACTIVE 'DFG-in' Conformation ATP-Competitive Only Type2 Type II Inhibitor Binds to INACTIVE 'DFG-out' Conformation Spans ATP site and adjacent allosteric pocket HingeBinder Hinge-Binding Scaffold (e.g., Aminopyrimidine) HingeBinder->Type1:f0 Primary Role HingeBinder->Type2:f0 Component of Linker Linker Scaffold (e.g., Aminomethylbenzoate) Linker->Type2:f0 Primary Role

Figure 2: Conceptual diagram illustrating the distinct roles of different scaffold types in Type I and Type II kinase inhibition. Linker scaffolds are critical for achieving the extended conformation required for Type II binding.

Comparative Analysis of Alternative Building Blocks

The optimal choice of a building block depends on the specific kinase target and the desired mechanism of inhibition. Below, we compare the aminobenzoate class to three other "privileged" scaffolds.

The Aminopyrimidine Scaffold

The 2-aminopyrimidine core is perhaps the most ubiquitous hinge-binding motif in modern kinase inhibitors.[1] Its primary function is to act as a bioisostere of the adenine base in ATP, forming two or three critical hydrogen bonds with the kinase "hinge" region that connects the N- and C-lobes of the enzyme.[9]

  • Mechanism: Acts as a potent ATP-competitive hinge binder.

  • Advantages: High binding affinity, well-understood SAR, and synthetic tractability. Its versatility allows for substitutions at various positions to fine-tune potency and selectivity.[1]

  • Examples: Found in numerous approved drugs, including Imatinib (Bcr-Abl), Osimertinib (EGFR), and Abemaciclib (CDK4/6).

  • Strategic Fit: The go-to scaffold for developing potent Type I inhibitors. It is often the "warhead" to which other building blocks, like aminobenzoates, are attached to create more complex inhibitors.

The Aminopyrazole Scaffold

Aminopyrazoles are another class of privileged structures, valued for their ability to serve as versatile hinge binders.[3] The position of the amino group on the pyrazole ring (e.g., 3-amino, 4-amino, or 5-amino) can significantly influence kinase selectivity.[2]

  • Mechanism: ATP-competitive hinge binder. The pyrazole ring is thought to mimic the adenosine fragment of ATP.

  • Advantages: Isomeric diversity allows for targeting different kinase families. For example, 5-aminopyrazoles show selectivity for p38α, while 3-aminopyrazoles are common in Aurora kinase inhibitors.[2] They can lead to compounds with good drug-like properties.[3]

  • Examples: Tozasertib (Aurora kinase), Ruxolitinib (JAK1/2), and Crizotinib (ALK/ROS1).[3]

  • Strategic Fit: Excellent choice when aiming for selectivity within a kinase family. The specific substitution pattern on the pyrazole and its appended groups is key to achieving this.

The Halogenated Aniline Scaffold

Building blocks like 3-chloro-4-fluoroaniline or 4-(3-chloro-4-fluorophenyl)aniline are crucial components of many Type I inhibitors targeting receptor tyrosine kinases.[10][11]

  • Mechanism: Typically linked to a quinazoline or similar core, the substituted aniline moiety projects into the ATP-binding pocket, where the halogen atoms form key interactions and modulate electronic properties.

  • Advantages: Halogen substituents can enhance binding affinity, improve metabolic stability, and dictate selectivity. The specific pattern of chlorination and fluorination is a key element of the SAR.[11][12]

  • Examples: Lapatinib (EGFR/HER2), Gefitinib (EGFR).[11][13]

  • Strategic Fit: Essential for targeting kinases in the EGFR family and others where specific hydrophobic and halogen-bonding interactions are critical for high-potency inhibition.

Data Summary: Head-to-Head Scaffold Comparison

The following table summarizes the strategic application of these building blocks.

FeatureSubstituted AminobenzoateAminopyrimidineAminopyrazoleHalogenated Aniline
Primary Role Linker / CoreHinge BinderHinge BinderPocket Filler / Modulator
Typical Binding Mode Type IIType I / Type IIType I / Type IIType I
Key Advantage Provides defined exit vectors for accessing allosteric sites.Potent and versatile ATP mimicry with well-known SAR.Isomeric forms allow for tuning kinase family selectivity.Halogenation enhances potency and metabolic stability.
Common Kinase Targets Bcr-Abl, JAK2[6][7]EGFR, Bcr-Abl, CDK, ALKAurora, p38, JAK, ALK[2][3]EGFR, VEGFR, HER2[10][11]
Representative Drugs Nilotinib (precursor), PonatinibImatinib, Osimertinib, BrigatinibRuxolitinib, Crizotinib, TozasertibLapatinib, Gefitinib, Erlotinib

Experimental Protocols

The following protocols provide representative synthetic procedures for creating key intermediates from two different classes of building blocks. These are intended as a guide and may require optimization based on specific substrates and laboratory conditions.

Protocol 1: Synthesis of a Nilotinib Precursor via Reductive Amination

This protocol demonstrates the use of a substituted aminobenzoate analog, Methyl 3-amino-4-methylbenzoate, to form a key intermediate for Nilotinib synthesis. The reaction couples the aminobenzoate with an aldehyde.

Objective: To synthesize Methyl 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoate.

Materials:

  • Methyl 3-amino-4-methylbenzoate[4][14]

  • 2-chloro-4-(pyridin-3-yl)pyrimidine

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos

  • Cesium carbonate (Cs₂CO₃)

  • 1,4-Dioxane (anhydrous)

Procedure:

  • To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add Methyl 3-amino-4-methylbenzoate (1.0 eq), 2-chloro-4-(pyridin-3-yl)pyrimidine (1.1 eq), and cesium carbonate (2.0 eq).

  • Add palladium(II) acetate (0.05 eq) and Xantphos (0.10 eq).

  • Add anhydrous 1,4-dioxane to the vessel.

  • Heat the reaction mixture to 100-110 °C and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and filter it through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired product.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Rationale: This Buchwald-Hartwig amination is a powerful and common method for forming the critical C-N bond between the aniline-type building block and the pyrimidine core, a key step in synthesizing many kinase inhibitors.[4]

Protocol 2: Synthesis of a 4-Anilinoquinazoline Intermediate

This protocol describes a general method for coupling a halogenated aniline with a 4-chloroquinazoline, a key step in the synthesis of inhibitors like Lapatinib and Gefitinib.[10][11]

Objective: To synthesize a 4-(3-chloro-4-fluoroanilino)quinazoline derivative.

Materials:

  • 4-Chloroquinazoline (or a substituted analog)

  • 3-Chloro-4-fluoroaniline[11]

  • Isopropanol or n-Butanol

  • Hydrochloric acid (optional, catalytic)

Procedure:

  • In a round-bottom flask, dissolve the 4-chloroquinazoline (1.0 eq) in isopropanol.

  • Add 3-chloro-4-fluoroaniline (1.0-1.1 eq) to the solution.

  • Heat the reaction mixture to reflux (approx. 80-90 °C) for 2-4 hours. The product hydrochloride salt will often precipitate from the solution.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Collect the precipitated solid by filtration.

  • Wash the solid with cold isopropanol and then diethyl ether to remove unreacted starting materials.

  • Dry the product under vacuum. The product is typically isolated as the hydrochloride salt. If the free base is desired, the salt can be neutralized with an aqueous base (e.g., NaHCO₃) and extracted with an organic solvent like ethyl acetate.

Rationale: This nucleophilic aromatic substitution (SNAᵣ) reaction is a highly efficient and straightforward method for constructing the core of many EGFR inhibitors. The reaction is often driven to completion by the precipitation of the product salt, simplifying purification.[10]

Conclusion

The selection of a core building block is a pivotal strategic decision in kinase inhibitor design. There is no single "best" scaffold; rather, the optimal choice is dictated by the target's unique structural features and the desired therapeutic profile.

  • Substituted aminobenzoates , such as Methyl 3-amino-4-(aminomethyl)benzoate, are ideal for strategies targeting Type II inhibition, where their role as a rigid linker enables the crucial engagement of allosteric sites.

  • Aminopyrimidines and aminopyrazoles are the workhorses of hinge-binding and are foundational for potent ATP-competitive inhibitors. Their well-defined interactions and synthetic tractability make them a primary choice for Type I inhibitor campaigns.

  • Halogenated anilines provide an essential tool for fine-tuning potency and metabolic properties through specific hydrophobic and halogen-bonding interactions within the ATP pocket.

A successful drug discovery program often involves the modular combination of these building blocks—for instance, using an aminopyrimidine "warhead" for hinge binding and an aminobenzoate "linker" to connect to a "tail" group that confers selectivity. Understanding the distinct role and synthetic utility of each scaffold class is therefore essential for the rational design of the next generation of targeted kinase inhibitors.

References

  • Bulgarian Chemical Communications. (n.d.). Aminopyrazoles as privileged structures in anticancer drug design - an in silico study.
  • Studia Universitatis. (n.d.). The pyrazole scaffold in drug development. a target profile analysis.
  • Molecules. (2020). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. PMC.
  • Molecules. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI.
  • BenchChem. (n.d.). Application Notes and Protocols: Leveraging 4-(3-Chloro-4-fluorophenyl)aniline in Kinase Inhibitor Drug Discovery.
  • Journal of Medicinal Chemistry. (2014). Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives. PMC.
  • Molecules. (2019). Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. MDPI.
  • Cell Chemical Biology. (2022). New Scaffolds for Type II JAK2 Inhibitors Overcome the Acquired G993A Resistance Mutation. PMC.
  • BenchChem. (n.d.). The Pivotal Role of 3-Chloro-4-fluoroaniline in the Synthesis of Lapatinib: Application Notes and Protocols.
  • BenchChem. (2025). Application Notes and Protocols: Methyl 3-amino-4-methylbenzoate in Pharmaceutical Synthesis.
  • BenchChem. (2025). Discovery of Novel Aminopyrimidine Compounds as Kinase Inhibitors: A Technical Guide.
  • ChemicalBook. (2026). Methyl 3-amino-4-methylbenzoate.
  • J. Med. Chem. (n.d.). Drug Discovery with Privileged Building Blocks; Tactics in Medicinal Chemistry.
  • ChemBK. (2024). Methyl 3-amino-4-methyl benzoate.
  • Journal of Medicinal Chemistry. (2024). Back-Pocket Optimization of 2-Aminopyrimidine-Based Macrocycles Leads to Potent EPHA2/GAK Kinase Inhibitors. ACS Publications.
  • Journal of Medicinal Chemistry. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis.
  • Journal of Chemical Information and Modeling. (2018). Type-II Kinase Inhibitor Docking, Screening, and Profiling Using Modified Structures of Active Kinase States. PMC.
  • World Journal of Pharmaceutical Research. (2022). NOVEL 4-ANILINOQUINAZOLINE DERIVATIVES AS EGFR AND VEGFR-2 INHIBITORS.

Sources

Comparative

Comparative study of different synthesis methods for "Methyl 3-amino-4-(aminomethyl)benzoate"

Executive Summary & Strategic Rationale Methyl 3-amino-4-(aminomethyl)benzoate (CAS: 1618083-32-1)[1] is a highly valuable bifunctional building block. Featuring both an aniline amine and a benzylic amine on a benzoate s...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Rationale

Methyl 3-amino-4-(aminomethyl)benzoate (CAS: 1618083-32-1)[1] is a highly valuable bifunctional building block. Featuring both an aniline amine and a benzylic amine on a benzoate scaffold, it is frequently utilized in the development of complex Active Pharmaceutical Ingredients (APIs), including next-generation beta-lactamase inhibitors[2] and STING (Stimulator of Interferon Genes) modulators[3].

The primary synthetic challenge lies in the chemoselective installation and differentiation of these two nitrogen centers. This guide objectively compares the two predominant synthetic strategies: Route A (One-Pot Nitrile Reduction) and Route B (Benzylic Functionalization via Radical Bromination) . By dissecting the causality behind the reaction conditions and providing self-validating experimental protocols, this guide empowers process chemists to select the optimal route based on their scalability, purity, and safety requirements.

Mechanistic Workflows & Route Comparison

To understand the strategic divergence between the two methods, we must analyze the oxidation states of the starting materials. Route A relies on a global reduction strategy, whereas Route B employs a controlled, step-by-step functionalization.

SynthesisRoutes SM1 Methyl 4-cyano-3-nitrobenzoate (CAS: 1033997-01-1) RouteA_Step1 Catalytic Hydrogenation (Raney Ni, H2, NH3/MeOH) SM1->RouteA_Step1 Route A (1-Step) SM2 Methyl 4-methyl-3-nitrobenzoate RouteB_Step1 Radical Bromination (NBS, Benzoyl Peroxide) SM2->RouteB_Step1 Route B (3-Step) Target Methyl 3-amino-4-(aminomethyl)benzoate (CAS: 1618083-32-1) RouteA_Step1->Target Route A (1-Step) RouteB_Int1 Methyl 4-(bromomethyl)-3-nitrobenzoate RouteB_Step1->RouteB_Int1 Route B (3-Step) RouteB_Step2 Azidation (NaN3, DMF) RouteB_Int1->RouteB_Step2 Route B (3-Step) RouteB_Int2 Methyl 4-(azidomethyl)-3-nitrobenzoate RouteB_Step2->RouteB_Int2 Route B (3-Step) RouteB_Step3 Reduction (Pd/C, H2 or PPh3/H2O) RouteB_Int2->RouteB_Step3 Route B (3-Step) RouteB_Step3->Target Route B (3-Step)

Figure 1: Strategic comparison of Route A (Nitrile Reduction) and Route B (Benzylic Functionalization).

Route A: The Nitrile Reduction Approach

Starting from Methyl 4-cyano-3-nitrobenzoate, this route utilizes catalytic hydrogenation to simultaneously reduce the nitro group to an aniline and the cyano group to a benzylic amine.

  • The Causality of Chemoselectivity: The reduction of a nitrile proceeds via a highly reactive imine intermediate. Without intervention, the newly formed primary amine will attack this imine, eliminating ammonia to form a secondary imine, which subsequently reduces to an unwanted secondary amine dimer. To suppress this, the reaction is conducted in methanolic ammonia. The vast excess of ammonia shifts the thermodynamic equilibrium, preventing dimerization and ensuring high primary amine fidelity.

Chemoselectivity Imine Intermediate Imine (Ar-CH=NH) Amine Target Primary Amine (Ar-CH2-NH2) Imine->Amine +H2 (Catalyst) Dimer Secondary Amine Dimer (Ar-CH2)2NH Imine->Dimer +H2 (Side Reaction) Amine->Imine Nucleophilic Attack (-NH3) Ammonia Excess NH3 (Equilibrium Shift) Ammonia->Imine Suppresses Condensation

Figure 2: Mechanism of secondary amine dimer suppression using methanolic ammonia in Route A.

Route B: The Benzylic Functionalization Approach

Starting from Methyl 4-methyl-3-nitrobenzoate, this route relies on Wohl-Ziegler radical bromination using N-Bromosuccinimide (NBS) and a radical initiator (Benzoyl Peroxide)[3].

  • The Causality of the Reagents: Benzoyl peroxide undergoes homolytic cleavage at ~80°C, initiating a radical chain reaction that generates a low, steady-state concentration of bromine radicals from NBS. This ensures exclusive substitution at the benzylic position without electrophilic aromatic substitution on the ring. The subsequent azidation and reduction steps provide absolute control over the final amine generation, completely bypassing the dimerization risks of Route A.

Quantitative Performance Matrix

The following table summarizes the experimental performance of both routes based on standard 100-gram scale-up metrics.

MetricRoute A (Nitrile Reduction)Route B (Benzylic Functionalization)
Overall Yield 65 - 75%45 - 55% (Over 3 steps)
Atom Economy High (Single step, minimal waste)Low (Generates succinimide and N2 waste)
Purity Profile Moderate (Requires rigorous chromatography to remove 5-10% dimer impurities)High (>98% achievable via crystallization of intermediates)
Safety Concerns High pressure H2; Pyrophoric Raney NiThermal hazards of NaN3 (Azide) and Benzoyl Peroxide
Reaction Time 12 - 24 Hours48 - 72 Hours (Total across 3 steps)
Cost Efficiency High (Cheaper reagents, lower labor)Moderate (Multi-step processing increases labor and solvent costs)

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols include mandatory In-Process Controls (IPCs) to validate the success of each transformation before proceeding.

Protocol A: One-Pot Nitrile Reduction
  • Preparation: In a high-pressure Parr reactor, dissolve Methyl 4-cyano-3-nitrobenzoate (1.0 eq) in 7M Ammonia in Methanol (10 volumes).

  • Catalyst Addition: Carefully add an aqueous slurry of Raney Nickel (20% w/w). Caution: Raney Nickel is highly pyrophoric. Never allow the catalyst to dry.

  • Hydrogenation: Purge the vessel with N2 (3x), then with H2 (3x). Pressurize to 50 psi H2 and stir vigorously at 25°C for 16 hours.

  • IPC (Self-Validation): Sample the reaction mixture, filter through a micro-syringe filter, and analyze via LC-MS. The reaction is complete when the starting material mass (m/z 206) is fully consumed, and the target product (m/z 180) is the dominant peak.

  • Workup: Vent the reactor and purge with N2. Filter the mixture through a pad of Celite under a blanket of N2. Wash the pad with methanol. Concentrate the filtrate in vacuo. Purify via silica gel chromatography (DCM:MeOH:Et3N 90:9:1) to remove trace dimers.

Protocol B: Benzylic Functionalization (Step 1: Radical Bromination)
  • Preparation: To a round-bottom flask equipped with a reflux condenser, add Methyl 4-methyl-3-nitrobenzoate (1.0 eq), NBS (1.1 eq), and Benzoyl Peroxide (0.1 eq)[3].

  • Solvent Selection: Suspend the mixture in trifluorotoluene (PhCF3, 10 volumes). Note: PhCF3 is chosen as a modern, environmentally acceptable alternative to carbon tetrachloride (CCl4) that still maintains the stability of the radical intermediates.

  • Reaction: Heat the mixture to 85°C (reflux) for 16 hours.

  • IPC (Self-Validation): Analyze an aliquot via 1H NMR. The reaction is validated by the complete disappearance of the benzylic methyl singlet (~2.6 ppm) and the emergence of a new benzylic bromide singlet (~4.8 ppm).

  • Workup: Cool to room temperature. Quench with saturated aqueous Na2S2O3 to destroy residual peroxides and active bromine. Extract with EtOAc, dry over Na2SO4, and concentrate. The resulting Methyl 4-(bromomethyl)-3-nitrobenzoate can be used directly in the subsequent azidation step.

Conclusion & Recommendations

The choice between Route A and Route B depends entirely on the operational capabilities and purity requirements of the laboratory:

  • Select Route A if you are optimizing for throughput, cost, and atom economy, and possess the necessary high-pressure hydrogenation infrastructure. It is ideal for early-stage discovery where rapid access to the scaffold is prioritized.

  • Select Route B if you require ultra-high purity (>98%) without relying on complex chromatography, or if your facility lacks high-pressure hydrogenation capabilities. The step-by-step nature allows for the isolation and purification of stable intermediates, making it highly reliable for GMP scale-up (provided proper azide safety protocols are in place).

References

  • Title: Methyl 3-aMino-4-(aMinoMethyl)benzoate CAS 1618083-32-1 Source: watson-int.com URL: [Link][1]

  • Title: WO2018234808A1 - MODULATORS WITH SMALL MOLECULES OF STING HUMAIN Source: google.com (Patents) URL: [3]

  • Title: United States Patent - Beta-lactamase inhibitors Source: googleapis.com URL: [Link][2]

Sources

Validation

Chemoselectivity in Bifunctional Scaffolds: Reactivity Guide for Methyl 3-amino-4-(aminomethyl)benzoate

Introduction: The Chemoselectivity Challenge When designing synthetic routes for complex active pharmaceutical ingredients (APIs)—such as advanced beta-lactamase inhibitors[1]—controlling chemoselectivity in bifunctional...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Chemoselectivity Challenge

When designing synthetic routes for complex active pharmaceutical ingredients (APIs)—such as advanced beta-lactamase inhibitors[1]—controlling chemoselectivity in bifunctional scaffolds is a critical synthetic node. Methyl 3-amino-4-(aminomethyl)benzoate presents a classic challenge and opportunity: it houses both an aniline-type aromatic primary amine and a benzylic aliphatic primary amine on the same phenyl ring.

For drug development professionals, the ability to orthogonally functionalize these two distinct nitrogen centers dictates the versatility of the building block. This guide objectively compares the reactivity profile of this bifunctional scaffold against standard alternatives and provides self-validating experimental protocols for achieving divergent, site-selective functionalization.

Comparative Analysis: Building Block Alternatives

Before committing to a synthetic route, it is essential to evaluate whether a bifunctional or monofunctional building block best serves the target molecule's architecture.

Table 1: Scaffold Performance and Versatility Comparison
Building BlockAmine TypesRegioselectivity PotentialSynthetic VersatilityPrimary Use Case
Methyl 3-amino-4-(aminomethyl)benzoate 1 Aliphatic, 1 AromaticExcellent (Orthogonal)HighComplex bifunctional APIs, targeted covalent inhibitors
Methyl 3,4-diaminobenzoate 2 AromaticPoor (Symmetric/Similar pKa)LowBenzimidazole synthesis, cyclization reactions
Methyl 4-(aminomethyl)benzoate 1 AliphaticN/A (Monofunctional)ModerateSimple amide/amine coupling

Causality in Selection: Methyl 3,4-diaminobenzoate suffers from poor regioselectivity because both amines share nearly identical pKa values (~4.0–4.5). In contrast, Methyl 3-amino-4-(aminomethyl)benzoate exhibits a ~5-order-of-magnitude difference in basicity between its aliphatic (pKa ~9.5) and aromatic (pKa ~4.5) amines. This extreme electronic disparity allows for precise kinetic control during coupling reactions.

Mechanistic Causality: Divergent Reactivity Pathways

The fundamental driver of selectivity in this molecule is nucleophilicity, which is directly tied to lone-pair localization.

  • Aliphatic Amine: The benzylic nitrogen's lone pair is localized, making it highly nucleophilic. It rapidly attacks electrophiles (like NHS-esters or thioacids) under mild kinetic control[2][3].

  • Aromatic Amine: The aniline nitrogen's lone pair is delocalized into the π -system of the benzene ring. To selectively react here, the aliphatic amine must be transiently deactivated (e.g., via protonation or steric shielding), and the electrophile must be highly activated[4].

Reactivity Start Methyl 3-amino-4-(aminomethyl)benzoate (Bifunctional Scaffold) Path1 Aliphatic Amine Acylation (EDC/NHS or Thioacids) Start->Path1 Kinetic Control Path2 Aromatic Amine Acylation (Acetonitrile / TMSI) Start->Path2 Microwave/TMSI Path3 Non-selective Acylation (Ac2O / DMAP) Start->Path3 Excess reagents Prod1 N-Aliphatic Amide (High Yield, >90% Sel.) Path1->Prod1 Prod2 N-Aromatic Amide (Moderate Yield, >85% Sel.) Path2->Prod2 Prod3 Di-acylated Product (Low utility) Path3->Prod3

Divergent acylation pathways for aliphatic vs. aromatic amine selectivity.

Table 2: Quantitative Reactivity Data Across Methodologies
Reaction ConditionTarget AmineAcylating AgentCatalyst/AdditiveYield (%)Chemoselectivity (%)
Standard Acylation Both (Mixed)Acetic AnhydrideTEA / DMAP85 (Total)< 10 (Mixture)
Mild Thioacid [2]AliphaticThioacetic AcidCuSO4 (30 mol%)88 - 92> 98
EDC/NHS Coupling [3]AliphaticCarboxylic AcidEDC, NHS75 - 80~ 90
Acetonitrile/TMSI [4]AromaticAcetonitrileTMSI (in situ)70 - 75> 85

Experimental Protocols: Self-Validating Systems

To ensure reproducibility, the following protocols are designed as self-validating systems. They incorporate specific in-process checks that confirm mechanistic success before proceeding to workup.

Protocol A: Selective Aliphatic Amidation via EDC/NHS

Objective: Form an amide bond exclusively at the benzylic amine[3].

  • Activation: Dissolve the target carboxylic acid (1.0 eq) in anhydrous DMF. Add EDC·HCl (1.2 eq) and NHS (1.2 eq). Stir at room temperature for 30 minutes.

    • Causality: Pre-activation prevents side reactions and ensures the formation of the highly reactive NHS-ester before the bifunctional amine is introduced, preventing unwanted dimerization.

  • Coupling: Add Methyl 3-amino-4-(aminomethyl)benzoate (1.0 eq) and N,N-Diisopropylethylamine (DIPEA) (2.0 eq) dropwise at 0°C.

    • Causality: DIPEA ensures the aliphatic amine remains in its unprotonated (freebase) form. The 0°C environment maximizes kinetic control, strictly preventing the less reactive aromatic amine from participating.

  • In-Process Validation: Monitor via TLC (DCM:MeOH 9:1). Stain the plate with Ninhydrin and heat.

    • Self-Validation Check: The starting material will show a bright purple spot (primary aliphatic amine) and a faint yellow/brown spot (aromatic amine). The reaction is complete when the purple spot entirely disappears, leaving only the product spot (which stains yellow/orange due to the unreacted aromatic amine).

  • Workup: Quench with saturated NaHCO3​ , extract with EtOAc, wash with brine, dry over Na2​SO4​ , and concentrate. Purify via flash chromatography.

Protocol B: Selective Aromatic Acetylation via Acetonitrile/TMSI

Objective: Reverse the natural nucleophilicity gradient to acetylate the aniline nitrogen[4].

  • Reagent Preparation: In a microwave-safe vial, dissolve Methyl 3-amino-4-(aminomethyl)benzoate (1.0 eq) in anhydrous acetonitrile (which acts as both the solvent and the acetyl donor).

  • Catalyst Generation: Add Sodium Iodide (NaI) (1.5 eq) and Trimethylsilyl Chloride (TMSCl) (1.5 eq) to generate TMSI in situ.

    • Causality: TMSI acts as a powerful Lewis acid, activating the nitrile carbon. The highly acidic environment preferentially protonates the more basic aliphatic amine ( NH3+​ ), rendering it non-nucleophilic. The less basic aromatic amine remains partially available for nucleophilic attack.

  • Microwave Irradiation: Seal the vial and irradiate at 100°C for 15 minutes.

    • Causality: Microwave heating provides the rapid, uniform thermal energy required to overcome the high activation barrier of the deactivated aromatic amine.

  • In-Process Validation: Analyze via LC-MS.

    • Self-Validation Check: Look for the mass peak corresponding to [M+H]++42 Da. The strict absence of the +84 Da peak confirms that no over-acetylation occurred at the aliphatic site.

  • Workup: Quench with saturated aqueous Na2​S2​O3​ to neutralize iodine species, extract with EtOAc, and purify via silica gel chromatography.

Workflow Step1 Reaction Setup (Substrate + Reagents) Step2 In-Process Monitoring (TLC & LC-MS) Step1->Step2 Decision Ninhydrin Stain Check Purple Spot Present? Step2->Decision PathNo No (Aliphatic Consumed) Decision->PathNo Target Achieved PathYes Yes (Incomplete) Decision->PathYes Reaction Ongoing Step3 Quench & Column Purify PathNo->Step3 Step4 Add 0.1 eq Reagent Continue Stirring PathYes->Step4 Step4->Step2

In-process TLC and Ninhydrin validation loop for chemoselective acylation.

References

  • Betalactamase inhibitors - ES2730013T3 - Google Patents Source: Google Patents URL
  • Thioacids Mediated Selective and Mild N-Acylation of Amines - ACS Publications Source: ACS Publications URL
  • Selectively couple an aliphatic amine instead of an aromatic amine the a COOH?
  • Selective N-acetylation of aromatic amines using acetonitrile as acylating agent Source: Semantic Scholar URL

Sources

Comparative

Benchmarking the performance of "Methyl 3-amino-4-(aminomethyl)benzoate" in specific synthetic applications

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Benchmarking & Application Guide Executive Summary In the landscape of modern drug discovery, the rapid and ato...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Benchmarking & Application Guide

Executive Summary

In the landscape of modern drug discovery, the rapid and atom-economical construction of privileged pharmacophores is paramount. Methyl 3-amino-4-(aminomethyl)benzoate (CAS: 1618083-32-1)[1] has emerged as a premium bifunctional building block. As a highly functionalized ortho-aminobenzylamine (2-ABA) derivative, it serves as a direct precursor for the synthesis of quinazolines, 3,4-dihydroquinazolines (DHQs), and benzodiazepines[2][3]. These scaffolds are critical in the development of kinase inhibitors and next-generation beta-lactamase inhibitors[4].

This guide objectively benchmarks the synthetic performance of Methyl 3-amino-4-(aminomethyl)benzoate (M3A4AMB) against traditional precursors, detailing the mechanistic causality behind its superior chemoselectivity and providing self-validating experimental protocols.

Mechanistic Causality: The Power of Orthogonal Reactivity

The structural brilliance of M3A4AMB lies in its built-in electronic asymmetry. The molecule possesses two amine functionalities: an aliphatic aminomethyl group and an aromatic aniline group.

The Causality of Chemoselectivity: In unsubstituted 2-aminobenzylamines, competing nucleophilicity between the two amines often leads to unwanted N,N'-diacylation or oligomerization[2]. However, in M3A4AMB, the methyl ester at the 4-position acts as an electron-withdrawing group (EWG). This EWG pulls electron density away from the aromatic ring, significantly depressing the nucleophilicity of the aniline nitrogen[5]. Consequently, when an electrophile (such as an aldehyde or amidine) is introduced, it reacts exclusively with the highly nucleophilic aliphatic amine to form an imine or amide intermediate. Once this intermediate is formed, the spatial proximity (ortho-relationship) forces the deactivated aniline to undergo an entropically favored intramolecular attack, driving ring closure[6].

Pathway A M3A4AMB (Starting Material) B Chemoselective Imine Formation A->B Electrophile (e.g., Aldehyde) C Intramolecular Cyclodehydration B->C Heat / Catalyst (-H2O) D Quinazoline / DHQ Scaffold C->D Aromatization (Optional)

Mechanistic pathway of M3A4AMB cyclodehydration into quinazoline scaffolds.

Performance Benchmarking: M3A4AMB vs. Alternative Precursors

To objectively evaluate M3A4AMB, we must benchmark it against the two most common alternative precursors used to synthesize identical heterocyclic cores: 2-Nitrobenzylamines and 2-Aminobenzamides .

Quantitative Comparison Table
Precursor ScaffoldStep Count to HeterocycleTypical YieldAtom EconomyChemoselectivity ControlLate-Stage Functionalization
M3A4AMB (Ester-functionalized 2-ABA) 1 (One-pot) 85–92% High Intrinsic (EWG modulated) Excellent (Ester handle)
2-Nitrobenzylamines 2 (Reduction + Cyclization)60–75%LowRequires step-wise isolationModerate
2-Aminobenzamides 150–65%MediumPoor (Requires harsh dehydration)Moderate

Analysis of Results:

  • Bypassing Reductive Steps: 2-Nitrobenzylamines require a preliminary reduction step (e.g., Fe/HCl or Pd/C) to reveal the aniline[2]. This step is often incompatible with reducible functional groups elsewhere on a complex drug molecule. M3A4AMB eliminates this step entirely.

  • Thermodynamic Efficiency: 2-Aminobenzamides require harsh dehydrating agents (like POCl₃ at reflux) to force the cyclization of the amide carbonyl. M3A4AMB utilizes the highly reactive aminomethyl carbon, allowing cyclization under significantly milder conditions (e.g., microwave irradiation or mild Lewis acids)[2][6].

  • The Ester Advantage: The methyl ester on M3A4AMB survives the cyclization intact, providing an ideal handle for late-stage saponification and subsequent amide coupling—a critical workflow in synthesizing targeted PROTACs or linking beta-lactamase inhibitors to carrier vectors[4].

Self-Validating Experimental Protocols

The following protocols demonstrate the application of M3A4AMB in synthesizing high-value scaffolds. Each protocol is designed as a self-validating system, ensuring that researchers can verify intermediate success without complex off-line analytics.

Protocol A: Microwave-Assisted Synthesis of 3,4-Dihydroquinazolines (DHQs)

This method utilizes ethyl polyphosphate (PPE) to drive the cyclodehydration irreversibly[2].

Reagents:

  • M3A4AMB (1.0 mmol)

  • Aromatic Aldehyde (1.0 mmol)

  • Ethyl polyphosphate (PPE) or Trimethylsilyl polyphosphate (PPSE) (2.0 mL)

  • Dry Chloroform (5.0 mL)

Step-by-Step Methodology:

  • Substrate Mixing: Dissolve 1.0 mmol of M3A4AMB and 1.0 mmol of the target aldehyde in 5.0 mL of dry chloroform in a microwave-safe vial.

  • Catalyst Addition: Add 2.0 mL of PPE. Causality: PPE acts as a mild, irreversible Lewis acid dehydrating agent, trapping the water generated during imine formation and preventing hydrolysis back to the starting materials[2].

  • Irradiation: Seal the vial and subject it to microwave irradiation at 130°C for 15 minutes.

  • Quenching & Workup: Pour the cooled mixture into 10% aqueous NaOH (20 mL) to neutralize the polyphosphate. Extract with Ethyl Acetate (3 x 15 mL). Dry over MgSO₄ and concentrate in vacuo.

  • Self-Validation Checkpoint: The reaction validates itself via Thin-Layer Chromatography (TLC). The intermediate acyclic aminal is highly polar and will streak near the baseline. A successful cyclization is confirmed by the appearance of a single, tight, UV-active spot (the DHQ product) migrating cleanly at Rf ~0.4 (9:1 DCM:MeOH).

Protocol B: Metal-Free Oxidative Synthesis of Quinazolines

For fully aromatized quinazolines, an oxidative system is required. This green-chemistry protocol utilizes molecular oxygen and an organocatalyst[6].

Workflow S1 1. Equimolar Substrate Mixing (M3A4AMB + Benzylamine) S2 2. Organocatalyst Addition (Salicylic acid deriv. + BF3·Et2O) S1->S2 S3 3. Oxidative Cyclization (90°C, O2 Atmosphere, 48h) S2->S3 S4 4. Alumina Column Purification (AcOMe/iso-hexane eluent) S3->S4 S5 5. Spectroscopic Validation (NMR/MS Confirmation) S4->S5

Step-by-step experimental workflow for the metal-free oxidative synthesis of quinazolines.

Step-by-Step Methodology:

  • Preparation: In a 10 mL two-neck flask, combine M3A4AMB (3.0 mmol) and a substituted benzylamine (3.0 mmol)[6].

  • Catalytic Activation: Add 2,4,6-trihydroxybenzoic acid monohydrate (5 mol%) and BF₃·Et₂O (10 mol%) in DMSO (1.0 mL). Causality: BF₃·Et₂O acts as a Lewis acid to specifically activate the intermediate imine, accelerating the intramolecular attack by the deactivated aniline ring[6].

  • Oxidation: Equip the flask with an O₂ balloon. Stir at 90°C for 48 hours. The continuous presence of O₂ drives the final aromatization of the dihydroquinazoline intermediate into the stable quinazoline.

  • Purification: Purify directly via column chromatography using activated alumina (eluent: AcOMe/iso-hexane)[6].

Conclusion

Methyl 3-amino-4-(aminomethyl)benzoate represents a significant upgrade over traditional ortho-aminobenzylamines and nitro-precursors. By leveraging the electron-withdrawing nature of its ester functional group, chemists can achieve perfect chemoselectivity during heterocyclization. Whether deployed in the rapid microwave-assisted synthesis of DHQs or the green oxidative synthesis of quinazolines, M3A4AMB reduces step counts, eliminates harsh reductive conditions, and provides a versatile handle for late-stage drug functionalization.

References

  • Beilstein Journal of Organic Chemistry. "Syntheses of 3,4- and 1,4-dihydroquinazolines from 2-aminobenzylamine." Beilstein J. Org. Chem. 2017, 13, 151. Available at:[Link]

  • Frontiers in Chemistry. "Metal-Free Synthesis of 2-Substituted Quinazolines via Green Oxidation of o-Aminobenzylamines." Frontiers. 2021. Available at:[Link]

  • National Center for Biotechnology Information (PMC). "Synthesis of dihydroquinazolines from 2-aminobenzylamine: N3-aryl derivatives with electron-withdrawing groups." Beilstein J. Org. Chem. 2016. Available at:[Link]

  • Google Patents / US Patent Office. "Betalactamase inhibitors." Patent ES2730013T3.

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Safety & Regulatory Compliance

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Methyl 3-amino-4-(aminomethyl)benzoate

Introduction: A Proactive Stance on an Uncharacterized Compound This guide adopts a proactive, safety-first approach, synthesizing data from structurally analogous compounds to establish a robust personal protective equi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Proactive Stance on an Uncharacterized Compound

This guide adopts a proactive, safety-first approach, synthesizing data from structurally analogous compounds to establish a robust personal protective equipment (PPE) and handling protocol. Our core principle is to treat Methyl 3-amino-4-(aminomethyl)benzoate with the high degree of caution afforded to well-characterized hazardous aromatic amines, ensuring the safety of all laboratory personnel.

Part 1: Hazard Analysis Based on Structural Analogs

The potential hazards of Methyl 3-amino-4-(aminomethyl)benzoate can be inferred from related aminobenzoate and aromatic amine compounds. A review of safety data for these analogs reveals a consistent pattern of irritant and potential systemic effects.

Hazard StatementAssociated RiskCommon to Analogs Like
Skin Irritation Causes skin irritation upon contact. Aromatic amines can also be absorbed through the skin, leading to systemic exposure[2].Methyl 4-amino-3-methylbenzoate, ETHYL 3-AMINO-4-(METHYLAMINO)BENZOATE, Methyl 3-(aminomethyl) benzoate hydrochloride[3][4][5][6][7]
Serious Eye Irritation Causes serious, potentially damaging, eye irritation.Methyl 4-aminobenzoate, Methyl 4-amino-3-methylbenzoate[3][4][5][6][7][8][9]
Respiratory Irritation May cause respiratory tract irritation if inhaled as a dust or aerosol.Methyl 4-aminobenzoate, Methyl 3-(aminomethyl) benzoate hydrochloride[3][4][6][7][8][9]
Harmful if Swallowed Acute oral toxicity is a concern.ETHYL 3-AMINO-4-(METHYLAMINO)BENZOATE, Methyl benzoate[3][10][11]

This analysis forms the logical foundation for the stringent PPE and handling protocols outlined below.

Part 2: Core Directive: A Multi-Layered PPE Strategy

A comprehensive PPE strategy is non-negotiable to minimize all potential routes of exposure—dermal, ocular, and respiratory.

Eye and Face Protection: The First Line of Defense

Given the high probability of severe eye irritation, robust eye protection is mandatory.[3][4][5][6][7][8][9]

  • Chemical Safety Goggles: These are essential and must be worn at all times when handling the compound. They must provide a complete seal around the eyes to protect against splashes and fine dust. Ensure they are compliant with ANSI Z87.1 (US) or EN 166 (EU) standards.[1][4]

  • Face Shield: In addition to goggles, a face shield should be worn during procedures with a high risk of splashing or aerosol generation, such as when transferring large quantities or preparing solutions.[1][3]

Hand Protection: Preventing Dermal Absorption

Aromatic amines are readily absorbed through the skin, making glove selection and use a critical control point.[2] Simply wearing any glove is insufficient; the correct material and diligent practices are paramount.

  • Glove Material Selection: Standard lightweight latex gloves are inadequate. The following materials offer superior protection against aromatic amines:

    • Nitrile: Provides good resistance to a range of chemicals, including solvents and oils, and is a suitable choice for incidental contact.[12] Tears are easily visible.

    • Neoprene: Offers excellent resistance to acids, bases, and alcohols.

    • Butyl Rubber: A preferred choice for extended contact due to its high permeation resistance against polar organic compounds like aromatic amines.[1]

  • Glove Inspection and Technique: Always inspect gloves for any signs of degradation or puncture before use.[3][8] Employ the practice of "double gloving" (wearing two pairs of gloves) to significantly reduce the risk of exposure in case the outer glove is compromised. Use proper glove removal technique to avoid contaminating your skin.[3]

Body Protection: Shielding Against Contamination

Protecting the skin beyond the hands is crucial to prevent accidental contact.

  • Chemical-Resistant Lab Coat: A standard cotton lab coat is not sufficient. A lab coat made of materials resistant to chemical permeation, such as polyester or a poly-cotton blend, should be worn and kept fully fastened.[1][3]

  • Disposable Coveralls: For large-scale operations or situations with a high risk of significant contamination, disposable coveralls worn over normal clothing provide an additional layer of security.[1]

Respiratory Protection: Guarding the Airways

The risk of respiratory irritation necessitates strict controls on airborne exposure.

  • Primary Engineering Control: All handling of solid or dissolved Methyl 3-amino-4-(aminomethyl)benzoate must be performed within a certified chemical fume hood to minimize inhalation exposure.[1][3]

  • Required Respiratory Protection: If work must be conducted outside of a fume hood, or in the event of a spill, a NIOSH-approved respirator with organic vapor cartridges is mandatory.[1][3] A full-face respirator will also provide eye protection. Ensure you have been properly fit-tested for the selected respirator.

Summary of Required PPE
Protection TypeRecommended EquipmentStandard/Specification
Eye/Face Chemical safety goggles and a face shieldANSI Z87.1 / EN 166[1][4]
Hand Chemical-resistant gloves (Nitrile, Butyl, or Neoprene). Double-gloving is highly recommended.Inspect for integrity before use[3][8]
Body Chemical-resistant lab coat or apron; disposable coveralls for high-risk tasks.Fully fastened[1][3]
Respiratory Required when working outside a fume hood or during a spill.NIOSH-approved respirator with organic vapor cartridges[1][3]

Part 3: Operational and Disposal Plans

A safe protocol extends beyond wearing PPE to encompass the entire lifecycle of the chemical in the lab, from handling to disposal.

Safe Handling Protocol

This step-by-step workflow ensures that safety is integrated into every stage of the handling process.

  • Preparation:

    • Designate a specific work area within a certified chemical fume hood.[1][3]

    • Ensure an eyewash station and safety shower are immediately accessible.[5][8]

    • Prepare a spill kit containing absorbent materials appropriate for amines and clearly marked waste disposal bags.[1]

    • Assemble all necessary equipment and reagents before retrieving the chemical.

  • Execution:

    • Don all required PPE as specified in the table above before handling the container.

    • Carefully weigh the solid compound within the fume hood to avoid generating dust.

    • If creating a solution, add the solid to the solvent slowly to prevent splashing.

    • Keep the container tightly sealed when not in use.[5][8]

  • Post-Handling:

    • Decontaminate any equipment that has come into contact with the chemical.

    • Carefully remove PPE, avoiding self-contamination.

    • Wash hands and forearms thoroughly with soap and water after work is complete.[5][6][8]

G cluster_prep 1. Preparation Phase cluster_exec 2. Execution Phase cluster_post 3. Post-Handling Phase prep1 Designate work area in fume hood prep2 Verify safety equipment (eyewash, shower, spill kit) prep1->prep2 prep3 Assemble all labware and reagents prep2->prep3 exec1 Don all required PPE (Goggles, Face Shield, Gloves, Lab Coat) prep3->exec1 exec2 Handle chemical exclusively inside fume hood exec1->exec2 exec3 Keep containers sealed when not in use exec2->exec3 post1 Decontaminate all used equipment exec3->post1 post2 Dispose of waste in sealed, labeled container post1->post2 post3 Remove PPE carefully to avoid contamination post2->post3 post4 Wash hands and arms thoroughly post3->post4

Caption: Safe Handling Workflow for Methyl 3-amino-4-(aminomethyl)benzoate.

Disposal Plan: A Cradle-to-Grave Responsibility

Improper disposal can lead to environmental contamination and pose a risk to others.

  • Waste Characterization: All unused Methyl 3-amino-4-(aminomethyl)benzoate and any materials contaminated with it (e.g., gloves, absorbent pads, filter paper, empty containers) must be treated as hazardous chemical waste.[3][8]

  • Containment: Collect all waste in a dedicated, sealed, and clearly labeled container. Do not mix with other waste streams.[3][10]

  • Final Disposal: The sealed waste container must be disposed of through a licensed professional waste disposal company in accordance with all local, state, and federal regulations.[3][5][6][9][10] Contaminated packaging should be disposed of as unused product.[3]

References

  • Personal protective equipment for handling 1H-Isoindole-1,3-diamine. Benchchem.
  • Percutaneous absorption of aromatic amines in rubber industry workers: impact of impaired skin and skin barrier creams. PMC.
  • ETHYL 3-AMINO-4-(METHYLAMINO)
  • SAFETY DATA SHEET - Methyl 4-aminobenzo
  • SAFETY DATA SHEET - Methyl benzo
  • SAFETY DATA SHEET - Methyl Benzo
  • Safety Data Sheet - Methyl 3-(aminomethyl)
  • A Quantitative Study of Aromatic Amine Permeation Through Protective Gloves Using Amine Adsorptive Pads. Taylor & Francis Online.
  • Personal Protective Equipment (PPE) - Glove Selection Chart. University of Tennessee Knoxville.
  • SAFETY DATA SHEET - Methyl 4-amino-3-methylbenzo
  • Benzoic acid, 3-amino-4-methyl-, methyl ester SDS. ChemSrc.
  • Methyl 4-(aminomethyl)
  • Methyl 3-amino-4-methylbenzo
  • SAFETY DATA SHEET - Methyl 4-aminobenzo
  • Methyl 3-amino-4-methylbenzo
  • Lab Safety Equipment & PPE. ChemTalk.
  • Synthesis of Benzocaine via Fischer Esterification of para-Aminobenzoic Acid.
  • Methyl 3-Amino-4-methylbenzoate Product Page. Tokyo Chemical Industry.
  • Synthesis of Esters. Bellevue College.
  • Ester Lab Student Handout. Ms. Kropac's Website.

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